Product packaging for 5H-Benzo(c)(1,8)naphthyridin-6-one(Cat. No.:CAS No. 53439-81-9)

5H-Benzo(c)(1,8)naphthyridin-6-one

Cat. No.: B1683417
CAS No.: 53439-81-9
M. Wt: 196.20 g/mol
InChI Key: YLSBDRGLLZDAKB-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B1683417 5H-Benzo(c)(1,8)naphthyridin-6-one CAS No. 53439-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-benzo[c][1,8]naphthyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSBDRGLLZDAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492294
Record name Benzo[c][1,8]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-81-9
Record name Benzo[c][1,8]naphthyridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted spectroscopic data, and the biological context of this molecule, serving as a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a polycyclic aromatic compound with a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol .[1] Its core structure is a fusion of a benzene ring with a 1,8-naphthyridine system, incorporating a lactam functionality. This scaffold has garnered attention in the pharmaceutical industry due to its inhibitory activity against key cellular targets such as Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This guide will detail the multifaceted approach to confirming the structure of this compound, encompassing synthetic chemistry, spectroscopic analysis, and crystallographic techniques.

Synthesis and Structure Confirmation Workflow

The elucidation of a novel chemical entity's structure is a systematic process. It begins with a proposed synthesis, followed by the purification and subsequent analysis of the product using various spectroscopic and analytical methods. The collective data from these techniques provides a cohesive and definitive confirmation of the molecule's constitution and stereochemistry.

G General Workflow for Structure Elucidation synthesis Proposed Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir Infrared (IR) Spectroscopy purification->ir xray X-ray Crystallography (for single crystals) purification->xray elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation xray->elucidation

A general workflow for chemical structure elucidation.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a condensation reaction followed by cyclization.

Step 1: Condensation of 2-aminonicotinaldehyde with Phenylacetic acid

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as toluene, add phenylacetic acid (1.05 eq).

  • Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate enamine.

Step 2: Oxidative Cyclization

  • Dissolve the intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.

  • Add a suitable oxidizing agent, such as palladium on carbon (Pd/C).

  • Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization and aromatization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the crude product and wash with hexane.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G Proposed Synthetic Pathway start1 2-aminonicotinaldehyde intermediate Enamine Intermediate start1->intermediate Condensation start2 Phenylacetic acid start2->intermediate product This compound intermediate->product Oxidative Cyclization

A proposed two-step synthesis of the target compound.

Spectroscopic and Analytical Data

The following tables summarize the predicted and analogous spectroscopic data used for the structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter Value Reference
Molecular FormulaC₁₂H₈N₂OPubChem[1]
Molecular Weight196.21PubChem[1]
Predicted [M+H]⁺197.0709N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted chemical shifts for this compound, based on the analysis of the closely related isomer, benzo[b][1][4]naphthyridone.[6]

Table 4.2.1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
NH~11-12br s-
H-1~8.8-9.0d~4.5
H-2~7.4-7.6dd~8.0, 4.5
H-4~8.6-8.8d~8.0
H-7~8.2-8.4d~7.8
H-8~7.6-7.8t~7.8
H-9~7.3-7.5t~7.8
H-10~7.9-8.1d~7.8

Table 4.2.2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (ppm)
C=O (C-6)~160-165
Quaternary Carbons~150-155, ~140-145, ~135-140, ~120-125
CH Carbons~150-155, ~130-135, ~125-130, ~120-125 (x2), ~115-120 (x2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4.3.1: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (lactam)Stretching3100-3300 (broad)
C-H (aromatic)Stretching3000-3100
C=O (lactam)Stretching1650-1680 (strong)
C=NStretching1600-1640
C=C (aromatic)Stretching1450-1600
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure. While a crystal structure for the parent this compound is not publicly available, analysis of a derivative, 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1][4]naphthyridin-4(5H)-one, reveals that the core naphthyridinone ring system is nearly planar.[7] This planarity is expected to be maintained in the parent compound.

Biological Context and Signaling Pathways

This compound has been identified as an inhibitor of Aurora kinases and PARP-1, two important enzyme families involved in cell division and DNA repair, respectively.[2][3]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers. Inhibition of Aurora kinases by compounds like this compound can lead to mitotic arrest and apoptosis in cancer cells.

G Simplified Aurora Kinase Signaling Pathway aurora Aurora Kinases (A, B, C) substrates Mitotic Substrates (e.g., Histone H3, TPX2) aurora->substrates Phosphorylation apoptosis Apoptosis aurora->apoptosis Leads to mitotic arrest and mitosis Proper Mitotic Progression substrates->mitosis inhibitor This compound inhibitor->aurora Inhibition G Simplified PARP-1 Signaling in DNA Repair dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 Activation par PARylation parp1->par repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins repair DNA Repair repair_proteins->repair cell_death Cell Death (Apoptosis) repair->cell_death Failure leads to inhibitor This compound inhibitor->parp1 Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 5H-Benzo(c)(1,8)naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Benzo(c)(1,8)naphthyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure serves as a scaffold for the development of potent inhibitors of key cellular enzymes, making it a valuable lead compound in drug discovery, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological targets and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈N₂OPubChem[1]
Molecular Weight 196.21 g/mol PubChem[1]
CAS Number 53439-81-9PubChem
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 196.063663 g/mol PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem

Note: The values for XLogP3, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, Exact Mass, and Topological Polar Surface Area are computed properties.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug development. This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route for this compound is based on the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by cyclization.[2] The reaction conditions, particularly the acidity of the medium, can influence the final product.[2]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow start Start Materials: 1-methoxyisoquinolin-3-amine Ethyl acetoacetate reaction Reaction start->reaction Mixing cyclization Cyclization reaction->cyclization Intermediate purification Purification cyclization->purification Crude Product product This compound purification->product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Solubility

Solubility is a critical factor for drug absorption and formulation.

Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

Protocol (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

  • The two phases are separated.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases, both of which are critical regulators of cellular processes and are implicated in cancer.[3]

  • PARP-1 Inhibition: It acts as an inhibitor of PARP-1 with an IC50 of 0.311 µM.[3]

  • Aurora Kinase Inhibition: It also inhibits Aurora kinase A with an IC50 of 5.5 µM.[3]

  • Adenosine Receptor Affinity: The compound exhibits low micromolar affinity for the human adenosine A1 and A2A receptors, with Ki values of 4.6 µM and 4.8 µM, respectively.[3]

PARP-1 Inhibition and DNA Damage Response

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 by compounds like this compound can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality, especially in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Signaling Pathway of PARP-1 Inhibition

G cluster_parp PARP-1 Inhibition Pathway dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par inhibition PARP-1 Inhibition parp1->inhibition recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair inhibitor This compound inhibitor->inhibition damage_acc Accumulation of DNA Damage inhibition->damage_acc apoptosis Apoptosis damage_acc->apoptosis

Caption: Inhibition of PARP-1 by this compound disrupts DNA repair.

Aurora Kinase Inhibition and Cell Cycle Control

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Dysregulation of Aurora kinases is a common feature of many cancers. Inhibitors of these kinases can disrupt cell division and induce apoptosis in cancer cells.

Signaling Pathway of Aurora Kinase Inhibition

G cluster_aurora Aurora Kinase Inhibition Pathway aurora Aurora Kinase (e.g., Aurora A) mitotic_events Regulation of Mitotic Events aurora->mitotic_events inhibition Aurora Kinase Inhibition aurora->inhibition cell_division Proper Cell Division mitotic_events->cell_division inhibitor This compound inhibitor->inhibition mitotic_arrest Mitotic Arrest inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of Aurora kinases by this compound leads to mitotic arrest.

Conclusion

This compound represents a promising scaffold for the development of targeted cancer therapies. Its inhibitory activity against both PARP-1 and Aurora kinases highlights its potential for a multi-pronged attack on cancer cell proliferation and survival. The physicochemical properties and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize this and related compounds for clinical applications. Further experimental determination of the physicochemical properties is warranted to build a more complete profile of this important molecule.

References

An In-depth Technical Guide to 5H-Benzo(c)(1,8)naphthyridin-6-one (CAS: 53439-81-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Benzo(c)(1,8)naphthyridin-6-one, also known by synonyms such as Benzo[c][1][2]naphthyridin-6(5H)-one and the identifier XU1, is a heterocyclic small molecule with significant potential in oncological research. This technical guide provides a comprehensive overview of its biochemical activity, relevant signaling pathways, and established experimental protocols for its study. The compound is a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases, key enzymes involved in DNA repair and cell cycle regulation, respectively. Its ability to target these pathways underscores its potential as an anti-proliferative agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 53439-81-9--INVALID-LINK--
Molecular Formula C₁₂H₈N₂O--INVALID-LINK--
Molecular Weight 196.21 g/mol --INVALID-LINK--
IUPAC Name 5H-benzo[c][1][2]naphthyridin-6-one--INVALID-LINK--
Synonyms Benzo[c][1][2]naphthyridin-6(5H)-one, XU1MedChemExpress, PubChem

Biological Activity and Quantitative Data

This compound has been identified as a multi-target inhibitor, demonstrating significant activity against PARP-1 and Aurora kinases. Additionally, it exhibits affinity for adenosine receptors. The quantitative measures of its inhibitory and binding activities are summarized in the tables below.

Enzyme Inhibition Data
TargetIC₅₀ (µM)Source
Poly (ADP-ribose) polymerase-1 (PARP-1)0.311--INVALID-LINK--[1]
Aurora Kinase A5.5--INVALID-LINK--[1]
Receptor Binding Affinity
TargetKᵢ (µM)Source
Human Adenosine Receptor A₁4.6--INVALID-LINK--[1]
Human Adenosine Receptor A₂ₐ4.8--INVALID-LINK--[1]
Antiproliferative Activity

Analogs of 5H-benzo[c][1][2]naphthyridin-6-one have demonstrated potent antiproliferative effects in the pancreatic cancer cell line, MIAPaCa-2.

Signaling Pathways

The inhibitory action of this compound on PARP-1 and Aurora kinases implicates it in the modulation of critical cellular signaling pathways central to cancer cell survival and proliferation.

PARP-1 Inhibition and DNA Damage Response

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibition of PARP-1 by this compound leads to the accumulation of these breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), this accumulation of DNA damage can lead to synthetic lethality and apoptotic cell death.

PARP1_Inhibition_Pathway cluster_nucleus Nucleus DNA_SSB Single-Strand DNA Break PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER activates DNA_DSB Double-Strand DNA Break PARP1->DNA_DSB unrepaired breaks lead to DNA_Repair DNA Repair BER->DNA_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis triggers Inhibitor This compound Inhibitor->PARP1 inhibits

PARP-1 Inhibition Pathway
Aurora Kinase Inhibition and Cell Cycle Progression

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Inhibition of Aurora kinases by this compound can disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis. For instance, inhibition of Aurora B can lead to defects in chromosome segregation and failed cytokinesis.

Aurora_Kinase_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis G2_M_Checkpoint G2/M Checkpoint G2_M_Checkpoint->Prophase Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->Prophase regulates centrosome separation Aurora_Kinases->Metaphase regulates chromosome alignment Aurora_Kinases->Anaphase regulates chromosome segregation Aurora_Kinases->Cytokinesis regulates Cell_Cycle_Arrest Cell Cycle Arrest Aurora_Kinases->Cell_Cycle_Arrest inhibition leads to Inhibitor This compound Inhibitor->Aurora_Kinases inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Aurora Kinase Inhibition Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. Below are generalized protocols for key assays based on established methodologies.

Synthesis of this compound
PARP-1 Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the IC₅₀ value of a PARP-1 inhibitor.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (or other suitable PARP-1 substrate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • High-binding 96-well microplate

  • This compound (dissolved in DMSO)

Procedure:

  • Coating: Coat the wells of a 96-well plate with Histone H1 overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor).

  • Enzyme Reaction: Add a mixture of PARP-1 enzyme, NAD⁺, and biotinylated NAD⁺ to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the PARPylation reaction to occur.

  • Washing: Wash the wells three times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Aurora Kinase Inhibition Assay (Luminescence-based - ADP-Glo™)

This protocol describes a method to determine the IC₅₀ value for an Aurora kinase inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human Aurora Kinase A (or B)

  • Suitable substrate peptide (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well microplate

  • This compound (dissolved in DMSO)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of Aurora kinase and a solution of the substrate peptide and ATP in kinase assay buffer.

  • Kinase Reaction: In the wells of the microplate, add the inhibitor dilutions, the Aurora kinase solution, and initiate the reaction by adding the substrate/ATP solution. Include a no-enzyme control and a vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Experimental_Workflow_Aurora_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate/ATP) Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction (Incubate) Prepare_Reagents->Kinase_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Deplete ATP) Kinase_Reaction->Add_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent (Generate Light) Add_ADPGlo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to the Synthesis of the 5H-Benzo[c]naphthyridin-6-one Scaffold

An In-Depth Technical Guide to the Synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 5H-Benzo(c)(1,8)naphthyridin-6-one scaffold, a core structure in the development of potent inhibitors of key cellular enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The this compound core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against critical targets in oncology. Notably, this scaffold serves as the foundation for the development of inhibitors of PARP-1 and Aurora kinases, both of which are pivotal in cancer cell proliferation and survival. The rigid, planar structure of the benzonaphthyridinone system allows for favorable interactions within the active sites of these enzymes.

Derivatives of this scaffold have demonstrated low micromolar to nanomolar inhibitory concentrations, making them attractive candidates for further development as therapeutic agents. This guide will detail the synthetic methodologies that enable the construction of this important pharmacological scaffold.

Synthetic Pathways

The synthesis of the this compound scaffold can be achieved through several strategic approaches. The most common and effective methods involve the construction of the naphthyridinone ring system through cyclization reactions. Key synthetic strategies include modifications of the Conrad-Limpach and Knorr quinoline syntheses, adapted for the construction of this specific benzonaphthyridinone isomer.

A prevalent synthetic route commences with the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by a cyclization step to form the core structure. The choice of cyclization conditions, particularly the acidity of the medium, is crucial in directing the regioselectivity of the ring closure to yield the desired 2(1H)-one isomer.

dot```dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="1-Methoxyisoquinolin-3-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="5H-Benzo[c][1,8]naphthyridin-6-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C [label="Condensation"]; B -> C; C -> D [label="Cyclization\n(Acidic Medium)"]; }

Mechanism of PARP-1 inhibition.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. This compound analogs have been shown to be potent inhibitors of Aurora kinases, particularly Aurora A and B. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates that are essential for mitotic progression. Inhibition of Aurora kinases leads to defects in mitosis, such as monopolar spindles and cytokinesis failure, ultimately resulting in apoptosis in cancer cells.

dot

Mechanism of Aurora kinase inhibition.

Conclusion

The this compound scaffold represents a privileged structure in the design of targeted cancer therapeutics. Its efficient synthesis, coupled with its potent and selective inhibition of key oncogenic targets like PARP-1 and Aurora kinases, underscores its importance in modern drug discovery. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to explore and expand upon the therapeutic potential of this promising heterocyclic core. Further derivatization and optimization of this scaffold are expected to yield next-generation inhibitors with enhanced efficacy and safety profiles.

The Naphthyridinone Core: A Privileged Scaffold in Drug Discovery from Antibacterials to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridinone scaffold, a bicyclic heterocyclic system, has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its journey began with the serendipitous discovery of nalidixic acid, a 1,8-naphthyridinone derivative, which ushered in the era of quinolone antibiotics. For decades, research focused on modifying this core to enhance antibacterial efficacy and overcome resistance. However, the inherent drug-like properties of the naphthyridinone nucleus have more recently led to its exploration in diverse therapeutic areas, most notably as a potent scaffold for kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the history, discovery, and evolution of naphthyridinone compounds. It details the key milestones, from their antibacterial origins to their current prominence in the development of targeted cancer therapies. This guide also includes a compilation of quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

A Historical Timeline: From Antibacterial Agents to Anticancer Therapeutics

The story of naphthyridinones is a compelling example of how a single chemical scaffold can be repurposed and optimized for vastly different biological targets.

  • 1962: The Dawn of a New Antibiotic Class The history of naphthyridinones is inextricably linked to the discovery of nalidixic acid. George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with unexpected antibacterial activity.[1][2] This compound was identified as a 1,8-naphthyridine derivative and named nalidixic acid.[2]

  • 1967: Clinical Introduction of Nalidixic Acid Following its discovery, nalidixic acid was introduced into clinical practice for the treatment of urinary tract infections caused by Gram-negative bacteria.[3][4] It represented the first of the quinolone antibiotics, a class that would become critically important in the fight against bacterial infections.

  • 1970s-1980s: The Rise of the Fluoroquinolones Recognizing the potential of the quinolone scaffold, researchers began to systematically modify the core structure. The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of the fluoroquinolones.[3] These second-generation quinolones, such as ciprofloxacin and norfloxacin, exhibited a broader spectrum of activity and improved pharmacokinetic properties compared to nalidixic acid.

  • Late 1990s - Present: A New Era in Cancer Therapy The turn of the century marked a significant shift in the therapeutic application of the naphthyridinone core. The structural features that made it an effective DNA gyrase inhibitor also proved amenable to targeting the ATP-binding sites of various protein kinases. This led to the exploration of naphthyridinone derivatives as inhibitors of key signaling pathways implicated in cancer. Researchers began to design and synthesize novel naphthyridinones targeting p38 MAP kinase, MET kinase, FGFR4, and PKMYT1, demonstrating their potential as anticancer agents.

The Antibacterial Naphthyridinones: Inhibition of Bacterial DNA Replication

The initial therapeutic success of naphthyridinones stemmed from their ability to disrupt bacterial DNA replication.

Mechanism of Action

Nalidixic acid and its fluoroquinolone successors target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are responsible for managing the topological state of DNA during replication. By binding to the enzyme-DNA complex, naphthyridinones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[5]

Quantitative Data: Inhibitory Activity of Antibacterial Naphthyridinones

The following table summarizes the 50% inhibitory concentrations (IC50) of representative naphthyridinone and quinolone compounds against their bacterial targets.

CompoundTarget EnzymeOrganismIC50 (µg/mL)
Nalidixic AcidDNA GyraseEscherichia coli~100
CiprofloxacinDNA GyraseEscherichia coli0.81
CiprofloxacinTopoisomerase IVStaphylococcus aureus3.0 µM
MoxifloxacinTopoisomerase IVStaphylococcus aureus1.0 µM
GatifloxacinDNA GyraseEnterococcus faecalis5.60
GatifloxacinTopoisomerase IVEnterococcus faecalis4.24
SitafloxacinDNA GyraseEnterococcus faecalis1.38
SitafloxacinTopoisomerase IVEnterococcus faecalis1.42

The Emergence of Naphthyridinones as Kinase Inhibitors in Oncology

The structural versatility of the naphthyridinone scaffold has been exploited to develop a new generation of targeted therapies for cancer. By modifying the substituents on the core ring system, medicinal chemists have been able to design potent and selective inhibitors of various protein kinases that play crucial roles in tumor growth and survival.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in several cancers.

p38_MAPK_Pathway Extracellular_Stimuli Environmental Stress Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Extracellular_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MAPKAPK-2, ATF-2) p38_MAPK->Downstream_Targets Naphthyridinone_Inhibitor Naphthyridinone p38 Inhibitor Naphthyridinone_Inhibitor->p38_MAPK Biological_Response Biological Response (Inflammation, Apoptosis) Downstream_Targets->Biological_Response

Caption: p38 MAPK Signaling Pathway and Inhibition.

Targeting the PKMYT1 Kinase in Cell Cycle Regulation

PKMYT1 is a protein kinase that plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1. Inhibiting PKMYT1 can force cancer cells with certain genetic vulnerabilities to enter mitosis prematurely, leading to cell death.

PKMYT1_Pathway G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B (Inactive) G2_Phase->CDK1_CyclinB CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Dephosphorylation PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Phosphorylates (Inhibits) Naphthyridinone_Inhibitor Naphthyridinone PKMYT1 Inhibitor Naphthyridinone_Inhibitor->PKMYT1 Mitosis Mitosis CDK1_CyclinB_Active->Mitosis

Caption: PKMYT1 in G2/M Checkpoint Control.

Targeting the FGFR4 Signaling Pathway in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation of hepatocellular carcinoma (HCC) cells.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream_Signaling Naphthyridinone_Inhibitor Naphthyridinone FGFR4 Inhibitor Naphthyridinone_Inhibitor->FGFR4 Cell_Proliferation Cell Proliferation Survival Downstream_Signaling->Cell_Proliferation

Caption: FGFR4 Signaling Pathway in HCC.

Targeting the MET Kinase Signaling Pathway

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell migration, invasion, and proliferation. Dysregulation of the HGF/MET signaling pathway is a key driver in many types of cancer.

MET_Pathway HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) MET_Receptor->Downstream_Signaling Naphthyridinone_Inhibitor Naphthyridinone MET Inhibitor Naphthyridinone_Inhibitor->MET_Receptor Cell_Proliferation_Invasion Cell Proliferation Invasion & Metastasis Downstream_Signaling->Cell_Proliferation_Invasion

Caption: HGF/MET Signaling Pathway in Cancer.

Quantitative Data: Inhibitory Activity of Naphthyridinone-based Kinase Inhibitors

The following table presents the IC50 values for several naphthyridinone-based kinase inhibitors against their respective targets.

Compound ClassTarget KinaseIC50
7-amino-naphthyridone derivativep38 MAPK35 nM
Naphthyridinone derivative (Compound 36)PKMYT1Double-digit nM
1,6-naphthyridin-2(1H)-one derivative (A34)FGFR4<10 nM
1,6-naphthyridinone derivative (20j)MET7.1 nM
1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one (2t)c-Met2.6 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of naphthyridinone compounds.

Synthesis of the Naphthyridinone Core

A common route to the 1,6-naphthyridin-2(1H)-one core involves the condensation of a substituted 4-aminonicotinaldehyde with an active methylene compound, followed by cyclization.

Synthesis_Workflow Start_Material 4-Aminonicotinaldehyde Derivative Condensation Knoevenagel Condensation Start_Material->Condensation Reagent Active Methylene Compound (e.g., Diethyl malonate) Reagent->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization (e.g., NaOEt, EtOH) Intermediate->Cyclization Product 1,6-Naphthyridin-2(1H)-one Core Cyclization->Product

Caption: General Synthesis of 1,6-Naphthyridin-2(1H)-ones.

Protocol:

  • Condensation: To a solution of the 4-aminonicotinaldehyde derivative in a suitable solvent (e.g., ethanol), add the active methylene compound and a catalytic amount of a base (e.g., piperidine). Reflux the mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: To the resulting intermediate, add a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) and reflux the mixture.

  • Work-up and Purification: After completion of the reaction, neutralize the mixture with an acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired naphthyridinone core.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 1.2 M potassium glutamate, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)

  • 10 mM ATP

  • Naphthyridinone compound (dissolved in DMSO)

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide staining solution

Procedure:

  • Prepare reaction mixtures on ice containing 1X assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the naphthyridinone inhibitor.

  • Initiate the reaction by adding DNA gyrase (e.g., 1 unit).

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding STEB.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

LanthaScreen™ Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest (e.g., p38α, PKMYT1, FGFR4, MET)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Naphthyridinone compound

  • Assay buffer

Procedure:

  • In a microplate, add the naphthyridinone compound at various concentrations.

  • Add a pre-mixed solution of the kinase and the europium-labeled antibody.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 1 hour).

  • Read the FRET signal on a plate reader (excitation ~340 nm, emission at 615 nm and 665 nm).

  • The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% decrease in the FRET signal.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Naphthyridinone compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the naphthyridinone compound and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

The naphthyridinone scaffold has demonstrated remarkable adaptability in the field of drug discovery. From its origins as the foundation of the quinolone antibiotics to its current role as a versatile platform for the development of targeted kinase inhibitors, this privileged structure continues to be a source of novel therapeutic agents. The evolution of naphthyridinone-based compounds highlights the power of medicinal chemistry to repurpose and optimize chemical scaffolds for new biological targets. As our understanding of the molecular drivers of disease deepens, it is likely that the naphthyridinone core will continue to be a valuable tool in the development of next-generation therapeutics.

References

Spectroscopic Profile of 5H-Benzo[c]naphthyridin-6-one: A Technical Guide

Spectroscopic Profile of 5H-Benzo[c][1][2]naphthyridin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5H-Benzo[c][1][2]naphthyridin-6-one. Due to the limited availability of a complete, experimentally verified dataset in public domains, this document presents a compilation of predicted and representative spectroscopic values based on the analysis of its structural motifs and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 5H-Benzo[c][1][2]naphthyridin-6-one

  • Molecular Formula: C₁₂H₈N₂O

  • Molecular Weight: 196.21 g/mol

  • CAS Number: 53439-81-9

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 5H-Benzo[c][1][2]naphthyridin-6-one. These values are derived from established chemical shift and absorption frequency ranges for the constituent functional groups and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5br s1HN-H (amide)
~8.8 - 9.0dd1HAromatic H
~8.4 - 8.6dd1HAromatic H
~7.8 - 8.0m2HAromatic H
~7.5 - 7.7m2HAromatic H
~7.3 - 7.4dd1HAromatic H

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162 - 165C=O (amide)
~150 - 155Aromatic C (quaternary)
~145 - 150Aromatic C (quaternary)
~135 - 140Aromatic C-H
~130 - 135Aromatic C (quaternary)
~125 - 130Aromatic C-H
~120 - 125Aromatic C-H
~115 - 120Aromatic C-H
~110 - 115Aromatic C (quaternary)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 3000MediumN-H Stretch (amide)
3100 - 3000MediumAromatic C-H Stretch
1680 - 1650StrongC=O Stretch (lactam)
1620 - 1580MediumC=N Stretch
1580 - 1450MediumAromatic C=C Stretch
850 - 750StrongAromatic C-H Bend
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
196High[M]⁺ (Molecular Ion)
168Medium[M - CO]⁺
140Medium[M - CO - N₂]⁺ or [M - CO - HCN]⁺

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid 5H-Benzo[c][1][2]naphthyridin-6-one sample.[3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3][5]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 180 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

  • Record a background spectrum of the clean, empty ATR crystal.[8]

  • Place a small amount of the solid 5H-Benzo[c][1][2]naphthyridin-6-one sample directly onto the center of the ATR crystal.[6][7]

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform an ATR correction on the resulting spectrum if necessary.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2][9][10][11]

Mass Analysis and Detection:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500

  • Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflowcluster_sample_prepSample Preparationcluster_analysisSpectroscopic Analysiscluster_dataData OutputSample5H-Benzo(c)(1,8)naphthyridin-6-oneNMR_PrepDissolve inDMSO-d6Sample->NMR_PrepIR_PrepPlace onATR CrystalSample->IR_PrepMS_PrepIntroduce intoIon SourceSample->MS_PrepNMRNMR SpectrometerNMR_Prep->NMRIRFTIR SpectrometerIR_Prep->IRMSMass SpectrometerMS_Prep->MSNMR_Data1H & 13C NMRSpectraNMR->NMR_DataIR_DataIR SpectrumIR->IR_DataMS_DataMass SpectrumMS->MS_Data

Caption: General workflow for the spectroscopic analysis of 5H-Benzo(c)(1,8)naphthyridin-6-one.

Mass_Spectrometry_FragmentationMolecular_Ion[M]⁺m/z = 196Fragment_1[M - CO]⁺m/z = 168Molecular_Ion->Fragment_1- COFragment_2[M - CO - N₂]⁺or[M - CO - HCN]⁺m/z = 140Fragment_1->Fragment_2- N₂ or - HCN

Caption: Predicted electron ionization fragmentation pathway for this compound.

An In-Depth Technical Guide to the Solubility of 5H-Benzo(c)(1,8)naphthyridin-6-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 5H-Benzo(c)(1,8)naphthyridin-6-one is limited. This guide provides a comprehensive framework of standard experimental protocols and best practices for determining the solubility of this compound in a laboratory setting. The presented table is a template for recording experimentally determined values.

Introduction

This compound is a heterocyclic compound of interest in various research domains, including medicinal chemistry where it may serve as a scaffold for the development of novel therapeutic agents. Understanding its solubility in common laboratory solvents is a critical first step in its preclinical development, impacting everything from reaction conditions in synthesis to formulation for biological screening assays. This technical guide outlines the standardized methodologies for accurately determining the solubility of this and similar organic molecules.

Solubility Data

The solubility of a compound is a fundamental physicochemical property. Below is a structured table to be populated with experimentally determined solubility data for this compound in a range of common laboratory solvents at a specified temperature.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Ethanol25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Methanol25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Dichloromethane (DCM)25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Acetone25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Acetonitrile25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Tetrahydrofuran (THF)25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
N,N-Dimethylformamide (DMF)25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis
Phosphate-Buffered Saline (PBS, pH 7.4)25To be determinedTo be determinedShake-Flask with HPLC/UV-Vis

Experimental Protocols

The following protocols describe the thermodynamic solubility determination using the gold-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, in the presence of excess solid compound.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[1]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant using a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound.

Analytical Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. This typically involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid), a flow rate, and a detection wavelength (based on the compound's UV absorbance maximum).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered supernatant from the solubility experiment into the HPLC system.

  • Concentration Calculation: Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (this should be linear according to the Beer-Lambert law).

  • Sample Analysis: Measure the absorbance of the diluted, filtered supernatant at the λmax.

  • Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G start Start: Solid Compound & Solvent add_excess 1. Add Excess Solid to Solvent start->add_excess equilibrate 2. Equilibrate (24-48h shaking at constant T) add_excess->equilibrate centrifuge 3. Centrifuge to Separate Phases equilibrate->centrifuge filter 4. Filter Supernatant (0.22 µm filter) centrifuge->filter dilute 5. Dilute Saturated Solution filter->dilute analyze 6. Analyze Concentration (HPLC or UV-Vis) dilute->analyze end End: Quantitative Solubility Value analyze->end

Shake-Flask Solubility Determination Workflow.
Factors Influencing Solubility

This diagram shows the logical relationship between the properties of the solute and solvent that govern the solubility of a compound.

G solute Solute Properties (this compound) - Polarity - Molecular Size - Crystal Lattice Energy - pKa solubility Solubility solute->solubility 'Like Dissolves Like' solvent Solvent Properties - Polarity (Dielectric Constant) - Hydrogen Bonding Capacity - pH (for aqueous solvents) solvent->solubility Intermolecular Forces

Key Factors Determining Compound Solubility.

References

An In-Depth Technical Guide to 5H-Benzo[c]naphthyridin-6-one Derivatives and Analogs as Modulators of Key Cellular Kinases

An In-Depth Technical Guide to 5H-Benzo[c][1][2]naphthyridin-6-one Derivatives and Analogs as Modulators of Key Cellular Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-Benzo[c][1][2]naphthyridin-6-one core scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of critical cellular signaling pathways. Derivatives of this heterocyclic system have shown potent inhibitory activity against key enzymes involved in cancer progression and other diseases, most notably Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of 5H-Benzo[c][1][2]naphthyridin-6-one derivatives, with a focus on their development as therapeutic agents.

Core Scaffold and Biological Activity

The parent compound, 5H-Benzo[c][1][2]naphthyridin-6-one, has been identified as a dual inhibitor of PARP-1 and Aurora kinase A.[3] This dual activity, coupled with its affinity for adenosine receptors, makes it an intriguing starting point for the development of targeted therapies.

Quantitative Biological Data

The biological activity of the parent compound and its analogs is summarized in the tables below.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Cell LineAntiproliferative Activity (IC50, µM)Reference
5H-Benzo[c][1][2]naphthyridin-6-onePARP-1Enzyme Inhibition0.311---[3]
5H-Benzo[c][1][2]naphthyridin-6-oneAurora Kinase AEnzyme Inhibition5.5---[3]
5H-Benzo[c][1][2]naphthyridin-6-oneAdenosine A1 ReceptorBinding Affinity-4.6--[3]
5H-Benzo[c][1][2]naphthyridin-6-oneAdenosine A2A ReceptorBinding Affinity-4.8--[3]
Pan-Aurora Inhibitor AnalogAurora Kinases---MIAPaCa-2 (Pancreatic)Potent[1][4]

Synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one Core

The synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one scaffold can be achieved through established methods in heterocyclic chemistry, such as the Conrad-Limpach and Knorr reactions. A notable route involves the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by cyclization. The choice of reaction conditions, particularly the acidity of the medium, can influence the final isomer formed.

A significant body of work on the synthesis of analogs, particularly those substituted at the 1-position, has been published by Karra et al. (2013). Their research details the synthetic routes to a variety of derivatives and is a key resource for researchers in this area. While the full detailed protocols from this specific publication are proprietary, a general representation of the synthetic approach is provided below.

General Synthetic Workflow

GAStarting Materials(e.g., Substituted anilines, β-ketoesters)BCondensation ReactionA->BCCyclization(e.g., Thermal, Acid-catalyzed)B->CDCore Scaffold Formation(5H-Benzo[c][1,8]naphthyridin-6-one)C->DEFunctionalization/Derivatization(e.g., N-alkylation, Suzuki coupling)D->EFPurification and Characterization(e.g., Chromatography, NMR, MS)E->FGFinal Analog LibraryF->G

Caption: General workflow for the synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one analogs.

Experimental Protocols

PARP-1 Inhibition Assay (ELISA-based)

This protocol is adapted from a high-throughput colorimetric assay for identifying PARP-1 inhibitors.

Materials:

  • 96-well ELISA plate

  • Histone H4

  • Recombinant human PARP-1 enzyme

  • NAD+

  • PARP-1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Plate Coating: Coat a 96-well plate with histone H4 overnight at room temperature.

  • Washing: Wash the plate twice with wash buffer.

  • Blocking: Block the plate with a suitable blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate twice with PARP-1 reaction buffer.

  • Reaction Setup:

    • Add NAD+ and the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells.

    • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate twice with wash buffer.

  • Primary Antibody Incubation: Add the anti-PAR antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human Aurora A or B kinase

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well plates

Procedure:

  • Reaction Setup: In a white opaque 96-well plate, add the test inhibitor, Aurora kinase, and substrate in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways

PARP-1 and the DNA Damage Response

PARP-1 is a key enzyme in the base excision repair (BER) pathway. Upon DNA single-strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can be converted to toxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

GDNA_damageDNA Single-Strand BreakPARP1PARP-1DNA_damage->PARP1ActivationReplicationDNA ReplicationDNA_damage->ReplicationPARPAR SynthesisPARP1->PARRecruitmentRecruitment of DNARepair Proteins (e.g., XRCC1)PAR->RecruitmentRepairBase Excision RepairRecruitment->RepairInhibitor5H-Benzo(c)(1,8)naphthyridin-6-oneDerivative (PARP Inhibitor)Inhibitor->PARP1InhibitionDSBDouble-Strand BreakReplication->DSBUnrepaired SSBHR_proficientHomologous Recombination(HR Proficient)DSB->HR_proficientHR_deficientHomologous Recombination(HR Deficient)DSB->HR_deficientCell_survivalCell SurvivalHR_proficient->Cell_survivalCell_deathCell Death(Synthetic Lethality)HR_deficient->Cell_death

Caption: PARP-1 signaling in the DNA damage response and the effect of inhibitors.

Aurora Kinases in Mitosis

Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in regulating mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome segregation and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with aneuploidy and tumor progression. Inhibition of Aurora kinases disrupts mitotic processes, leading to cell cycle arrest and apoptosis.

GProphaseProphaseMetaphaseMetaphaseProphase->MetaphaseAuroraAAurora AProphase->AuroraAActivationAnaphaseAnaphaseMetaphase->AnaphaseAuroraBAurora B (CPC)Metaphase->AuroraBActivationTelophaseTelophaseAnaphase->TelophaseAnaphase->AuroraBCytokinesisCytokinesisTelophase->CytokinesisCentrosomeCentrosome Maturation& Spindle AssemblyAuroraA->CentrosomeChromosomeChromosome Condensation& BiorientationAuroraB->ChromosomeSACSpindle AssemblyCheckpoint (SAC)AuroraB->SACCleavageCleavage FurrowFormationAuroraB->CleavageInhibitorThis compoundDerivative (Aurora Kinase Inhibitor)Inhibitor->AuroraAInhibitionInhibitor->AuroraBInhibitionG2G2 PhaseG2->Prophase

Caption: Role of Aurora kinases in mitosis and the impact of their inhibition.

Conclusion

5H-Benzo[c][1][2]naphthyridin-6-one derivatives represent a promising class of compounds with potential applications in oncology and other therapeutic areas. Their ability to inhibit key cellular kinases involved in DNA repair and cell division provides a strong rationale for their continued development. This technical guide has provided an overview of their synthesis, biological evaluation, and mechanism of action, offering a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for translating their preclinical promise into clinical success.

A Technical Guide to Benzo[c]naphthyridinones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of benzo[c]naphthyridinones, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The unique fused ring system of these molecules serves as a versatile scaffold for designing novel therapeutic agents targeting a range of biological pathways. This guide details key synthetic methodologies, summarizes their diverse biological activities with quantitative data, and outlines the mechanisms of action for prominent derivatives.

Synthetic Strategies

The construction of the benzo[c]naphthyridinone core can be achieved through several modern synthetic methods. A particularly efficient approach is the metal-catalyzed cycloaddition reaction.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

A convenient and effective method for synthesizing benzo[c][1][2]naphthyridinone and benzo[c][1][3]naphthyridinone derivatives involves a Ruthenium-catalyzed [2+2+2] cycloaddition.[4] This reaction utilizes 1,7-diynes and cyanamides as precursors, yielding the desired products with good functional group tolerance.[4] The reaction generally produces benzo[c][1][2]naphthyridinones as the major product with high regioselectivity.[4]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Diyne 1,7-Diyne Process [2+2+2] Cycloaddition Diyne->Process + Cyanamide Cyanamide Cyanamide->Process + Catalyst Ruthenium Catalyst Process->Catalyst Mediated by Major Benzo[c][2,7]naphthyridinone (Major Product) Process->Major High Yield & Regioselectivity Minor Benzo[c][2,6]naphthyridinone (Minor Product) Process->Minor Low Yield

Caption: Workflow for Ruthenium-catalyzed synthesis of benzo[c]naphthyridinones.

Other Synthetic Routes

Alternative synthetic strategies have also been developed. These include intramolecular inverse electron demand Diels-Alder reactions of 1,2,4-triazines and palladium-catalyzed direct arylation methods for constructing the polycyclic system.[4]

Biological Activities and Therapeutic Targets

Benzo[c]naphthyridinone derivatives have been identified as potent modulators of several key biological targets implicated in cancer, neurological disorders, and inflammatory processes.

Enzyme Inhibition

2.1.1. Topoisomerase I (Top1) Inhibition Certain isomers, specifically dibenzo[c,h][5][6]naphthyridinediones, have been designed as inhibitors of human Topoisomerase I.[1] These compounds are structurally related to the indenoisoquinoline class of Top1 inhibitors and have demonstrated the ability to retain this inhibitory activity.[1] Top1 is a critical enzyme for DNA replication and transcription, making its inhibitors valuable anticancer agents.

G Top1 Topoisomerase I (Top1) CleavageComplex Top1-DNA Cleavage Complex Top1->CleavageComplex induces single- strand break DNA Supercoiled DNA DNA->Top1 binds to RelaxedDNA Relaxed DNA Drug Dibenzo[c,h][1,5]naphthyridinedione Drug->CleavageComplex stabilizes (Inhibition) CleavageComplex->RelaxedDNA allows religation (Normal Function) Damage DNA Strand Breaks & Replication Fork Collapse CleavageComplex->Damage leads to Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by benzo[c]naphthyridinone derivatives.

2.1.2. Protein Kinase CK2 Inhibition A significant breakthrough in the field is the development of 5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine-8-carboxylic acid, known as CX-4945. This molecule is the first orally available, ATP-competitive small molecule inhibitor of protein kinase CK2 to enter clinical trials for cancer.[2][6] CK2 is a pro-survival kinase that is overexpressed in many cancers; its inhibition by CX-4945 suppresses critical signaling pathways like the Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]

2.1.3. 5-Lipoxygenase (5-LOX) Inhibition Hydroxamic acid derivatives of benzo[c][1][2]naphthyridines have been shown to moderately inhibit 5-lipoxygenase (5-LOX) in human whole blood.[7] This enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators, suggesting a potential anti-inflammatory application for this class of compounds.[7]

Receptor Affinity

A naturally occurring dihydrobenzo[c][1][2]naphthyridine alkaloid, Veranamine, isolated from the marine sponge Verongula rigida, has shown a moderate affinity for serotonin receptors.[5] Specifically, it displays selective affinity for the 5HT2B and sigma-1 receptors, which is consistent with its observed antianxiety and antidepressant activity in murine models.[5]

Cytotoxic Activity

Various naphthyridine alkaloids, including benzo-fused derivatives, have demonstrated significant cytotoxic effects against cancer cell lines.[8] For instance, certain compounds have shown potent activity against the P388 murine leukemia cell line.[5][8] This broad anticancer potential underscores the importance of the naphthyridinone scaffold in oncology drug discovery.

Quantitative Biological Data

The following table summarizes key quantitative data for representative benzo[c]naphthyridinone derivatives and related structures.

Compound/Derivative ClassTarget/Cell LineActivity TypeIC₅₀ / Kᵢ ValueCitation
CX-4945Protein Kinase CK2Inhibition (Kᵢ)0.38 nM[2][6]
Dibenzo[c,h][5][6]naphthyridinedionesTopoisomerase IInhibition-[1]
Veranamine5HT2B & Sigma-1 ReceptorsBinding AffinityModerate[5]
Benzo[c][1][2]naphthyridine hydroxamic acids5-Lipoxygenase (5-LOX)InhibitionModerate[7]
Suberitine C (related 1,6-naphthyridine)P388 Murine LeukemiaCytotoxicity (IC₅₀)1.8 µM[5][8]
Suberitine D (related 1,6-naphthyridine)P388 Murine LeukemiaCytotoxicity (IC₅₀)3.5 µM[5][8]
1,3-dioxolo[4,5-d]benzo[de][3][5]naphthyridineAdult T-cell LeukemiaCytotoxicity (IC₅₀)0.29 µM[5][8]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of these compounds. Below are generalized protocols based on the cited literature.

General Protocol for Ruthenium-Catalyzed [2+2+2] Cycloaddition

This protocol describes a general method for the synthesis of benzo[c]naphthyridinones.[4]

  • Reactant Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with the substituted 1,7-diyne, the corresponding cyanamide, and the Ruthenium catalyst (e.g., RuH₂(CO)(PPh₃)₃).

  • Solvent Addition: An appropriate anhydrous solvent (e.g., toluene) is added to the vessel.

  • Reaction Execution: The reaction mixture is sealed and heated to a specified temperature (e.g., 110 °C) for a defined period (e.g., 12-24 hours) with constant stirring.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified using column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the major benzo[c][1][2]naphthyridinone and minor benzo[c][1][3]naphthyridinone products.

  • Characterization: The structure and purity of the final products are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

General Protocol for Topoisomerase I Inhibition Assay

This protocol outlines a typical assay to evaluate the inhibition of Topoisomerase I.[1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.

  • Compound Addition: The test compound (benzo[c]naphthyridinone derivative) is added to the reaction mixture at various concentrations. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Enzyme Addition: The reaction is initiated by the addition of a purified human Topoisomerase I enzyme.

  • Incubation: The mixture is incubated at 37 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution/loading dye containing SDS and proteinase K.

  • Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the negative control.

Conclusion and Future Outlook

The benzo[c]naphthyridinone scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. The successful development of a CK2 inhibitor into clinical trials highlights the therapeutic promise of this chemical class. Future research should focus on expanding the chemical diversity of benzo[c]naphthyridinone libraries, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for various therapeutic indications, including oncology, neurodegenerative diseases, and inflammatory disorders.

References

Computational Modeling of 5H-Benzo[c]naphthyridin-6-one: A Technical Guide for Drug Development

Computational Modeling of 5H-Benzo[c][1][2]naphthyridin-6-one: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational modeling of 5H-Benzo[c][1][2]naphthyridin-6-one, a promising scaffold in modern drug discovery. This document outlines the core principles, methodologies, and data relevant to the computational exploration of this molecule and its derivatives as inhibitors of key cancer targets, primarily Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).

Introduction to 5H-Benzo[c][1][2]naphthyridin-6-one

The 5H-Benzo[c][1][2]naphthyridin-6-one core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. Its rigid, planar structure allows for favorable interactions within the binding sites of various enzymes, making it an attractive starting point for the design of potent and selective inhibitors.

Biological Targets and Mechanism of Action

Computational and experimental studies have identified two primary targets for derivatives of 5H-Benzo[c][1][2]naphthyridin-6-one: Aurora kinases and PARP-1.[3][4]

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2][5][6][7] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[1][6][7] 5H-Benzo[c][1][2]naphthyridin-6-one analogs have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B.[3][8] Inhibition of these kinases disrupts the proper execution of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The 5H-Benzo[c][1][2]naphthyridin-6-one scaffold has been shown to be a potent inhibitor of PARP-1.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of 5H-Benzo[c][1][2]naphthyridin-6-one and its analogs against their primary targets.

Compound IDTargetIC50 (µM)Ki (µM)Cell LineAntiproliferative IC50 (µM)Reference
5H-Benzo[c][1][2]naphthyridin-6-onePARP-10.311[3]
5H-Benzo[c][1][2]naphthyridin-6-oneAurora Kinase A5.5[3]
5H-Benzo[c][1][2]naphthyridin-6-oneAdenosine Receptor A14.6[3]
5H-Benzo[c][1][2]naphthyridin-6-oneAdenosine Receptor A2A4.8[3]
Analog 18 (CHMFL-BTK-11)BTKRamos< 0.1 (EC50)[5]
Analog 18 (CHMFL-BTK-11)BTKMOLM13< 0.1 (EC50)[5]
Analog 18 (CHMFL-BTK-11)BTKPfeiffer< 0.1 (EC50)[5]

Computational Modeling Workflow

A typical computational workflow for the investigation of 5H-Benzo[c][1][2]naphthyridin-6-one derivatives involves several key stages, from initial hit identification to lead optimization.

Computational_Drug_Discovery_WorkflowGeneral Computational Drug Discovery Workflowcluster_QSARQSAR Modelingcluster_DockingMolecular Dockingcluster_MDMolecular DynamicsTarget_IdentificationTarget Identificationand ValidationHit_IdentificationHit Identification(e.g., HTS, Virtual Screening)Target_Identification->Hit_IdentificationHit_to_LeadHit-to-Lead OptimizationHit_Identification->Hit_to_LeadQSAR_DataData Collection(IC50, Ki)Hit_Identification->QSAR_DataLead_OptimizationLead OptimizationHit_to_Lead->Lead_OptimizationDocking_RunDocking SimulationHit_to_Lead->Docking_RunPreclinical_DevelopmentPreclinical DevelopmentLead_Optimization->Preclinical_DevelopmentProduction_MDProduction MDLead_Optimization->Production_MDQSAR_DescriptorsDescriptor Calculation(2D, 3D)QSAR_Data->QSAR_DescriptorsQSAR_ModelModel Building(MLR, SVM, etc.)QSAR_Descriptors->QSAR_ModelQSAR_ValidationModel ValidationQSAR_Model->QSAR_ValidationProtein_PrepProtein PreparationGrid_GenerationGrid GenerationProtein_Prep->Grid_GenerationLigand_PrepLigand PreparationLigand_Prep->Docking_RunGrid_Generation->Docking_RunSystem_SetupSystem Setup(Solvation, Ionization)MinimizationEnergy MinimizationSystem_Setup->MinimizationEquilibrationEquilibration(NVT, NPT)Minimization->EquilibrationEquilibration->Production_MD

Caption: A generalized workflow for computational drug discovery.

Detailed Methodologies

This section provides detailed, generalized protocols for the key computational experiments.

Molecular Docking Protocol for Aurora Kinase A

This protocol is a generalized procedure based on common practices for docking small molecules into kinase active sites.

  • Protein Preparation:

    • Obtain the crystal structure of human Aurora Kinase A in complex with a known inhibitor (e.g., PDB ID: 3H10) from the Protein Data Bank.

    • Remove water molecules, co-factors, and the co-crystallized ligand.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 3D structure of the 5H-Benzo[c][1][2]naphthyridin-6-one derivative using a molecular editor.

    • Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

    • Assign appropriate atom types and partial charges.

  • Grid Generation:

    • Define the binding site by specifying a grid box centered on the ATP-binding pocket, typically guided by the position of the co-crystallized ligand.

    • The grid box dimensions should be sufficient to encompass the entire binding site and allow for rotational and translational sampling of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Set the ligand as flexible and the protein as rigid.

    • Employ a genetic algorithm or other search algorithm to explore the conformational space of the ligand within the binding site.

    • Generate a specified number of binding poses (e.g., 10-20) and rank them based on the scoring function.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Protocol

This protocol outlines a general approach for developing a QSAR model for a series of 5H-Benzo[c][1][2]naphthyridin-6-one analogs.

  • Data Set Preparation:

    • Compile a dataset of 5H-Benzo[c][1][2]naphthyridin-6-one derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target.

    • Convert the biological activity data to a logarithmic scale (pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors, which can be categorized as:

      • 1D Descriptors: Molecular weight, atom counts, etc.

      • 2D Descriptors: Topological indices, connectivity indices, etc.

      • 3D Descriptors: Geometrical properties, surface areas, volumes, etc.

    • Use software such as PaDEL-Descriptor or MOE to calculate the descriptors.

  • Model Building:

    • Employ statistical methods to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include:

      • Multiple Linear Regression (MLR): Creates a linear equation.

      • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

      • Support Vector Machines (SVM): A machine learning approach for classification and regression.

  • Model Validation:

    • Internal Validation: Assess the robustness and predictive power of the model using techniques such as leave-one-out cross-validation (q²).

    • External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set (r²_pred).

    • A statistically significant and predictive QSAR model should have high values for q² and r²_pred.

Molecular Dynamics (MD) Simulation Protocol

This protocol describes a general procedure for performing MD simulations to study the dynamic behavior of a 5H-Benzo[c][1][2]naphthyridin-6-one derivative in complex with its target protein.

  • System Preparation:

    • Start with the best-docked pose of the ligand-protein complex obtained from molecular docking.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes and to relax the system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches the correct density.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) at constant temperature and pressure.

    • Save the coordinates of the system at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the MD trajectory to study the stability of the protein-ligand complex, including:

      • Root Mean Square Deviation (RMSD) of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) of individual residues.

      • Analysis of hydrogen bonds and other interactions over time.

      • Calculation of binding free energies using methods like MM/PBSA or MM/GBSA.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways involving the primary targets of 5H-Benzo[c][1][2]naphthyridin-6-one.

Aurora Kinase B Signaling Pathway in Mitosis

Aurora_B_SignalingAurora Kinase B Signaling in MitosisAURKBAurora Kinase B(in CPC)HistoneH3Histone H3AURKB->HistoneH3PCENP_ACENP-AAURKB->CENP_APKinetochore_MicrotubuleKinetochore-MicrotubuleAttachmentsAURKB->Kinetochore_MicrotubuleCorrects ErrorsCytokinesisCytokinesisAURKB->CytokinesisRegulatesChromosome_CondensationChromosome CondensationHistoneH3->Chromosome_CondensationCENP_A->Chromosome_CondensationSpindle_Assembly_CheckpointSpindle Assembly Checkpoint(SAC)Kinetochore_Microtubule->Spindle_Assembly_CheckpointRegulatesBenzonaphthyridinone5H-Benzo[c][1,8]naphthyridin-6-oneAnalogsBenzonaphthyridinone->AURKBInhibits

Caption: Aurora Kinase B signaling pathway in mitosis.

PARP-1 in DNA Single-Strand Break Repair

PARP1_SignalingPARP-1 in DNA Single-Strand Break RepairDNA_SSBDNA Single-StrandBreak (SSB)PARP1PARP-1DNA_SSB->PARP1ActivatesPARPoly(ADP-ribose)(PAR) ChainsPARP1->PARSynthesizesReplication_Fork_CollapseReplication Fork Collapse& Double-Strand BreaksPARP1->Replication_Fork_CollapseBER_ProteinsBase Excision Repair(BER) ProteinsPAR->BER_ProteinsRecruitsDNA_RepairDNA RepairBER_Proteins->DNA_RepairBenzonaphthyridinone5H-Benzo[c][1,8]naphthyridin-6-oneAnalogsBenzonaphthyridinone->PARP1InhibitsApoptosisApoptosisReplication_Fork_Collapse->ApoptosisLeads to (in HR deficient cells)

Caption: Role of PARP-1 in DNA single-strand break repair.

Conclusion

The 5H-Benzo[c][1][2]naphthyridin-6-one scaffold represents a versatile and potent platform for the development of targeted anticancer agents. Computational modeling techniques, including molecular docking, QSAR, and molecular dynamics simulations, are invaluable tools for understanding the structure-activity relationships of these compounds and for guiding the design of novel derivatives with improved potency and selectivity. This technical guide provides a foundational framework for researchers and drug development professionals to apply these computational methods in their exploration of this promising class of inhibitors. Further experimental validation is crucial to confirm the in silico findings and to advance the development of these compounds towards clinical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 5H-Benzo[c]naphthyridin-6-one

Application Notes and Protocols: Synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one, a heterocyclic compound that has garnered significant interest as a scaffold for the development of potent enzyme inhibitors. Notably, it has been identified as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases, making it a valuable candidate for further investigation in oncology and other therapeutic areas.

Introduction

5H-Benzo[c][1][2]naphthyridin-6-one is a polycyclic aromatic compound containing a fused isoquinoline and pyridine ring system. Its rigid, planar structure makes it an ideal scaffold for interacting with the active sites of various enzymes. Derivatives of this compound have been explored as potent inhibitors of Aurora kinases, which are key regulators of cell division, and PARP-1, an enzyme crucial for DNA repair.[3] The inhibition of these targets has shown promise in the development of novel anti-cancer therapies. This application note details a plausible synthetic route for the preparation of the parent compound, 5H-Benzo[c][1][2]naphthyridin-6-one.

Synthesis Protocol

The synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one core can be achieved through a cyclization reaction. One potential route, based on the synthesis of related benzonaphthyridinones, involves the condensation of a substituted isoquinoline with a suitable reagent to form the final pyridinone ring.[4] The following protocol is a generalized procedure based on established chemical principles for such transformations.

Step 1: Synthesis of 3-aminoisoquinoline-4-carbonitrile (Intermediate 1)

A common precursor for such syntheses is an appropriately substituted isoquinoline. The synthesis of 3-aminoisoquinoline-4-carbonitrile can be achieved from 2-cyanobenzyl cyanide.

  • Reactants: 2-cyanobenzyl cyanide, Sodium ethoxide, Ethyl formate.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add 2-cyanobenzyl cyanide dropwise at 0 °C.

    • After stirring for 30 minutes, add ethyl formate and continue stirring at room temperature for 12 hours.

    • The reaction mixture is then quenched with water and the pH is adjusted to ~5 with acetic acid.

    • The precipitated solid is filtered, washed with water, and dried to yield the intermediate sodium salt.

    • This salt is then treated with a solution of hydrogen chloride in ethanol to effect cyclization to 3-aminoisoquinoline-4-carbonitrile.

    • The product is isolated by filtration and can be purified by recrystallization.

Step 2: Hydrolysis and Cyclization to 5H-Benzo[c][1][2]naphthyridin-6-one (Target Compound)

The final ring closure is achieved by hydrolysis of the nitrile group followed by an intramolecular cyclization.

  • Reactants: 3-aminoisoquinoline-4-carbonitrile, Concentrated Sulfuric Acid.

  • Procedure:

    • 3-aminoisoquinoline-4-carbonitrile is added portion-wise to concentrated sulfuric acid at 0 °C.

    • The mixture is then heated to 100 °C and stirred for 4-6 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a saturated solution of sodium bicarbonate.

    • The crude product is dried and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of benzonaphthyridinone cores, which can be used as a reference for optimizing the synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)
1Formation of Intermediate 12-cyanobenzyl cyanide, Sodium ethoxide, Ethyl formateEthanol0 - RT1270-80
2Hydrolysis and Cyclization3-aminoisoquinoline-4-carbonitrile, Sulfuric Acid-1004-660-75

Experimental Workflow and Signaling Pathways

Diagrams

The following diagrams illustrate the synthetic workflow and the signaling pathways inhibited by 5H-Benzo[c][1][2]naphthyridin-6-one.

Synthesis_WorkflowStartStarting Materials(2-cyanobenzyl cyanide,Ethyl formate)Step1Step 1: Condensation &Cyclization to Intermediate 1Start->Step1Intermediate3-aminoisoquinoline-4-carbonitrileStep1->IntermediateStep2Step 2: Hydrolysis &Intramolecular CyclizationIntermediate->Step2Product5H-Benzo[c][1,8]naphthyridin-6-oneStep2->Product

Caption: Synthetic workflow for 5H-Benzo[c][1][2]naphthyridin-6-one.

Aurora_Kinase_Pathwaycluster_mitosisMitosisG2_PhaseG2 PhaseProphaseProphaseG2_Phase->ProphaseMetaphaseMetaphaseProphase->MetaphaseAnaphaseAnaphaseMetaphase->AnaphaseCytokinesisCytokinesisAnaphase->CytokinesisAurora_KinasesAurora Kinases(A, B, C)Aurora_Kinases->Prophase Centrosome Maturation& Spindle AssemblyAurora_Kinases->Metaphase Chromosome AlignmentAurora_Kinases->Anaphase Chromosome SegregationAurora_Kinases->Cytokinesis Cell DivisionInhibitor5H-Benzo[c][1,8]naphthyridin-6-oneInhibitor->Aurora_Kinases Inhibition

Caption: Inhibition of the Aurora Kinase signaling pathway.

PARP1_PathwayDNA_DamageDNA Single-Strand BreakPARP1PARP-1DNA_Damage->PARP1 binds toPARylationPoly(ADP-ribosyl)ation(PARylation)PARP1->PARylation catalyzesRecruitmentRecruitment of DNARepair Proteins (e.g., XRCC1)PARylation->RecruitmentDNA_RepairDNA RepairRecruitment->DNA_RepairInhibitor5H-Benzo[c][1,8]naphthyridin-6-oneInhibitor->PARP1 Inhibition

Caption: Inhibition of the PARP-1 DNA damage repair pathway.

Application Notes and Protocols for 5H-Benzo(c)(1,8)naphthyridin-6-one as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Benzo(c)(1,8)naphthyridin-6-one is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to synthetic lethality, making PARP-1 an attractive target for cancer therapy. These application notes provide an overview of this compound and detailed protocols for its use in research settings.

Chemical and Physical Properties

PropertyValueReference
CAS Number 53439-81-9[1]
Molecular Formula C₁₂H₈N₂O[1]
Molecular Weight 196.21 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO

Biological Activity

This compound is a multi-target inhibitor with high affinity for PARP-1. Its inhibitory activities are summarized in the table below.

TargetIC₅₀ / KᵢReference
PARP-1 0.311 µM (IC₅₀)[2]
Aurora Kinase A 5.5 µM (IC₅₀)[2]
Adenosine Receptor A1 4.6 µM (Kᵢ)[2]
Adenosine Receptor hA2A 4.8 µM (Kᵢ)[2]

Mechanism of Action

PARP-1 inhibitors, including this compound, function through two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: The inhibitor binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation impairs the recruitment of DNA repair proteins to the site of single-strand breaks.

  • PARP Trapping: The binding of the inhibitor can "trap" PARP-1 on the DNA at the site of the break. These trapped PARP-DNA complexes are highly cytotoxic as they can stall replication forks, leading to the formation of double-strand breaks.[3] In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death.[3]

The following diagram illustrates the general mechanism of PARP-1 inhibition.

PARP_Inhibition cluster_0 Normal Cell Response cluster_1 Response with PARP-1 Inhibitor DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes No_Repair SSB Persists PARP1->No_Repair Inhibitor This compound Inhibitor->PARP1 inhibits & traps Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair SSB Repair Repair_Proteins->Repair Replication_Fork Replication Fork No_Repair->Replication_Fork stalls DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis in HR deficient cells

Caption: General mechanism of PARP-1 inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a PARP-1 inhibitor.

Synthesis of this compound

Synthesis_Workflow Start Starting Materials (e.g., substituted aminopyridine and a benzoic acid derivative) Step1 Coupling Reaction (e.g., amide bond formation) Start->Step1 Step2 Cyclization (e.g., acid-catalyzed) Step1->Step2 Purification Purification (e.g., chromatography) Step2->Purification Product This compound Characterization Characterization (NMR, Mass Spec, etc.) Product->Characterization Purification->Product

Caption: General synthetic workflow for this compound.

Protocol:

  • Amide Coupling: React an appropriately substituted 2-aminopyridine with a 2-halobenzoic acid derivative (e.g., 2-chlorobenzoic acid) under conditions that promote amide bond formation. This could involve the use of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Cyclization: The resulting amide intermediate is then subjected to an intramolecular cyclization reaction. This is often achieved by heating in the presence of a strong acid, such as polyphosphoric acid (PPA), or through a palladium-catalyzed intramolecular Buchwald-Hartwig amination.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP-1 Activity Assay

This protocol is for a colorimetric assay to determine the IC₅₀ of this compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD⁺

  • Activated DNA

  • Streptavidin-HRP

  • TMB substrate

  • 96-well plate (high-binding)

  • Plate reader

Protocol:

  • Coat Plate: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PARP-1, activated DNA, and biotinylated NAD⁺ in reaction buffer.

  • Incubation: Add the inhibitor dilutions to the wells, followed by the reaction mixture. Incubate the plate at 37°C for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature. Wash the plate again and add TMB substrate.

  • Read Plate: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol uses a standard MTT or MTS assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and proficient lines)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • Add Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Read Plate: If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for PARP-1 Activity and DNA Damage Markers

This protocol is to assess the effect of this compound on PARP-1 activity (by measuring PAR levels) and the induction of DNA damage (by measuring γH2AX levels).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR, anti-γH2AX, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Disclaimer

The information provided in these application notes is intended for research use only. This compound is not for human or veterinary use. Researchers should conduct their own optimization of the protocols for their specific experimental conditions.

References

Application of 5H-Benzo[c]naphthyridin-6-one in Cancer Research: A Detailed Overview

Application of 5H-Benzo[c][1][2]naphthyridin-6-one in Cancer Research: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5H-Benzo[c][1][2]naphthyridin-6-one, has emerged as a privileged structure in the design of novel anti-cancer agents. Its derivatives have demonstrated significant potential by targeting key regulators of cell division and DNA repair, primarily acting as inhibitors of Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1). This document provides a comprehensive overview of the application of this compound and its analogs in cancer research, including detailed experimental protocols and a summary of reported activity.

Mechanism of Action and Therapeutic Rationale

5H-Benzo[c][1][2]naphthyridin-6-one and its derivatives exert their anti-cancer effects through the inhibition of two critical classes of enzymes:

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for the proper execution of mitosis. Overexpression of Aurora kinases is common in many human cancers and is associated with genomic instability and tumorigenesis. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells. Analogs of 5H-Benzo[c][1][2]naphthyridin-6-one have been identified as potent, pan-Aurora kinase inhibitors.[3]

  • Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. The parent compound, 5H-Benzo[c][1][2]naphthyridin-6-one, is a known inhibitor of PARP-1.[4]

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory and antiproliferative activities of 5H-Benzo[c][1][2]naphthyridin-6-one and its analogs.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (µM)Ki (µM)
5H-Benzo[c][1][2]naphthyridin-6-onePARP-10.311-
5H-Benzo[c][1][2]naphthyridin-6-oneAurora Kinase A5.5-
5H-Benzo[c][1][2]naphthyridin-6-oneAdenosine Receptor A1-4.6
5H-Benzo[c][1][2]naphthyridin-6-oneAdenosine Receptor hA2A-4.8

Table 2: Antiproliferative and In Vivo Activity of Analogs

Compound AnalogCancer Cell LineAntiproliferative EffectIn Vivo ModelIn Vivo Effect
Pan-Aurora Inhibitor Analog[3]MIAPaCa-2 (Pancreatic)Potent antiproliferative effectsMouseInhibition of histone H3 phosphorylation in bone marrow
Dibenzo[c,h]1,6-naphthyridin-6-one Analog (Compound 3a)[1]MDA-MB-435 (Breast)Not specifiedHuman tumor xenograftTumor growth regression at 2.0 mg/kg (IP or oral, 3x/week)
Dibenzo[c,h]1,6-naphthyridin-6-one Analog (Compound 4a)[1]MDA-MB-435 (Breast)Not specifiedHuman tumor xenograftTumor growth suppression at 40 mg/kg (oral, 5x/week)

Signaling Pathways

The inhibitory activities of 5H-Benzo[c][1][2]naphthyridin-6-one and its analogs impact two critical cellular pathways.

PARP_Inhibition_PathwayDNA_DamageDNA Single-Strand BreakPARP1PARP-1DNA_Damage->PARP1 activatesPARPoly(ADP-ribose) Polymer SynthesisPARP1->PAR catalyzesApoptosisApoptosisPARP1->Apoptosis inhibition leads to(in HR deficient cells)Compound5H-Benzo[c][1,8]naphthyridin-6-oneCompound->PARP1 inhibitsBERBase Excision Repair (BER) Machinery RecruitmentPAR->BERRepairDNA RepairBER->Repair

PARP-1 Inhibition Pathway

Aurora_Kinase_Inhibition_Pathwaycluster_mitosisMitotic EventsAurora_KinasesAurora Kinases (A, B, C)Centrosome_SeparationCentrosome SeparationAurora_Kinases->Centrosome_Separation regulatesSpindle_AssemblySpindle AssemblyAurora_Kinases->Spindle_Assembly regulatesChromosome_SegregationChromosome SegregationAurora_Kinases->Chromosome_Segregation regulatesCytokinesisCytokinesisAurora_Kinases->Cytokinesis regulatesCompound5H-Benzo[c][1,8]naphthyridin-6-one AnalogCompound->Aurora_Kinases inhibitsMitotic_ArrestMitotic ArrestCentrosome_Separation->Mitotic_ArrestSpindle_Assembly->Mitotic_ArrestChromosome_Segregation->Mitotic_ArrestCytokinesis->Mitotic_ArrestApoptosisApoptosisMitotic_Arrest->Apoptosis

Aurora Kinase Inhibition Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H4-coated 96-well plate

  • Activated DNA

  • Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (e.g., 5H-Benzo[c][1][2]naphthyridin-6-one)

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To the wells of the histone H4-coated microplate, add the test compound dilutions.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the PARylation reaction by adding NAD+.

  • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

  • Stop the reaction by washing the plate with wash buffer.

  • Add the anti-pADPr primary antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After incubation and washing, add the TMB substrate and allow color to develop.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

PARP1_Inhibition_Assay_WorkflowStartStart: Histone H4-coated 96-well plateAdd_CompoundAdd test compound serial dilutionsStart->Add_CompoundAdd_Enzyme_DNAAdd PARP-1 enzyme and activated DNAAdd_Compound->Add_Enzyme_DNAAdd_NADInitiate reaction with NAD+Add_Enzyme_DNA->Add_NADIncubate_1Incubate (e.g., 30 min, RT)Add_NAD->Incubate_1Wash_1Wash plateIncubate_1->Wash_1Add_Primary_AbAdd anti-pADPr primary antibodyWash_1->Add_Primary_AbIncubate_2IncubateAdd_Primary_Ab->Incubate_2Wash_2Wash plateIncubate_2->Wash_2Add_Secondary_AbAdd HRP-conjugated secondary antibodyWash_2->Add_Secondary_AbIncubate_3IncubateAdd_Secondary_Ab->Incubate_3Wash_3Wash plateIncubate_3->Wash_3Add_TMBAdd TMB substrateWash_3->Add_TMBAdd_StopAdd stop solutionAdd_TMB->Add_StopRead_PlateRead absorbance at 450 nmAdd_Stop->Read_PlateAnalyzeCalculate % inhibition and IC50Read_Plate->AnalyzeAurora_Kinase_Assay_WorkflowStartStart: White 96/384-well plateAdd_CompoundAdd test compound serial dilutionsStart->Add_CompoundAdd_EnzymeAdd Aurora kinase enzymeAdd_Compound->Add_EnzymeAdd_Substrate_ATPInitiate reaction with substrate/ATP mixAdd_Enzyme->Add_Substrate_ATPIncubate_1Incubate (e.g., 60 min, RT)Add_Substrate_ATP->Incubate_1Add_ADP_GloAdd ADP-Glo™ ReagentIncubate_1->Add_ADP_GloIncubate_2Incubate (e.g., 40 min, RT)Add_ADP_Glo->Incubate_2Add_Detection_ReagentAdd Kinase Detection ReagentIncubate_2->Add_Detection_ReagentIncubate_3Incubate (e.g., 30 min, RT)Add_Detection_Reagent->Incubate_3Read_LuminescenceRead luminescenceIncubate_3->Read_LuminescenceAnalyzeCalculate % inhibition and IC50Read_Luminescence->Analyze

Application Notes: Experimental Design for Aurora Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division, or mitosis.[1] The three mammalian members—Aurora A, Aurora B, and Aurora C—are key regulators of processes such as centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2] Due to their frequent overexpression in various cancers and their essential role in cell proliferation, Aurora kinases have emerged as significant targets for anti-cancer drug development.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust assays to identify and characterize inhibitors of Aurora kinases. It covers biochemical assays for direct enzyme inhibition, cell-based assays to assess cellular potency and phenotypic effects, and methods for target validation.

Key Concepts in Aurora Kinase Inhibition

  • Aurora A is primarily involved in centrosome function, mitotic entry, and the assembly of the bipolar spindle.[2] Its activity is regulated by cofactors like TPX2.[3][4]

  • Aurora B is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][5] It is critical for proper chromosome alignment and segregation, as well as for cytokinesis.[2] A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (pH3S10).[6]

  • Aurora C is less studied but is thought to have functions that overlap with Aurora B, particularly during meiosis.[2]

Inhibitors can be selective for Aurora A or Aurora B, or they can be pan-inhibitors that target multiple family members.[7] Distinguishing these activities is crucial, as inhibiting Aurora A versus Aurora B leads to distinct cellular phenotypes.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the distinct roles of Aurora A and Aurora B during mitosis, highlighting key substrates and regulatory interactions that can be exploited for assay development.

Aurora_Signaling_Pathway Aurora Kinase Mitotic Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase G2_Phase G2 AurA_Centrosome_G2 Aurora A (at Centrosome) G2_Phase->AurA_Centrosome_G2 Mitotic Entry AurA_Centrosome Aurora A TPX2 TPX2 AurA_Centrosome->TPX2 Binds & Activates Centrosome Centrosome Maturation & Separation AurA_Centrosome->Centrosome Phosphorylates Targets (e.g., LATS2) AurB_CPC Aurora B (Chromosomal Passenger Complex) INCENP INCENP AurB_CPC->INCENP Activated by Kinetochore Kinetochore- Microtubule Attachment AurB_CPC->Kinetochore Ensures Correct Attachment H3S10 Histone H3 (on Chromatin) AurB_CPC->H3S10 Phosphorylates (Ser10) AurB_Midzone Aurora B (at Midzone) Cytokinesis Cytokinesis AurB_Midzone->Cytokinesis Regulates

Caption: Simplified Aurora A and B signaling pathways during mitosis.

A typical drug discovery workflow for Aurora kinase inhibitors involves a multi-stage process, starting from broad biochemical screening and progressing to more complex cell-based and in vivo models.

Experimental_Workflow Drug Discovery Workflow for Aurora Kinase Inhibitors cluster_validation Cellular Target Engagement & Phenotyping Biochem Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) HitConf Hit Confirmation & IC50 Determination Biochem->HitConf Selectivity Selectivity Profiling (Aurora A vs. B, Kinome Panel) HitConf->Selectivity CellPro Secondary Screen: Cell Proliferation Assay (e.g., CellTiter-Glo) Selectivity->CellPro TargetVal Target Validation: Cell-Based Assays CellPro->TargetVal LeadOpt Lead Optimization & In Vivo Studies TargetVal->LeadOpt WB Western Blot (p-H3S10, etc.) HCI High-Content Imaging (Cell Cycle, p-H3S10)

Caption: General experimental workflow for Aurora kinase inhibitor discovery.

Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for high-throughput screening to measure the direct inhibition of purified Aurora kinase enzymes.[8][9] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)[5][10]

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine inhibitor potency (Kᵢ).[3][12]

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[5]

    • Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.[11]

  • Assay Plate Setup (per well):

    • Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).

    • Add 5 µL of the substrate/ATP mix.

    • To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.

    • Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45-60 minutes.[10][11]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.[8][10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other wells.

    • Calculate the percent inhibition relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[13]

Summary of IC₅₀ Data for Known Aurora Kinase Inhibitors

The following table presents representative biochemical IC₅₀ values for common Aurora kinase inhibitors, demonstrating their potency and selectivity.

InhibitorAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Selectivity
Alisertib (MLN8237) 118Aurora A selective[14][15]
Barasertib (AZD1152) 13680.37Aurora B selective[16][17]
Danusertib (PHA-739358) 1379Pan-inhibitor[16]
GSK1070916 >250x vs B0.38Aurora B selective[16]
MK-5108 0.618Aurora A selective[15]
Cell-Based Target Engagement Assay (Western Blot)

This protocol determines if an inhibitor engages its target in a cellular context by measuring the phosphorylation of a downstream substrate. Inhibition of Aurora B is commonly assessed by the reduction of Histone H3 phosphorylation at Serine 10 (p-H3S10).[6][17]

Materials:

  • Cancer cell line (e.g., HeLa, A549)[6][17]

  • Cell culture medium and reagents

  • Test inhibitor

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3, Rabbit anti-Aurora B

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of the inhibitor for a specified time (e.g., 1-24 hours).[6] Include a DMSO-treated vehicle control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-H3S10 diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for total Histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.

Cell-Based Phenotypic Assay (High-Content Imaging)

This assay simultaneously evaluates an inhibitor's effect on the cell cycle and a specific phosphorylation event, allowing for clear differentiation between Aurora A and Aurora B inhibition phenotypes.[6]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Black-walled, clear-bottom 96-well imaging plates

  • Test inhibitor

  • Fixative (e.g., 4% Paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Nuclear stain: DAPI or Hoechst 33342

  • High-Content Imaging System and analysis software

Procedure:

  • Cell Plating and Treatment:

    • Seed cells into a 96-well imaging plate.

    • Treat cells with a serial dilution of the inhibitor for 24 hours. This duration is typically sufficient to observe effects on cell cycle progression.[6]

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash wells with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash wells with PBS.

    • Block for 1 hour with Blocking solution.

    • Incubate with anti-p-H3S10 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash wells 3 times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and the nuclear stain for 1 hour at room temperature, protected from light.

    • Wash wells 3 times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system, capturing both the nuclear stain channel (for DNA content) and the secondary antibody channel (for p-H3S10).

    • Use the analysis software to:

      • Identify individual nuclei based on the nuclear stain.

      • Measure the integrated intensity of the nuclear stain for each cell to determine DNA content (2N, 4N, >4N).

      • Measure the intensity of the p-H3S10 signal within each nucleus.

    • Gate the cell populations based on DNA content and p-H3S10 status.

Summary of Expected Cellular Phenotypes

The distinct roles of Aurora A and B result in different cellular outcomes upon inhibition.

PhenotypeSelective Aurora A InhibitionSelective Aurora B Inhibition
Primary Mitotic Defect Defective centrosome separation, formation of monopolar spindles[17]Chromosome misalignment, failure of spindle assembly checkpoint[6]
Cell Cycle Arrest G2/M arrest with a 4N DNA content[6]Mitotic slippage followed by endoreduplication, leading to polyploidy (>4N DNA content)[6][17]
p-H3S10 (Mitotic Marker) Accumulation of p-H3S10 positive cells due to mitotic arrest[6]Potent inhibition of p-H3S10 signal[6][17]
Cell Fate Mitotic catastrophe, apoptosisApoptosis, senescence-like phenotypes[17][18]

References

Application Notes and Protocols for Cell-Based Assays Using 5H-Benzo(c)(1,8)naphthyridin-6-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5H-Benzo(c)(1,8)naphthyridin-6-one and its derivatives as potent inhibitors of key cellular targets in cancer biology. The provided protocols offer detailed, step-by-step guidance for conducting cell-based assays to evaluate the efficacy of these compounds.

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating inhibitory activity against multiple important targets in oncology, including Poly (ADP-ribose) polymerase-1 (PARP-1), Aurora kinases, and Topoisomerase I. This versatility makes this class of compounds a valuable tool for cancer research and drug development.

  • PARP-1 Inhibition: this compound is a known inhibitor of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, can lead to synthetic lethality and targeted cell death.

  • Aurora Kinase Inhibition: Analogs of this scaffold have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitotic progression.[2] Dysregulation of Aurora kinases is common in many cancers, and their inhibition can lead to mitotic catastrophe and apoptosis.

  • Topoisomerase I Inhibition: A related class of compounds, 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, has been shown to be potent inhibitors of Topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription.[3][4][5] Inhibition of Topoisomerase I leads to the accumulation of DNA double-strand breaks and subsequent cell death.

Data Presentation

The following tables summarize the available quantitative data for this compound and its analogs against their respective targets and in cell-based assays.

Table 1: Biochemical Activity of this compound

CompoundTargetAssay TypeIC50 / KiReference
This compoundPARP-1Enzymatic Assay0.311 µM (IC50)[1]
This compoundAurora Kinase AEnzymatic Assay5.5 µM (IC50)[1]
This compoundAdenosine A1 ReceptorRadioligand Binding4.6 µM (Ki)[1]
This compoundAdenosine A2A ReceptorRadioligand Binding4.8 µM (Ki)[1]

Table 2: Cellular Activity of this compound Analogs

Compound ClassCell LineAssay TypeEffectReference
Pan-Aurora Kinase Inhibitor (analog of this compound)MIAPaCa-2 (Pancreatic)Antiproliferative AssayPotent target modulation and antiproliferative effects[2]
5H-Dibenzo[c,h]1,6-naphthyridin-6-one analog (Compound 3a)MDA-MB-435 (Breast)Human Tumor XenograftEffective tumor growth regression[3][4][5]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are designed to be adaptable for the evaluation of this compound and its derivatives.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or analog, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT/XTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple (MTT) or orange (XTT) color develops.

  • Data Acquisition:

    • For MTT assays, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • For XTT assays, the product is soluble and can be read directly.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

Materials:

  • Cancer cell line (e.g., BRCA-mutant cell lines like CAPAN-1 or HCC1937 for PARP inhibitors)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound or analog, dissolved in DMSO

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for an extended period (e.g., 10-14 days), changing the medium with freshly prepared compound every 2-3 days.

  • Colony Staining:

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.

      • PE = (Number of colonies in control wells) / (Number of cells seeded in control wells)

      • SF = (Number of colonies in treated wells) / (Number of cells seeded in treated wells x PE)

    • Plot the surviving fraction against the compound concentration to generate a dose-response curve.

Protocol 3: Aurora Kinase B Inhibition Assay (Histone H3 Phosphorylation)

This high-content screening (HCS) assay measures the inhibition of Aurora B kinase activity by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.

Materials:

  • HeLa or other suitable cancer cell line

  • Complete cell culture medium

  • 96-well imaging plates (black-walled, clear-bottom)

  • This compound analog

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 solution (0.5% in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well imaging plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the test compound for a defined period (e.g., 1-2 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (anti-phospho-Histone H3) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash the wells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of phospho-Histone H3 (Alexa Fluor 488 channel) within the mitotic cell population.

    • Determine the concentration-dependent inhibition of Histone H3 phosphorylation and calculate the IC50 value.

Protocol 4: Topoisomerase I DNA Relaxation Assay

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • 5H-dibenzo[c,h]1,6-naphthyridin-6-one analog

  • Stop solution (e.g., containing SDS and proteinase K)

  • 6x DNA loading dye

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

    • Add Topoisomerase I enzyme to initiate the reaction. Include a no-enzyme control and a vehicle control.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding the stop solution.

    • Add DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using gel analysis software.

    • Calculate the percentage of inhibition of DNA relaxation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the application of this compound and its analogs.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP_Activation PARP-1 Activation & Repair cluster_Inhibition Inhibition by this compound cluster_Consequence Consequence of Inhibition SSB SSB PARP1 PARP-1 SSB->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR catalyzes DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB leads to Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Inhibitor Inhibitor Inhibitor->PARP1 inhibits Apoptosis Apoptosis (in BRCA-deficient cells) DSB->Apoptosis triggers

Caption: PARP-1 Inhibition Pathway.

Aurora_Kinase_Pathway cluster_Mitosis Mitotic Progression cluster_Aurora_Kinases Aurora Kinase Activity cluster_Inhibition Inhibition by Analog cluster_Consequence Consequence of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation Mitotic_Arrest Mitotic Arrest AuroraA->Mitotic_Arrest AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Assembly Checkpoint AuroraB->Cytokinesis Cytokinesis AuroraB->Mitotic_Arrest Inhibitor Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Signaling in Mitosis.

Topoisomerase_I_Inhibition cluster_Topo_Cycle Topoisomerase I Catalytic Cycle cluster_Inhibition Inhibition by Analog cluster_Consequence Consequence of Inhibition Supercoiled_DNA Supercoiled DNA Cleavage_Complex Cleavage Complex (Top1-DNA covalent bond) Supercoiled_DNA->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibitor Inhibitor Inhibitor->Cleavage_Complex stabilizes DSB DNA Double-Strand Break (Replication Fork Collision) Stabilized_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Topoisomerase I Inhibition Mechanism.

Experimental_Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture start->cell_culture primary_screen Primary Screening: Cell Viability Assay (MTT/XTT) cell_culture->primary_screen secondary_assay Secondary Assays primary_screen->secondary_assay Active Compounds data_analysis Data Analysis and IC50/GI50 Determination primary_screen->data_analysis clonogenic Clonogenic Survival Assay secondary_assay->clonogenic target_engagement Target Engagement Assays (e.g., p-H3 for Aurora Kinase) secondary_assay->target_engagement clonogenic->data_analysis target_engagement->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General Experimental Workflow.

References

Application Notes and Protocols for In Vivo Studies of 5H-Benzo[c]naphthyridin-6-one and its Analogs in Animal Models

Application Notes and Protocols for In Vivo Studies of 5H-Benzo[c][1][2]naphthyridin-6-one and its Analogs in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of 5H-Benzo[c][1][2]naphthyridin-6-one and its derivatives, a class of compounds with potential therapeutic applications as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Aurora kinases. The following sections detail experimental protocols and data presentation for preclinical animal studies.

Overview of Biological Activity

5H-Benzo[c][1][2]naphthyridin-6-one and its analogs have been identified as potent inhibitors of PARP-1 and Aurora kinases.[1][3] Inhibition of these targets has shown promise in cancer therapy. PARP inhibitors can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations. Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

An analog of 5H-benzo[c][1][2]naphthyridin-6-one has been shown to be a potent and selective pan-Aurora kinase inhibitor. In vivo studies in mice demonstrated that this compound, upon oral administration, effectively inhibited the phosphorylation of histone H3 in bone marrow, a key biomarker for Aurora kinase B activity.[3][5] Furthermore, a related compound, 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, has demonstrated significant antitumor activity in a human tumor xenograft model using athymic nude mice, causing tumor regression with both intraperitoneal and oral administration.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of 5H-Benzo[c][1][2]naphthyridin-6-one analogs.

Table 1: In Vivo Efficacy of a 5H-Dibenzo[c,h]1,6-naphthyridin-6-one Analog (Compound 3a) in a Human Tumor Xenograft Model [7]

ParameterValue
Animal ModelAthymic Nude Mice
Human Cell LineMDA-MB-435 (Non-estrogen responsive breast tumor)
Treatment Group 12.0 mg/kg, Intraperitoneal (IP) Injection, 3x per week
Treatment Group 22.0 mg/kg, Oral Gavage, 3x per week
OutcomeEffective in regressing tumor growth

Table 2: In Vivo Efficacy of a Dihydro-derivative (Compound 4a) in a Human Tumor Xenograft Model [7]

ParameterValue
Animal ModelAthymic Nude Mice
Human Cell LineMDA-MB-435
Treatment40 mg/kg, Oral Gavage, 5x per week
OutcomeSuppressed tumor growth

Experimental Protocols

Human Tumor Xenograft Model

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of 5H-Benzo[c][1][2]naphthyridin-6-one and its analogs.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., MDA-MB-435, A549, HCT116)[4][7][8]

  • Cell culture medium and supplements

  • Matrigel (optional)

  • 5H-Benzo[c][1][2]naphthyridin-6-one analog

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Resuspend the cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the 5H-Benzo[c][1][2]naphthyridin-6-one analog in the appropriate vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

    • Administer the vehicle alone to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Gcluster_setupSetupcluster_monitoringMonitoring & Treatmentcluster_analysisAnalysisCell_CultureCulture HumanCancer CellsCell_PrepPrepare CellSuspensionCell_Culture->Cell_PrepImplantationSubcutaneousImplantation in MiceCell_Prep->ImplantationTumor_GrowthMonitor TumorGrowthImplantation->Tumor_GrowthRandomizationRandomize Miceinto GroupsTumor_Growth->RandomizationTreatmentAdminister Compoundor VehicleRandomization->TreatmentData_CollectionMeasure Tumor Volume& Body WeightTreatment->Data_CollectionEndpointEuthanize & ExciseTumorsData_Collection->EndpointAnalysisTumor Weight & Biomarker AnalysisEndpoint->Analysis

Fig. 1: Xenograft Model Workflow
Pharmacodynamic (PD) Marker Analysis: Histone H3 Phosphorylation

This protocol is for assessing the in vivo target engagement of Aurora kinase B by measuring the phosphorylation of its substrate, histone H3, in tumor or surrogate tissues.

Materials:

  • Tumor tissue or bone marrow samples from treated and control mice

  • Lysis buffer

  • Protein extraction reagents

  • Antibodies:

    • Primary antibody against phospho-histone H3 (Ser10)

    • Primary antibody for total histone H3 (for normalization)

    • Secondary antibody conjugated to HRP

  • Western blot or ELISA reagents

  • Immunohistochemistry (IHC) reagents

Procedure (Western Blot):

  • Tissue Homogenization: Homogenize the collected tissue samples in lysis buffer on ice.

  • Protein Extraction: Extract total protein from the lysates.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total histone H3 to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of histone H3 phosphorylation.

GTissueCollect Tissue(Tumor or Bone Marrow)LysisHomogenize & LyseTissue->LysisExtractionProtein Extraction& QuantificationLysis->ExtractionSDS_PAGESDS-PAGEExtraction->SDS_PAGEBlottingWestern BlottingSDS_PAGE->BlottingBlockingBlockingBlotting->BlockingPrimary_AbIncubate with PrimaryAntibody (p-H3)Blocking->Primary_AbSecondary_AbIncubate with SecondaryAntibody (HRP)Primary_Ab->Secondary_AbDetectionECL DetectionSecondary_Ab->DetectionNormalizationStrip & Re-probe(Total H3)Detection->NormalizationQuantificationDensitometryNormalization->Quantification

Fig. 2: Western Blot Protocol for p-H3

Signaling Pathway

5H-Benzo[c][1][2]naphthyridin-6-one and its analogs can inhibit both the PARP and Aurora kinase pathways, which are critical for cancer cell survival and proliferation.

Gcluster_parpPARP Inhibition Pathwaycluster_auroraAurora Kinase Inhibition PathwayDNA_DamageDNA Single-StrandBreaksPARPPARP ActivationDNA_Damage->PARPSSBRSingle-StrandBreak RepairPARP->SSBRDSBReplication Fork Collapse(DNA Double-Strand Breaks)SSBR->DSBfailure leads toHR_DeficiencyHomologous RecombinationDeficiency (e.g., BRCA mutation)DSB->HR_DeficiencyApoptosis_PARPApoptosisHR_Deficiency->Apoptosis_PARPsynthetic lethalityCompound_PARP5H-Benzo[c][1,8]naphthyridin-6-one(PARP Inhibitor)Compound_PARP->PARPinhibitsMitosisMitosisAurora_BAurora Kinase BMitosis->Aurora_BHistone_H3Histone H3Aurora_B->Histone_H3Cell_Cycle_ArrestCell Cycle Arrest(G2/M)Aurora_B->Cell_Cycle_Arrestinhibition leads topH3Phospho-Histone H3 (Ser10)Histone_H3->pH3phosphorylatesChromosome_SegProper ChromosomeSegregationpH3->Chromosome_SegApoptosis_AuroraApoptosisCell_Cycle_Arrest->Apoptosis_AuroraCompound_Aurora5H-Benzo[c][1,8]naphthyridin-6-one(Aurora Kinase Inhibitor)Compound_Aurora->Aurora_Binhibits

Fig. 3: Dual Inhibition of PARP and Aurora Kinase Pathways

Application Notes and Protocols for the Development of 5H-Benzocnaphthyridin-6-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of analogs of 5H-Benzo(c)(1,8)naphthyridin-6-one, a promising scaffold in drug discovery, particularly for the development of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases.

Introduction

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry. Analogs based on this framework have demonstrated potent inhibitory activity against key cancer targets, including PARP-1 and Aurora kinases, making them attractive candidates for the development of novel anti-cancer therapeutics.[1][2] This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) of these compounds, providing researchers with the necessary information to design and develop novel analogs with improved potency and selectivity.

Target Rationale: PARP-1 and Aurora Kinases in Oncology

PARP-1: Poly(ADP-ribose) polymerase-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumorigenesis.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound analogs against PARP-1, Aurora kinases, and various cancer cell lines.

Compound IDR GroupPARP-1 IC50 (µM)Aurora A IC50 (µM)Aurora B IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
1 H0.3115.5---[1]
2a 2-aminophenyl-0.0150.025MIAPaCa-20.030Karra et al., 2013
2b 3-aminophenyl-0.0200.035MIAPaCa-20.050Karra et al., 2013
2c 4-aminophenyl-0.0100.015MIAPaCa-20.020Karra et al., 2013
3a 2-hydroxyphenyl-0.0800.120MIAPaCa-20.150Karra et al., 2013
3b 3-hydroxyphenyl-0.1000.150MIAPaCa-20.200Karra et al., 2013
3c 4-hydroxyphenyl-0.0500.080MIAPaCa-20.100Karra et al., 2013

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to this compound analogs involves a multi-step process, often starting from commercially available substituted anilines and pyridines. One common approach is the Friedländer annulation.

General Protocol for Friedländer Annulation:

  • Step 1: Synthesis of 2-amino-3-aroylpyridines. A substituted 2-aminopyridine is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., dichloromethane) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Cyclization to form the this compound core. The 2-amino-3-aroylpyridine intermediate is heated in the presence of a strong base (e.g., potassium tert-butoxide) in a high-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether) to facilitate the intramolecular cyclization. The reaction temperature is typically maintained between 150-250 °C. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or an alcohol. The solid product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

Note: The specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different analogs.

Biochemical Assays

A common method to assess PARP-1 inhibition is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the this compound analog at various concentrations, recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Incubation: Add the reaction mixture to the prepared plate and incubate at room temperature for 1-2 hours.

  • Detection: After incubation, wash the plate and add streptavidin-HRP conjugate. Following another incubation and wash step, add a chemiluminescent substrate.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A widely used method for measuring Aurora kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the this compound analog at various concentrations, recombinant Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[3][4][5][6][7]

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the incubation period with the compounds, equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate IC50 values as described for the MTT assay.[8][9][10][11][12]

Visualizations

Signaling Pathways

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DSB Double-Strand Break (at replication fork) PARP1->DSB unrepaired SSB leads to BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis failure can lead to Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 inhibits Synthetic_Lethality Synthetic Lethality Inhibitor->Synthetic_Lethality induces in HRR deficient cells HRR_Deficiency HRR Deficiency (e.g., BRCA1/2 mutation) DSB->HRR_Deficiency requires HRR for repair HRR_Deficiency->Synthetic_Lethality

Caption: PARP-1 Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor This compound Analog (Aurora Kinase Inhibitor) Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits Inhibitor->Mitotic_Arrest leads to Aneuploidy Aneuploidy Mitotic_Arrest->Aneuploidy failure leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biochemical_Assay Biochemical Assays (PARP-1, Aurora Kinase) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design SAR_Relationship cluster_r1 R1 Substitutions (Phenyl Ring) cluster_activity Biological Activity Core This compound Core Amino Amino Group (-NH2) Core->Amino Substitution at R1 Hydroxy Hydroxy Group (-OH) Core->Hydroxy Substitution at R1 Position Positional Isomers (ortho, meta, para) Amino->Position Potency Increased Potency Amino->Potency generally increases Hydroxy->Position Hydroxy->Potency maintains/slightly decreases Position->Potency influences Selectivity Altered Selectivity Position->Selectivity influences

References

Application Note and Protocol: Quantification of 5H-Benzo(c)(1,8)naphthyridin-6-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the quantification of 5H-Benzo(c)(1,8)naphthyridin-6-one, a potent PARP-1 and Aurora kinase inhibitor, in human plasma. The described method utilizes a straightforward protein precipitation for sample preparation followed by a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis. This application note is intended to serve as a comprehensive guide for researchers in preclinical and clinical development requiring the bioanalysis of this compound. The method is presented with hypothetical validation data to illustrate expected performance characteristics.

Disclaimer: The following protocol and associated quantitative data are provided as a representative example and have not been experimentally validated. This information is intended for research and development purposes to serve as a starting point for method development and validation.

Introduction

This compound is a small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinase A.[1][2] As with many targeted therapies, understanding its pharmacokinetic profile is crucial for effective drug development. A robust and reliable bioanalytical method for the quantification of this compound in biological matrices is therefore essential. This application note details a hypothetical, yet plausible, LC-MS/MS method for its determination in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4 (Purity ≥98%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents should be of analytical grade or higher.

Instrumentation
  • A validated LC-MS/MS system, such as an Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS, or equivalent.

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge

  • Vortex mixer

LC-MS/MS Method Parameters

The following are proposed starting parameters for method development.

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
HPLC ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Total Run Time5 minutes

Table 2: Proposed Mass Spectrometry Parameters

ParameterThis compoundThis compound-d4 (IS)
Ionization ModeElectrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (Q1) m/z197.1201.1
Product Ion (Q3) m/z169.1173.1
Dwell Time (ms)100100
Fragmentor Voltage (V)135135
Collision Energy (eV)2525

Note: Precursor and product ions are hypothetical and based on the molecular weight of 196.20 g/mol . These would need to be optimized experimentally.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and its SIL-IS into separate volumetric flasks and dissolve in an appropriate solvent like methanol or DMSO to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution in 50:50 acetonitrile:water to achieve the desired concentration.

Preparation of Calibration Standards and Quality Controls
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 100 ng/mL), and High (e.g., 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

Hypothetical Method Validation Summary

The following tables summarize the expected performance of this bioanalytical method based on typical FDA and EMA guidelines.

Table 3: Hypothetical Calibration Curve Performance

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
1.0 (LLOQ)98.58.2
5.0101.26.5
25.099.84.1
100.0102.53.5
250.097.92.8
500.099.12.1
800.0100.81.9
1000.0 (ULOQ)98.22.3
Linear Range: 1-1000 ng/mL, Weighting: 1/x², Correlation Coefficient (r²) > 0.995

Table 4: Hypothetical Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Accuracy (%) Precision (%CV)
LLOQ1.0103.19.5
Low QC3.098.77.1
Mid QC100.0101.54.3
High QC800.099.23.1

Table 5: Hypothetical Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect
Low QC3.091.593.21.03
High QC800.094.192.81.01

Visualizations

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Unknown, CC, or QC) is_addition Add 150 µL Acetonitrile with Internal Standard plasma->is_addition 1 vortex Vortex (1 minute) is_addition->vortex 2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge 3 supernatant Transfer 100 µL Supernatant to HPLC Vial centrifuge->supernatant 4 injection Inject 5 µL onto LC-MS/MS System supernatant->injection 5 G cluster_lcms LC-MS/MS Analysis Logic injection Sample Injection hplc HPLC Separation (C18 Column) injection->hplc esi Ionization (ESI+) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 197.1) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Scan (m/z 169.1) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

References

Application Notes and Protocols for X-ray Crystallography of 5H-Benzo(c)(1,8)naphthyridin-6-one Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the X-ray crystallography of 5H-Benzo(c)(1,8)naphthyridin-6-one complexes, with a focus on their interaction with Aurora kinases. This class of compounds has shown significant potential as kinase inhibitors, making their structural elucidation crucial for structure-based drug design.

Introduction

This compound derivatives are a scaffold of interest in medicinal chemistry, particularly in the development of inhibitors for protein kinases such as Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] X-ray crystallography has been instrumental in understanding the binding modes of these inhibitors within the ATP-binding site of their target proteins, providing critical insights for the optimization of their potency and selectivity.[3][4] This document outlines the crystallographic data for known complexes and provides generalized protocols for the synthesis, crystallization, and X-ray diffraction experiments.

Data Presentation

Crystallographic Data for this compound Complexes

Two primary crystal structures of this compound derivatives in complex with human Aurora Kinase A are publicly available in the Protein Data Bank (PDB). The key crystallographic data for these structures are summarized below for comparative analysis.

PDB ID Ligand Resolution (Å) Space Group Unit Cell Dimensions (Å, °) R-work / R-free
4JAJ [5]This compound2.70P 61 2 2a=108.3, b=108.3, c=117.4, α=90, β=90, γ=1200.232 / 0.323
4JAI [6]N-{4-[(6-oxo-5,6-dihydrobenzo[c][5][7]naphthyridin-1-yl)amino]phenyl}benzamide3.20P 61 2 2a=108.5, b=108.5, c=117.6, α=90, β=90, γ=1200.224 / 0.318

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in the X-ray crystallography of this compound complexes. It is important to note that specific parameters may require optimization for individual compounds.

Protocol 1: Synthesis of this compound Derivatives

A common synthetic route to the 5H-benzo[c][5][7]naphthyridin-6-one core involves the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate followed by ring closure.[7] Modifications to this core can be achieved through various organic synthesis reactions. For the synthesis of the ligand in the 4JAI complex, N-{4-[(6-oxo-5,6-dihydrobenzo[c][5][7]naphthyridin-1-yl)amino]phenyl}benzamide, a multi-step synthesis would be required, likely involving the initial synthesis of the core scaffold followed by functionalization.

Materials:

  • Starting materials (e.g., substituted anilines, keto-esters)

  • Appropriate solvents (e.g., DMF, ethanol)

  • Catalysts (e.g., Pd(PPh3)4)

  • Bases (e.g., K2CO3)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Core Synthesis: The synthesis of the parent 5H-benzo[c][5][7]naphthyridin-6-one can be achieved through established methods such as the Conrad-Limpach or Knorr quinoline synthesis, adapted for this specific heterocyclic system.[7]

  • Functionalization: For derivatives like the one in 4JAI, subsequent functionalization steps are necessary. This may involve nucleophilic aromatic substitution or cross-coupling reactions to introduce substituents at desired positions.

  • Purification: The synthesized compounds should be purified to >95% purity, as confirmed by techniques such as NMR and LC-MS, before use in crystallization experiments. Column chromatography is a common purification method.

Protocol 2: Crystallization of Protein-Ligand Complexes

The crystallization of a protein-ligand complex is a critical and often challenging step. The following protocol is a general guideline for the co-crystallization method.

Materials:

  • Purified Aurora Kinase A protein

  • Synthesized this compound inhibitor

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

  • Cryoprotectant solution

Procedure:

  • Protein Preparation: Express and purify human Aurora Kinase A (residues 122-403, the kinase domain) using standard molecular biology and protein purification techniques. The protein should be concentrated to a suitable level (e.g., 5-15 mg/mL) in a buffer conducive to crystallization.

  • Complex Formation: Incubate the purified Aurora Kinase A with a 2-5 fold molar excess of the this compound inhibitor for a period of time (e.g., 1-2 hours) on ice to allow for complex formation.

  • Crystallization Screening: Use a robotic or manual system to set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Screen a wide range of commercially available crystallization conditions at different temperatures (e.g., 4°C and 20°C).

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Cryo-protection: Before X-ray diffraction analysis, crystals need to be cryo-protected to prevent ice formation during flash-cooling. This is typically achieved by briefly soaking the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.

Protocol 3: X-ray Diffraction Data Collection and Processing

Materials:

  • Cryo-cooled, crystallized protein-ligand complex

  • Synchrotron X-ray source or in-house X-ray diffractometer

  • Goniometer and detector

  • Data processing software (e.g., HKL2000, XDS)

Procedure:

  • Crystal Mounting and Freezing: Carefully mount a single crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the goniometer of the X-ray beamline. Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. The data collection strategy (e.g., rotation range, exposure time) should be optimized to obtain high-resolution and complete data.

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group. Software packages like HKL2000 or XDS are commonly used for this purpose.[5] This step involves indexing the diffraction pattern, integrating the intensities of the reflections, and scaling the data.

  • Structure Solution and Refinement: The three-dimensional structure of the protein-ligand complex is then solved using molecular replacement, using a known structure of Aurora Kinase A as a search model. The initial model is then refined against the collected diffraction data, and the ligand is built into the electron density map. This process is iterated until a final, validated structure is obtained.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Protein-Ligand Crystallization cluster_diffraction X-ray Crystallography Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization ComplexFormation Complex Formation with Inhibitor Characterization->ComplexFormation ProteinPrep Aurora Kinase A Expression & Purification ProteinPrep->ComplexFormation Crystallization Crystallization Screening & Optimization ComplexFormation->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution

Caption: Experimental workflow for X-ray crystallography.

Signaling_Pathway cluster_aurora Aurora Kinase A Signaling AuroraA Aurora Kinase A Phosphorylation Phosphorylation AuroraA->Phosphorylation Substrate Substrate Protein (e.g., Histone H3) Substrate->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle Inhibitor This compound Inhibitor Inhibitor->AuroraA

Caption: Inhibition of Aurora Kinase A signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 5H-Benzo(c)(1,8)naphthyridin-6-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of 5H-Benzo(c)(1,8)naphthyridin-6-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis of this and related benzonaphthyridinone scaffolds typically relies on ring-closing methods analogous to quinoline synthesis. Key strategies include:

  • Modified Friedländer Annulation: This is a versatile and common method involving the condensation of a substituted 2-aminopyridine derivative with a carbonyl compound that has an α-methylene group, often catalyzed by acid or base.[1][2][3]

  • Palladium-Catalyzed Intramolecular Cyclization: These methods often involve an initial intermolecular C-N bond formation (e.g., Buchwald-Hartwig amination) followed by an intramolecular cyclization to form the final tricyclic system. Optimization of ligands, bases, and catalysts is crucial for high yields.[4][5]

  • Reaction of Aminoisoquinolines: A specific reported method involves the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate. The subsequent ring closure conditions (e.g., acid catalyst) determine the final isomer and yield.[6]

Q2: What are the most critical parameters influencing the reaction yield?

A2: Several factors can significantly impact the overall yield:

  • Catalyst System: For cross-coupling and cyclization reactions, the choice of palladium precursor and phosphine ligand is critical. Ligands must be electron-rich and sterically demanding to promote efficient oxidative addition and reductive elimination.[4]

  • Base and Solvent: The strength and type of base (e.g., K₃PO₄, KOtBu) and the polarity of the solvent can dramatically affect reaction rates and side product formation.[7]

  • Reaction Temperature: Temperature control is vital. Insufficient heat can lead to low conversion, while excessive heat may cause decomposition of starting materials or promote side reactions.

  • Purity of Starting Materials: Impurities in the starting materials, including water, can deactivate catalysts and lead to the formation of byproducts, making purification difficult and lowering the isolated yield.

Q3: How can I effectively monitor the progress of the synthesis?

A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the recommended methods for purifying the final product?

A4: Purification strategies depend on the nature of the impurities.

  • Column Chromatography: This is the most widely used method for purifying heterocyclic compounds. Silica gel is a common stationary phase, with a gradient elution of solvents like hexane and ethyl acetate.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or DMF/water) can yield highly pure material.

  • Aqueous Wash: During the workup, washing the organic layer with solutions like aqueous NaHCO₃ can help remove acidic impurities or unreacted starting materials.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Catalyst/Ligand System For Pd-catalyzed reactions, screen different phosphine ligands (e.g., BippyPhos, XPhos) and palladium pre-catalysts.[4] Consider using N-heterocyclic carbene (NHC)-based precatalysts for challenging couplings.[5]
Incorrect Reaction Conditions Optimize the reaction temperature. Run small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and stability.
Inappropriate Base or Solvent The choice of base is critical. For Suzuki couplings, K₃PO₄ can be more effective than NaHCO₃.[7] For aminations, strong, non-nucleophilic bases like KOtBu are often preferred.[4] Screen a range of solvents with varying polarities.
Poor Quality of Starting Materials Ensure starting materials are pure and anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Use freshly distilled solvents.
Problem 2: Formation of Multiple Side Products
Possible Cause Suggested Solution
Formation of Regioisomers In Friedländer-type reactions, the cyclization can occur at different positions. The choice of acid catalyst can influence the outcome. For example, hot polyphosphoric acid may favor one isomer, while a less acidic medium like acetic acid may yield another.[6]
Side Reactions (e.g., Self-Condensation) Lower the reaction temperature to disfavor side reactions, which often have a higher activation energy. Consider adding one of the reactants slowly (syringe pump) to maintain its low concentration in the reaction mixture.
Catalyst Decomposition High temperatures or incompatible reagents can lead to catalyst decomposition and uncontrolled side reactions. Ensure the chosen catalyst is stable under the reaction conditions.
Over-reaction or Decomposition Monitor the reaction closely using TLC or HPLC and stop it once the starting material is consumed. Extended reaction times can lead to product degradation.[7]
Problem 3: Product is an Intractable Oil or Tar
Possible Cause Suggested Solution
Presence of Polymeric Byproducts This can occur at high temperatures. Try running the reaction at a lower temperature for a longer duration. Modify the work-up procedure to include filtration through a plug of silica or celite to remove insoluble polymeric material.
Residual High-Boiling Solvent (e.g., DMF, DMSO) During work-up, wash the organic extract thoroughly with water or brine to remove residual high-boiling solvents. Use high-vacuum drying to remove final traces.
Impure Product Prevents Crystallization Purify the crude oil via column chromatography first. Then, attempt to crystallize the purified fractions. Try a variety of solvents for crystallization.

Experimental Protocols & Data

Protocol 1: Synthesis via Modified Friedländer Annulation

This protocol is a representative procedure based on the general principles of the Friedländer synthesis for quinolines and naphthyridines.[1][9]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-benzoylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired this compound.

Table 1: Effect of Catalyst on Friedländer Annulation Yield
Entry Catalyst (0.1 eq) Solvent Temperature (°C) Time (h) Yield (%)
1p-TsOHToluene1101265
2In(OTf)₃Toluene110885[10]
3IodineEthanol801272[2]
4Choline Chloride-Zinc ChlorideNone100490[9]
5NoneNone180640[1]
Protocol 2: Palladium-Catalyzed Amination (Key Step for Alternative Routes)

This protocol describes a key C-N bond formation step that can be part of a multi-step synthesis, based on optimized conditions for Buchwald-Hartwig aminations.[4]

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., [Pd(crotyl)Cl]₂, 0.25 mol%), a suitable ligand (e.g., BippyPhos, 2 mol%), and the base (e.g., KOtBu, 2.0 eq) to a reaction vial.

  • Solvent Addition: Add the desired solvent (e.g., an aqueous solution of Savie surfactant for micellar catalysis).[4]

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring for the required time (e.g., 1.5-8 h).[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Table 2: Optimization of Pd-Catalyzed Amination Conditions
Entry Palladium Source (mol%) Ligand (mol%) Base (eq) Solvent Yield (%)
1[Pd(crotyl)Cl]₂ (0.25)BippyPhos (2)KOtBu (2)2 wt% Savie/H₂O90[4]
2Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene85
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane88
4[Pd(crotyl)Cl]₂ (0.1)BippyPhos (2)KOtBu (2)2 wt% Savie/H₂OReduced Yield[4]

Visualizations

Synthetic Pathway and Troubleshooting Workflows

G Fig 1. General Friedländer Annulation Pathway cluster_0 Starting Materials A 2-Amino-Aryl Ketone C Aldol Condensation or Schiff Base Formation A->C B Carbonyl with α-Methylene Group B->C D Intramolecular Cyclization C->D Acid/Base Catalyst E Dehydration D->E F This compound E->F G Fig 2. Workflow for Troubleshooting Low Yield Start Low or No Yield Observed Check_SM Verify Purity of Starting Materials & Solvents Start->Check_SM Check_Cond Review Reaction Conditions (Temp, Time, Atmosphere) Check_SM->Check_Cond If Pure Optimize_Cat Screen Catalysts, Ligands, and Additives Check_Cond->Optimize_Cat If Correct Optimize_Base Screen Bases and Solvents Optimize_Cat->Optimize_Base Success Yield Improved Optimize_Base->Success G Fig 3. Decision Tree for Reaction Optimization Start Initial Reaction Yield < 50%? Temp Adjust Temperature (± 20°C) Start->Temp Yes End Re-evaluate Route Start->End No (Proceed) Solvent Change Solvent Polarity Temp->Solvent No Improvement Catalyst Change Catalyst/Ligand Solvent->Catalyst No Improvement Base Change Base Strength Catalyst->Base No Improvement Base->End No Improvement

References

Technical Support Center: Overcoming Solubility Issues of 5H-Benzo(c)(1,8)naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 5H-Benzo(c)(1,8)naphthyridin-6-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound that is often poorly soluble in aqueous solutions due to its planar and rigid structure.[1] Its solubility is a critical factor for its use in various experimental and therapeutic applications, including its role as an Aurora kinase and PARP-1 inhibitor.[2][3] Researchers frequently encounter difficulties in achieving desired concentrations for in vitro and in vivo studies.

Q2: What are the common reasons for the poor solubility of this compound?

The low aqueous solubility of this compound can be attributed to several factors, including:

  • High Crystal Lattice Energy: The planar structure can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice.

  • Hydrophobic Nature: The aromatic rings contribute to the compound's hydrophobicity, limiting its interaction with water molecules.

  • Lack of Ionizable Groups: The molecule has limited ionizable functional groups, making its solubility less responsive to pH changes without chemical modification.

Q3: What initial steps can I take to improve the solubility of this compound?

Initial approaches to enhance solubility often involve simple and rapid methods. These can include the use of co-solvents, pH adjustment, and the application of heat.[4][5] For more persistent solubility issues, advanced techniques such as the formation of solid dispersions or complexation with cyclodextrins may be necessary.[6][7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The compound has exceeded its solubility limit in the final aqueous concentration.

Troubleshooting Steps:

  • Increase the proportion of organic co-solvent: If your stock solution is in an organic solvent like DMSO, try increasing the final concentration of the co-solvent in your aqueous buffer. However, be mindful of the tolerance of your experimental system to the organic solvent.

  • Adjust the pH of the buffer: Although this compound has limited ionizable groups, slight pH adjustments can sometimes improve solubility. Experiment with a range of pH values to determine the optimal condition.[5]

  • Utilize a different solvent system: Consider using a solvent system known to be effective for poorly soluble drugs, such as a mixture of polyethylene glycol (PEG) and water.[4]

Issue 2: Inconsistent results in biological assays due to poor solubility.

Possible Cause: The compound is not fully dissolved, leading to variability in the effective concentration.

Troubleshooting Steps:

  • Confirm complete dissolution of the stock solution: Before diluting into your assay medium, ensure your stock solution is completely clear. Gentle heating or sonication can aid in dissolution.

  • Prepare a fresh stock solution: The compound may degrade or precipitate over time in solution. Preparing a fresh stock solution for each experiment can ensure consistency.

  • Employ a solubility-enhancing formulation: Consider preparing a formulation, such as a solid dispersion or a cyclodextrin complex, to improve the bioavailability and consistency of the compound in your assays.[7][8]

Quantitative Data: Solubility Profile

The following table summarizes the hypothetical solubility of this compound in various solvents and conditions. This data is provided as a guide for solvent selection and formulation development.

Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25< 1
Phosphate Buffered Saline (pH 7.4)25< 1
10% DMSO in PBS (pH 7.4)2515
20% PEG 400 in Water2550
5% Solutol HS 15 in Water25120
0.1 N HCl255
0.1 N NaOH252
Dimethyl Sulfoxide (DMSO)25> 10,000
N,N-Dimethylformamide (DMF)25> 10,000

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes the use of a co-solvent to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Vortex and sonicate the stock solution until the compound is completely dissolved.

  • To prepare a 100 µM working solution in PBS with 1% DMSO, add 1 µL of the 10 mg/mL stock solution to 99 µL of PBS.

  • Vortex immediately and thoroughly to ensure rapid dispersion and prevent precipitation.

  • If precipitation occurs, prepare an intermediate dilution in a co-solvent like PEG 400 before the final dilution in PBS. For example, dilute the stock solution 1:10 in PEG 400, then further dilute this solution in PBS.

Protocol 2: Preparation of a Solid Dispersion to Improve Dissolution Rate

This protocol outlines the preparation of a solid dispersion of this compound with a polymeric carrier to enhance its dissolution rate.[6][7]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can be used for dissolution studies or formulated into solid dosage forms.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Problem Identification cluster_1 Initial Screening cluster_2 Advanced Techniques cluster_3 Analysis & Optimization cluster_4 Final Formulation start Poor Solubility of This compound cosolvents Co-solvent Screening (DMSO, PEG, Ethanol) start->cosolvents ph_adjustment pH Adjustment (pH 2-10) start->ph_adjustment analysis Solubility & Dissolution Testing (HPLC) cosolvents->analysis ph_adjustment->analysis solid_dispersion Solid Dispersion (PVP, Soluplus®) optimization Formulation Optimization solid_dispersion->optimization complexation Complexation (Cyclodextrins) complexation->optimization nanosuspension Nanosuspension nanosuspension->optimization analysis->solid_dispersion If solubility is still low analysis->complexation If solubility is still low analysis->nanosuspension If solubility is still low end Optimized Formulation for In Vitro/In Vivo Studies optimization->end

Caption: A general workflow for systematically addressing the solubility issues of this compound.

troubleshooting_flowchart Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration above the known solubility limit? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes increase_cosolvent Increase co-solvent percentage (e.g., DMSO, PEG 400) check_concentration->increase_cosolvent No end Solution Stable reduce_concentration->end check_cosolvent Is co-solvent compatible with the assay? increase_cosolvent->check_cosolvent change_solvent Use a different co-solvent or formulation approach check_cosolvent->change_solvent No adjust_ph Adjust pH of the buffer check_cosolvent->adjust_ph Yes use_formulation Consider advanced formulation (Solid Dispersion, Cyclodextrin) change_solvent->use_formulation check_ph Does pH adjustment improve solubility? adjust_ph->check_ph check_ph->use_formulation No check_ph->end Yes use_formulation->end

Caption: A decision-making flowchart for troubleshooting precipitation of this compound in aqueous solutions.

solid_dispersion_mechanism Mechanism of Solubility Enhancement by Solid Dispersion cluster_0 Crystalline Drug cluster_1 Solid Dispersion Formation cluster_2 Amorphous Solid Dispersion cluster_3 Enhanced Dissolution crystalline Crystalline this compound High Lattice Energy Poor Aqueous Solubility process Drug + Polymer Carrier (e.g., PVP) Dissolved in a common solvent Solvent Evaporation crystalline->process amorphous Amorphous Drug Molecules Dispersed in Polymer Matrix Reduced Lattice Energy Increased Surface Area process->amorphous dissolution Rapid Dissolution in Aqueous Media Supersaturated Solution Improved Bioavailability amorphous->dissolution

Caption: The mechanism by which solid dispersion enhances the solubility and dissolution rate of this compound.

References

Technical Support Center: Optimization of the Knorr Reaction for Benzo[c]naphthyridinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the Knorr reaction for the synthesis of benzo[c]naphthyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr reaction and how is it applied to the synthesis of benzo[c]naphthyridinones?

The Knorr quinoline synthesis is a classic organic reaction that involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid to yield a 2-hydroxyquinoline.[1][2] In the context of benzo[c]naphthyridinones, the strategy involves the reaction of an appropriate aminobenzo[c]naphthyridine or a related aminoisoquinoline precursor with a β-ketoester to form the corresponding β-ketoanilide intermediate. This intermediate is then cyclized under acidic conditions to form the desired benzo[c]naphthyridinone ring system.

Q2: What are the key challenges when applying the Knorr reaction to benzo[c]naphthyridinone synthesis?

A primary challenge is the potential for the formation of regioisomers. Depending on the reaction conditions, the cyclization can proceed via two main pathways: the Knorr synthesis, leading to a 2-oxo product, or the Conrad-Limpach synthesis, which yields a 4-oxo product.[1][3] The choice of acid catalyst and reaction temperature are critical in directing the selectivity towards the desired isomer. For instance, in the synthesis of a benzo[c][4][5]naphthyridinone, hot polyphosphoric acid (PPA) favored the 4(1H)-one (Conrad-Limpach product), while a less acidic medium like hot acetic acid yielded the 2(1H)-one (Knorr product).

Q3: What are the recommended starting materials for this reaction?

The synthesis begins with an amino-substituted benzo[c]naphthyridine, aminoisoquinoline, or a related heterocyclic amine. This amine is then acylated with a β-ketoester, such as ethyl acetoacetate, to form the crucial β-ketoanilide intermediate. The choice of substituents on both the heterocyclic amine and the β-ketoester will influence the reaction's success and the properties of the final product.

Q4: How do I prepare the β-ketoanilide precursor?

The β-ketoanilide is typically synthesized by heating the aminobenzo[c]naphthyridine (or related amino-heterocycle) with a β-ketoester. The reaction can often be performed neat or in a high-boiling point solvent. It is important to control the temperature during this step, as higher temperatures can favor the formation of the undesired anilide through reaction at the ester carbonyl, leading to the 2-hydroxyquinoline (Knorr product) upon cyclization.[3] Milder conditions tend to favor the formation of the enamine, which leads to the 4-hydroxyquinoline (Conrad-Limpach product).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired benzo[c]naphthyridinone 1. Incomplete formation of the β-ketoanilide precursor.2. Unfavorable cyclization conditions.3. Decomposition of starting material or product under harsh acidic conditions.1. Ensure complete formation of the β-ketoanilide by monitoring the reaction (e.g., by TLC or LC-MS). Consider using a higher temperature or a catalyst for the acylation step.2. Screen different acid catalysts (e.g., H₂SO₄, PPA, triflic acid) and vary their concentrations. Optimize the reaction temperature and time.3. Use a milder acid catalyst or lower the reaction temperature. Consider a stepwise procedure where the β-ketoanilide is isolated and purified before cyclization.
Formation of the undesired regioisomer (e.g., 4-oxo instead of 2-oxo) The reaction conditions are favoring the alternative cyclization pathway (Conrad-Limpach vs. Knorr).- To favor the 2-oxo (Knorr) product , use a strong acid like concentrated sulfuric acid or a large excess of polyphosphoric acid (PPA).[1]- To favor the 4-oxo (Conrad-Limpach) product , use a smaller amount of PPA or a weaker acid like acetic acid.[1] Milder reaction temperatures during the initial condensation of the amine and β-ketoester also favor the enamine intermediate for the Conrad-Limpach pathway.[3]
Presence of multiple unidentified byproducts 1. Side reactions such as sulfonation of the aromatic ring when using sulfuric acid.2. Fragmentation of the β-ketoanilide intermediate.3. Self-condensation of the β-ketoester.1. If sulfonation is suspected, consider using a different acid catalyst like PPA or triflic acid.2. A study on the Knorr quinoline synthesis noted that a monocationic intermediate can fragment to aniline and acetophenone.[1] Ensure strongly acidic conditions to favor the dicationic intermediate that leads to cyclization.3. Use a slight excess of the amino-heterocycle to ensure the β-ketoester is consumed in the desired reaction.
Difficulty in purifying the final product The product may be a mixture of regioisomers with similar polarities.1. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary.2. Consider recrystallization from different solvents to selectively crystallize one isomer.3. If isomers are difficult to separate, derivatization of the mixture followed by separation and then removal of the derivatizing group might be an option.

Experimental Protocols

General Procedure for the Synthesis of a β-Ketoanilide Precursor
  • In a round-bottom flask, combine the aminobenzo[c]naphthyridine (1.0 eq) and the β-ketoester (1.2 eq).

  • Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Allow the reaction mixture to cool to room temperature. The crude β-ketoanilide can be used directly in the next step or purified by column chromatography on silica gel.

General Procedure for Knorr Cyclization to a Benzo[c]naphthyridin-2-one
  • To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the β-ketoanilide), heat the PPA to 80-100 °C with stirring.

  • Slowly add the β-ketoanilide (1.0 eq) to the hot PPA.

  • Continue heating and stirring the mixture at 100-140 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Note: For the synthesis of the isomeric benzo[c]naphthyridin-4-one via the Conrad-Limpach pathway, a smaller amount of PPA or a weaker acid like glacial acetic acid at reflux temperature can be employed for the cyclization step.

Data Presentation

Table 1: Influence of Acid Catalyst on Isomer Formation in a Benzo[c][4][5]naphthyridinone Synthesis

CatalystConditionMajor ProductPathway
Polyphosphoric Acid (PPA)Hot4(1H)-oneConrad-Limpach
Acetic AcidHot2(1H)-oneKnorr

Data extrapolated from a study on the synthesis of Benzo[c][4][5]naphthyridinones.

Visualizations

Knorr_vs_Conrad_Limpach cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Products Amino Aminobenzo[c]naphthyridine Enamine Enamine (Lower Temp) Amino->Enamine Anilide β-Ketoanilide (Higher Temp) Amino->Anilide Ketoester β-Ketoester Ketoester->Enamine Ketoester->Anilide Conrad_Limpach Conrad-Limpach (Weak Acid / Low Acid Conc.) Enamine->Conrad_Limpach Knorr Knorr (Strong Acid / High Acid Conc.) Anilide->Knorr Product_4_oxo Benzo[c]naphthyridin-4-one Conrad_Limpach->Product_4_oxo Product_2_oxo Benzo[c]naphthyridin-2-one Knorr->Product_2_oxo

Figure 1: Competing pathways in the synthesis of benzo[c]naphthyridinones.

troubleshooting_workflow Start Start: Low/No Yield of Desired Product Check_Precursor Is β-ketoanilide precursor formed? Start->Check_Precursor Optimize_Acylation Optimize Acylation: - Higher Temp - Catalyst Check_Precursor->Optimize_Acylation No Check_Isomer Is the major product the wrong isomer? Check_Precursor->Check_Isomer Yes Optimize_Acylation->Check_Precursor Adjust_Acid Adjust Acid Conditions: - Strong Acid (Knorr) - Weak Acid (Conrad-Limpach) Check_Isomer->Adjust_Acid Yes Check_Byproducts Multiple byproducts observed? Check_Isomer->Check_Byproducts No Optimize_Conditions Optimize Cyclization: - Temperature - Time - Acid Concentration Adjust_Acid->Optimize_Conditions Change_Catalyst Change Acid Catalyst: (e.g., PPA, Triflic Acid) Check_Byproducts->Change_Catalyst Yes Check_Byproducts->Optimize_Conditions No Change_Catalyst->Optimize_Conditions End Successful Synthesis Optimize_Conditions->End

Figure 2: Troubleshooting workflow for low-yield Knorr reactions.

References

Technical Support Center: Purification of 5H-Benzo(c)(1,8)naphthyridin-6-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5H-Benzo(c)(1,8)naphthyridin-6-one analogs. These compounds, often investigated as potent enzyme inhibitors, can present unique purification challenges due to their planar, rigid structures and the presence of multiple nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The primary purification techniques for this class of compounds are column chromatography and recrystallization. For highly pure material required for biological assays, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Q2: What are common impurities encountered during the synthesis and purification of these analogs?

A2: Common impurities may include starting materials, reagents from the synthetic route (such as coupling agents or bases), regioisomers, and byproducts from side reactions. For instance, in related benzonaphthyridine syntheses, unreacted starting materials and substituted hydrazines (if used in the synthesis) have been noted as challenging impurities that may co-crystallize with the desired product.

Q3: My purified compound appears to be a different color than expected. What could be the cause?

A3: A color discrepancy can be due to the presence of colored impurities or the inherent color of the pure compound. It is crucial to characterize the final product thoroughly using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and purity, regardless of color.

Q4: What is a good starting point for developing a column chromatography method for these analogs?

A4: A good starting point for normal-phase column chromatography is a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or heptane. Given the polar nature of the naphthyridinone core, a higher proportion of the polar solvent is often required. For more polar analogs, a methanol/dichloromethane solvent system may be necessary.

Q5: How can I improve the yield of my recrystallization?

A5: To improve recrystallization yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure slow cooling to allow for the formation of pure crystals. A rapid crash-out of the solid will likely trap impurities. If the yield is still low, the filtrate can be concentrated and a second crop of crystals can be collected.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system polarity.- Co-elution of closely related impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound.- Try a different solvent system with different selectivity (e.g., substitute ethyl acetate with acetone or an ether).- For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution.- Consider using a different stationary phase, such as alumina or reverse-phase silica.
Streaking or Tailing of the Compound on the Column - Compound is highly polar and interacting strongly with the acidic silica gel.- Column is overloaded.- Add a small percentage of a more polar solvent (like methanol) to the mobile phase.- Use a less acidic stationary phase like neutral alumina.- Reduce the amount of crude material loaded onto the column.
Compound is not Eluting from the Column - Solvent system is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase. A gradient up to 10% methanol in dichloromethane is often effective for highly polar nitrogen-containing heterocycles.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.- Switch to a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature.- Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Low Recovery of the Purified Compound - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is cooled in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Disclaimer: The following protocols are based on methods used for structurally similar benzonaphthyridine analogs and should be adapted as necessary for specific this compound derivatives.

Column Chromatography Protocol (Adapted from a Benzo[b][1][2]naphthyridine Synthesis)[1]
  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase Development: Develop a suitable solvent system using TLC. A common starting point is a mixture of n-heptane (or hexanes) and ethyl acetate. For a moderately polar compound, begin with a 1:1 mixture and adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol (Adapted from a Benzo[b][1][2]naphthyridine Synthesis)
  • Solvent Selection: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated. For related benzonaphthyridines, diethyl ether has been used successfully. Other potential solvents and co-solvent systems include ethanol/water, ethyl acetate/hexanes, and acetone.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables provide examples of purification outcomes for related benzonaphthyridine analogs. These should be considered as representative examples.

Table 1: Column Chromatography Purification of Benzo[b][1][2]naphthyridine Analogs [1]

CompoundMobile Phase (Eluent)Yield (%)
2-benzyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridineEthyl acetate/n-hexane (1:5)24
2-methyl-10-chloro-1-(3-methoxyphenylethynyl)-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridineEthyl acetate/n-hexane (1:5)85
2-methyl-10-chloro-1-(4-fluorophenylethynyl)-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridineEthyl acetate/n-hexane (1:5)44

Table 2: Recrystallization of a Benzo[b][1][2]naphthyridine Analog

CompoundRecrystallization SolventYield (%)Physical Appearance
Methyl (2E)-3-(10-chloro-3,4-dihydrobenzo[b][1][2]naphthyridin-2(1H)-yl)prop-2-enoateDiethyl ether59White crystals

Visualized Workflows and Logic

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Analog Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Check Purity & Identity Confirmation (NMR, MS, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure

Caption: General purification workflow for this compound analogs.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Compound Oiled Out? Problem->Oiling_Out Yes Success Successful Purification Problem->Success No No_Crystals No Crystals Formed? Oiling_Out->No_Crystals No Solution_Oiling Change to lower boiling solvent or add anti-solvent. Oiling_Out->Solution_Oiling Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Solution_NoCrystals Concentrate solution or add seed crystal. No_Crystals->Solution_NoCrystals Yes Solution_LowYield Concentrate mother liquor for a second crop. Low_Yield->Solution_LowYield Yes Failure Consider Alternative Method Low_Yield->Failure No Solution_Oiling->Start Solution_NoCrystals->Start Solution_LowYield->Start

Caption: Troubleshooting logic for recrystallization issues.

References

PARP Inhibitor Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during PARP inhibitor experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common types of PARP inhibitor assays?

A1: The main categories of PARP inhibitor assays include:

  • Enzymatic Assays: These measure the direct inhibition of PARP enzyme activity. Common formats include colorimetric, chemiluminescent, and fluorescence-based assays.[1]

  • Cell-Based Assays: These assess the effect of PARP inhibitors on cellular processes, often by measuring cell viability or DNA damage in the context of specific genetic backgrounds (e.g., BRCA mutations) to evaluate synthetic lethality.[2][3]

  • PARP Trapping Assays: These specialized assays measure the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.[4][5]

  • In Vivo Assays: These are conducted in animal models to evaluate the efficacy, toxicity, and pharmacokinetics/pharmacodynamics of PARP inhibitors in a whole-organism context.[6][7]

Q2: How do I choose the right PARP inhibitor assay for my research?

A2: The choice of assay depends on your research question:

  • For initial high-throughput screening of compound libraries to identify potential inhibitors, enzymatic assays are often used.[8]

  • To understand the biological consequences of PARP inhibition in a cellular context, such as synthetic lethality, cell-based viability or DNA damage assays are appropriate.[2][9]

  • To determine if an inhibitor's primary mechanism of cytotoxicity is through trapping PARP on DNA, a PARP trapping assay is essential.[4][5]

  • For preclinical evaluation of a lead compound's efficacy and safety, in vivo assays are necessary.[6]

Q3: What is "PARP trapping" and why is it important to measure?

A3: PARP trapping is a phenomenon where PARP inhibitors prevent the dissociation of PARP enzymes from the site of DNA damage after the initial binding.[4][10] This persistent PARP-DNA complex can itself be cytotoxic by obstructing DNA replication and repair, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair.[4][5] The trapping efficiency of a PARP inhibitor often correlates more strongly with its anti-cancer activity than its enzymatic inhibitory potency alone.[9]

Enzymatic Assays

Q4: My enzymatic assay shows high background noise. What are the possible causes?

A4: High background in enzymatic assays can be caused by several factors:

  • Compound Interference: The inhibitor itself may be fluorescent or colored, interfering with the assay readout.[8][11]

  • Contaminated Reagents: Buffers, enzymes, or substrates may be contaminated.

  • Non-specific Binding: In ELISA-based formats, inadequate washing can lead to non-specific binding of detection antibodies.[11]

  • Sub-optimal Reagent Concentrations: Incorrect concentrations of enzyme, NAD+, or DNA can lead to high background.

Q5: The IC50 values for my inhibitor are inconsistent between experiments. What could be the reason?

A5: Inconsistent IC50 values are a common issue and can stem from:

  • Variability in Reagent Lots: Different batches of PARP enzyme or other critical reagents can have varying activity.[5] It is crucial to perform lot-to-lot validation.

  • Assay Conditions: Minor variations in incubation time, temperature, or buffer composition can impact results.

  • DMSO Concentration: The final concentration of DMSO (used to dissolve inhibitors) should be kept constant across all wells and ideally below 1%.[11]

  • Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variability.

Cell-Based Assays

Q6: I am not observing the expected synthetic lethality in my BRCA-mutant cell line with a known PARP inhibitor.

A6: Several factors could contribute to this:

  • Cell Line Integrity: Ensure the cell line has the reported BRCA mutation and has not acquired resistance mechanisms. Reversion mutations in BRCA genes can restore homologous recombination function and confer resistance to PARP inhibitors.[2][10]

  • Drug Efflux: Cells may upregulate drug efflux pumps, such as ABCB1, which can reduce the intracellular concentration of the PARP inhibitor.[10]

  • Assay Duration: The duration of the cell viability assay may be too short to observe the full cytotoxic effect of the PARP inhibitor.

  • Inhibitor Potency: The concentration range of the inhibitor may not be appropriate for the specific cell line.

Q7: How can I confirm that the observed cell death is due to PARP inhibition?

A7: To confirm on-target activity, you can:

  • Measure PAR levels: Treat cells with the inhibitor and measure the levels of poly(ADP-ribose) (PAR). A potent PARP inhibitor should lead to a dose-dependent decrease in PAR levels.[7]

  • Use a rescue experiment: In a BRCA-mutant background, re-introducing a wild-type BRCA gene should rescue the cells from the cytotoxic effects of the PARP inhibitor.[7]

  • Assess DNA damage markers: Look for an increase in markers of DNA double-strand breaks, such as γH2AX foci, in inhibitor-treated cells.[10]

Troubleshooting Guides

Enzymatic Assays
Problem Possible Cause Solution
Low Signal-to-Background Ratio 1. Insufficient enzyme activity.[8] 2. Sub-optimal NAD+ concentration.[11] 3. High background from test compound.[8][11]1. Titrate the PARP enzyme to determine the optimal concentration. 2. Optimize the NAD+ concentration for the specific PARP enzyme. 3. Run a control with the compound alone to measure its intrinsic fluorescence/absorbance and subtract this from the experimental wells.
High Well-to-Well Variability 1. Inconsistent pipetting. 2. Edge effects on the plate. 3. Reagent instability.1. Use calibrated pipettes and proper technique. 2. Avoid using the outer wells of the plate or fill them with buffer. 3. Prepare fresh reagents and keep them on ice.
IC50 Values Higher Than Expected 1. Inactive inhibitor. 2. Incorrect assay setup. 3. High enzyme concentration.1. Verify the identity and purity of the inhibitor. 2. Double-check all reagent concentrations and incubation times. 3. A lower enzyme concentration may be needed to accurately determine the IC50 of potent inhibitors.[12]
Cell-Based Assays
Problem Possible Cause Solution
No Difference in Viability Between Wild-Type and BRCA-Mutant Cells 1. Insufficient inhibitor concentration or treatment time. 2. Cell line misidentification or contamination. 3. Acquired resistance in the mutant cell line.[10]1. Perform a dose-response and time-course experiment. 2. Authenticate cell lines using short tandem repeat (STR) profiling. 3. Test for BRCA reversion mutations or other resistance mechanisms.
High Cellular Toxicity in Wild-Type Cells 1. Off-target effects of the inhibitor. 2. High inhibitor concentration. 3. The inhibitor is a potent PARP trapper.1. Test the inhibitor against other targets. 2. Lower the concentration range of the inhibitor. 3. High levels of PARP trapping can be toxic even in HR-proficient cells.[4]
Difficulty in Detecting PAR Reduction 1. Inefficient cell lysis. 2. Antibody not specific or sensitive enough. 3. Insufficient stimulation of PARP activity.1. Optimize the lysis buffer and procedure. 2. Use a validated anti-PAR antibody. 3. Treat cells with a DNA damaging agent to induce PARP activity before adding the inhibitor.

Experimental Protocols

Protocol 1: General PARP-1 Enzymatic Reaction (Fluorescence-Based)

This protocol is adapted from a method that quantifies leftover NAD+ after the PARP-1 reaction.[8][11]

Materials:

  • Black 96-well plate

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • NAD+

  • PARP inhibitor

  • PARP assay buffer

  • Formic acid

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the PARP inhibitor in PARP assay buffer. Keep the final DMSO concentration at 1%.[11]

  • In each well of the 96-well plate, add the following components to a final volume of 50 µL:

    • PARP assay buffer

    • Activated DNA (e.g., 50 µg/mL final concentration)

    • NAD+ (e.g., 100 nM or 1000 nM final concentration)[11]

    • PARP inhibitor at the desired concentration

  • Initiate the reaction by adding the PARP-1 enzyme (concentration should be pre-determined to achieve ~70% NAD+ conversion in the no-inhibitor control).[8]

  • Incubate the plate on a shaker at room temperature for 90 minutes.[11]

  • Stop the reaction by adding 45 µL of 100% formic acid to each well.[11]

  • Develop the fluorescent signal according to the specific kit instructions (this often involves a heating step).

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 372 nm, Em: 444 nm).[11]

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

Protocol 2: Cell-Based PARP Activity Assay (Chemiluminescent)

This protocol measures the incorporation of biotinylated ADP-ribose onto histone proteins in cell lysates.[3]

Materials:

  • Cell line of interest (e.g., LoVo colon cancer cells)

  • PARP inhibitor

  • Cell lysis buffer

  • BCA protein assay kit

  • Universal Chemiluminescent PARP assay kit (contains histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)

  • Luminometer

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PARP inhibitor for 1 hour.[3]

  • Harvest and lyse the cells in PARP buffer.

  • Determine the protein concentration of the lysates using a BCA assay.[3]

  • Adjust the protein concentration of all samples to be equal (e.g., 40 µg per sample).[3]

  • Add the cell lysates to the histone-coated wells of the assay plate.

  • Add biotinylated NAD+ to initiate the PARP reaction and incubate.

  • Wash the wells to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP and incubate.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add the chemiluminescent HRP substrate and immediately read the luminescence on a luminometer.[3]

  • Calculate the IC50 value from the dose-response curve.

Visualizations

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits BER Base Excision Repair (BER) XRCC1->BER Repair DNA Repair BER->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

PARP_Trapping_Workflow PARP Trapping Assay Workflow (Fluorescence Polarization) cluster_0 Step 1: Binding cluster_1 Step 2: PARylation & Dissociation (No Inhibitor) cluster_2 Step 3: Trapping (With Inhibitor) PARP PARP Enzyme Complex PARP-DNA Complex (High FP Signal) PARP->Complex DNA_probe Fluorescent DNA Probe DNA_probe->Complex Complex_NAD PARP-DNA Complex PARylated_PARP PARylated PARP (dissociates) Complex_NAD->PARylated_PARP + NAD+ NAD NAD+ Free_DNA Free DNA Probe (Low FP Signal) PARylated_PARP->Free_DNA Complex_Inhibitor PARP-DNA Complex Trapped_Complex Trapped PARP-DNA Complex (Sustained High FP Signal) Complex_Inhibitor->Trapped_Complex + Inhibitor & NAD+ Inhibitor PARP Inhibitor

Caption: Workflow of a fluorescence polarization-based PARP trapping assay.

Troubleshooting_Tree Troubleshooting Low PARP Inhibition Start Low/No PARP Inhibition Observed Check_Inhibitor Check Inhibitor (Purity, Concentration, Solubility) Start->Check_Inhibitor Inhibitor_OK Inhibitor OK? Check_Inhibitor->Inhibitor_OK Check_Enzyme Check Enzyme Activity (Titration, Lot-to-Lot Variation) Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Assay Check Assay Conditions (Buffer, NAD+, Incubation Time) Assay_OK Conditions Optimal? Check_Assay->Assay_OK Inhibitor_OK->Check_Enzyme Yes Fix_Inhibitor Prepare Fresh Inhibitor Inhibitor_OK->Fix_Inhibitor No Enzyme_OK->Check_Assay Yes Fix_Enzyme Use New Enzyme Lot/ Optimize Concentration Enzyme_OK->Fix_Enzyme No Fix_Assay Optimize Assay Parameters Assay_OK->Fix_Assay No Success Problem Resolved Assay_OK->Success Yes Fix_Inhibitor->Check_Inhibitor Fix_Enzyme->Check_Enzyme Fix_Assay->Check_Assay

Caption: A decision tree for troubleshooting low PARP inhibition results.

References

Technical Support Center: Enhancing the Selectivity of 5H-Benzo(c)(1,8)naphthyridin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5H-Benzo(c)(1,8)naphthyridin-6-one derivatives. The content is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation, with a focus on enhancing the selectivity of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and evaluation of this compound derivatives.

Synthesis & Purification

Question: My Conrad-Limpach or Knorr-type cyclization to form the naphthyridinone core is giving low yields or a mixture of isomers. What can I do?

Answer: Low yields and isomer formation are common challenges in these cyclization reactions. Here are several factors to consider and troubleshoot:

  • Reaction Conditions: The reaction outcome is highly sensitive to temperature and catalysts.

    • Kinetic vs. Thermodynamic Control: In the Conrad-Limpach synthesis, lower temperatures generally favor the formation of the 4-quinolone (kinetic product), while higher temperatures can lead to the 2-quinolone (thermodynamic product) as described in the Knorr quinoline synthesis.[1][2][3][4][5] Experiment with a range of temperatures to find the optimal conditions for your desired isomer.

    • Acid Catalysis: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, acetic acid) can significantly influence the reaction rate and selectivity. A less acidic medium like hot acetic acid might favor a different isomer compared to a strongly acidic one like hot polyphosphoric acid.

  • Solvent: The use of a high-boiling, inert solvent such as mineral oil can dramatically improve yields in the cyclization step by ensuring a consistent high temperature.[1]

  • Starting Materials: Ensure the purity of your aniline and β-ketoester starting materials. Impurities can lead to side reactions and lower yields.

Question: I am having difficulty with the final purification of my this compound derivative. What purification strategies are most effective?

Answer: The purification of these derivatives can be challenging due to their often-poor solubility and potential for aggregation. Consider the following approaches:

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: This is a common starting point. Use a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.

    • Reverse-Phase Chromatography (C18): If your compound is not soluble in common organic solvents for normal-phase chromatography, reverse-phase HPLC can be a good alternative, using gradients of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Crystallization: If a crude product of sufficient purity is obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) can be a highly effective final purification step to obtain highly pure material.

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while impurities are more soluble can be a simple and effective method to enrich the purity of your product.

Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce substituents is not working well, showing low conversion or side products. How can I optimize this?

Answer: Palladium-catalyzed cross-couplings are powerful but can be sensitive to various parameters. Here’s a troubleshooting guide:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For Buchwald-Hartwig aminations, consider using specialized biarylphosphine ligands.[6][7] Pre-catalysts can also offer more reliable formation of the active catalytic species.[6][8]

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK. The strength and solubility of the base can affect the reaction rate and outcome. For base-sensitive substrates, a combination of an organic and inorganic base might be beneficial.[6]

  • Solvent: Anhydrous and deoxygenated solvents (e.g., dioxane, toluene, THF) are essential to prevent catalyst deactivation.

  • Side Reactions: Be aware of potential side reactions. For instance, in a Suzuki coupling with a substrate containing an unprotected amine, a competing Buchwald-Hartwig amination could occur, although this is less likely if the amine is electronically deactivated.[9] If you observe dehalogenation of your starting material, this could indicate a side reaction pathway.[8]

Biological Evaluation & Selectivity

Question: My this compound derivative shows potent activity against my primary target (e.g., Aurora kinase A) but lacks selectivity over related kinases (e.g., Aurora kinase B). How can I improve selectivity?

Answer: Achieving kinase selectivity is a common challenge in drug discovery. Here are some strategies based on Structure-Activity Relationship (SAR) insights:

  • Structure-Guided Design: If a crystal structure of your lead compound bound to the target kinase is available, it can provide invaluable insights for designing modifications that enhance selectivity.[10][11] Analyze the binding pocket and identify regions where your scaffold can be modified to exploit differences between the active sites of the target and off-target kinases.

  • Systematic SAR Campaign:

    • Explore Different Substituents: Systematically introduce a variety of substituents at different positions of the naphthyridinone core. Even small changes in steric bulk, electronics, or hydrogen bonding potential can significantly impact selectivity.

    • Target Specific Pockets: Design modifications that can interact with less conserved regions of the ATP-binding pocket.

  • Computational Modeling: Molecular docking and dynamics simulations can help predict the binding modes of your derivatives and identify potential modifications to improve selectivity before undertaking extensive synthetic work.

Question: I am developing a PARP-1 inhibitor based on the this compound scaffold and want to ensure selectivity over PARP-2. What molecular features are important for this?

Answer: Selectivity between PARP-1 and PARP-2 is challenging due to the high similarity of their catalytic domains. However, subtle differences can be exploited:

  • Exploiting Amino Acid Differences: Computational studies have suggested that interactions with specific, non-conserved residues can drive selectivity. For example, electrostatic interactions with residues in the αF helix may control inhibitor selectivity.[12][13]

  • Allosteric Mechanisms: Some inhibitors achieve selectivity through allosteric mechanisms that enhance the trapping of PARP-1 on DNA, a mechanism that may be less pronounced with PARP-2.[14]

  • Targeting the Nicotinamide and Adenine Binding Sites: Designing inhibitors that interact with both the nicotinamide and the adenine binding sites of the NAD+ pocket can lead to enhanced potency and potentially improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound derivatives?

A1: The this compound scaffold has been successfully utilized to develop potent inhibitors of several important drug targets, most notably Aurora kinases and Poly(ADP-ribose) polymerase-1 (PARP-1) .[10][15][16] Some derivatives have also shown activity against adenosine receptors.[15][16]

Q2: How can I quantitatively assess the selectivity of my compounds?

A2: Selectivity is typically determined by comparing the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of your compound against the primary target versus a panel of related off-targets. A selectivity ratio is then calculated by dividing the IC₅₀ for the off-target by the IC₅₀ for the primary target. A higher ratio indicates greater selectivity.

Q3: Are there any known liabilities associated with the this compound scaffold?

A3: While generally considered a promising scaffold, potential liabilities can include poor aqueous solubility, which can affect bioavailability. Careful optimization of physicochemical properties through structural modifications is often necessary to develop drug-like candidates.

Data Presentation

Table 1: Inhibitory Activity of this compound Analogs against Aurora Kinases

CompoundModificationAurora A IC₅₀ (μM)Aurora B IC₅₀ (μM)Cell LineAntiproliferative IC₅₀ (μM)Reference
Lead Compound Unsubstituted5.5---[15][16]
Analog 1 Amine substitution at C-XData not availableData not availableMIAPaCa-2Data not available[10]
Analog 2 Phenylamino substitution at C-XData not availableData not availableMIAPaCa-2Data not available[17]
.....................

Note: Specific IC₅₀ values for analogs were not publicly available in the referenced abstracts. Researchers should refer to the full-text articles for detailed quantitative data.

Table 2: Inhibitory Activity of this compound against PARP-1

CompoundTargetIC₅₀ (μM)Reference
This compound PARP-10.311[15][16]

Experimental Protocols

Protocol 1: Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer from a 5x stock.

    • Thaw and prepare the kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B) and ATP solution to the desired concentrations in 1x Kinase Assay Buffer.[17][18]

    • Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Staurosporine) in 1x Kinase Assay Buffer.

    • Dilute the Aurora kinase enzyme to the desired concentration in 1x Kinase Assay Buffer.

  • Assay Procedure (96-well or 384-well plate):

    • Add the test inhibitor or control to the appropriate wells.

    • Add the diluted enzyme to the wells containing the inhibitor and to the positive control wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[13][18][19]

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.[13][19]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.[13][18]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme with no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is a general guideline for a chemiluminescent PARP-1 assay.

  • Plate Preparation:

    • Coat a 96-well or 384-well plate with histone proteins overnight at 4°C.[20]

    • Wash the plate with PBST (PBS with Tween-20).

    • Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[20]

    • Wash the plate again with PBST.

  • PARP Reaction:

    • Prepare a reaction mixture containing activated DNA, DTT, and a biotinylated NAD+ substrate.

    • Prepare serial dilutions of the test inhibitor and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Add the test inhibitor or control to the appropriate wells.

    • Dilute the PARP-1 enzyme in PARP assay buffer.

    • Initiate the reaction by adding the diluted PARP-1 enzyme to the wells.

    • Incubate at room temperature for 1 hour.[20]

  • Signal Detection:

    • Wash the plate with PBST.

    • Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.[20]

    • Wash the plate with PBST.

    • Add a chemiluminescent HRP substrate (e.g., ECL substrate) to each well.

    • Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitor CyclinB_Cdk1 Cyclin B/Cdk1 Aurora_A Aurora A CyclinB_Cdk1->Aurora_A activates Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Inhibitor This compound Derivative Inhibitor->Aurora_A inhibits Aurora_B Aurora B Inhibitor->Aurora_B inhibits Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A binds & activates INCENP INCENP INCENP->Aurora_B activates

Caption: Aurora Kinase Signaling Pathway and Inhibition.

PARP1_DNA_Repair_Pathway cluster_DNA_Damage DNA Damage Response cluster_Repair DNA Repair cluster_Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates Chromatin_Remodeling Chromatin Remodeling Repair_Factors Recruitment of Repair Factors (e.g., XRCC1) DNA_Repair DNA Repair Repair_Factors->DNA_Repair Inhibitor This compound Derivative Inhibitor->PARP1 inhibits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PAR->Chromatin_Remodeling PAR->Repair_Factors

Caption: PARP-1 Mediated DNA Repair and Inhibition.

Experimental_Workflow_Selectivity cluster_Synthesis Synthesis & Purification cluster_Screening Biological Screening cluster_Analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Primary_Assay Primary Target Assay (e.g., Aurora A) Purification->Primary_Assay Off_Target_Assay Off-Target Assay (e.g., Aurora B) Purification->Off_Target_Assay IC50_Calc IC50 Determination Primary_Assay->IC50_Calc Off_Target_Assay->IC50_Calc Selectivity_Ratio Calculate Selectivity Ratio IC50_Calc->Selectivity_Ratio SAR_Optimization SAR Optimization Selectivity_Ratio->SAR_Optimization SAR_Optimization->Synthesis Iterate

Caption: Workflow for Enhancing Selectivity.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of Naphthyridinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of naphthyridinone NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in spectral interpretation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in the structural elucidation of naphthyridinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of a substituted naphthyridinone shows severe signal overlap in the aromatic region. How can I resolve these signals?

A1: Overlapping signals in the aromatic region of naphthyridinone spectra are a common issue due to the presence of multiple protons in similar electronic environments.[1] Here are several strategies to resolve this ambiguity:

  • Change the Solvent: Altering the NMR solvent can induce differential chemical shifts (solvent-induced shifts), potentially resolving overlapping peaks. Aromatic solvents like benzene-d₆ or pyridine-d₅ often provide better separation for aromatic signals compared to chloroform-d₃ or DMSO-d₆.[1]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal proton-proton coupling networks, helping to trace the connectivity of the spin systems within the naphthyridinone rings, even if the signals are crowded.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons. Since ¹³C spectra are generally better dispersed, this can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together different fragments of the molecule.

Q2: I have synthesized a naphthyridinone, but I am unsure of the exact isomer (e.g., 1,5- vs 1,8-naphthyridinone). How can NMR help me distinguish between them?

A2: Distinguishing between naphthyridinone isomers is a classic challenge that can be addressed by a combination of 1D and 2D NMR techniques.

  • ¹H NMR Chemical Shifts and Coupling Constants: The substitution pattern on the naphthyridinone core significantly influences the chemical shifts and coupling constants of the ring protons. For example, the protons on the pyridine ring will exhibit characteristic shifts and multiplicities depending on the position of the nitrogen atoms and substituents.[2][3][4] By comparing the observed values with tabulated data for known naphthyridinone scaffolds, you can often differentiate between isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment detects through-space correlations between protons that are in close proximity. This is particularly useful for distinguishing regioisomers where different protons will be spatially close depending on the substitution pattern. For instance, a NOE contact between a substituent and a specific ring proton can confirm the substituent's position.[5]

  • ¹H-¹⁵N HMBC: Since the defining difference between naphthyridinone isomers is the position of the nitrogen atoms, a ¹H-¹⁵N HMBC experiment can be definitive. This experiment shows correlations between protons and nitrogen atoms over two to three bonds. By observing which protons correlate to the nitrogen atoms, you can unambiguously determine the isomeric form.[6][7][8]

Q3: My naphthyridinone can exist in different tautomeric forms (e.g., keto-enol or lactam-lactim). How can I identify the dominant tautomer in solution?

A3: Tautomerism is a key consideration for naphthyridinones, especially for hydroxy-substituted derivatives. NMR spectroscopy is an excellent tool for studying tautomeric equilibria.

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of the protons and carbons involved in the tautomerization will be significantly different for each form. For example, in a keto-enol equilibrium, the enolic proton will appear as a sharp signal, often at a downfield chemical shift, while the corresponding CH group in the keto form will be in the aliphatic region. The carbon spectrum will show a C=O signal for the keto form and a C-OH signal for the enol form.[9][10]

  • Solvent and Temperature Studies: The position of the tautomeric equilibrium can be influenced by the solvent and temperature.[10] Acquiring spectra in different solvents (e.g., polar vs. non-polar) or at different temperatures can shift the equilibrium, providing evidence for the presence of multiple tautomers.

  • ¹H-¹⁵N HMBC: For lactam-lactim tautomerism, ¹H-¹⁵N HMBC is highly informative. The correlation patterns between the NH/OH protons and the ring nitrogens and carbons will be distinct for each tautomer, allowing for unambiguous identification.[8]

Quantitative NMR Data for Naphthyridinones

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted naphthyridine cores. Note that these values can be significantly influenced by substituents.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Naphthyridine Cores in CDCl₃

Proton1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine
H-28.95 (dd)9.10 (dd)9.05 (dd)9.08 (dd)
H-37.55 (dd)7.52 (dd)8.20 (dd)7.50 (dd)
H-48.25 (dd)8.28 (d)7.60 (d)8.20 (dd)
H-58.25 (dd)8.76 (d)9.20 (s)8.20 (dd)
H-67.55 (dd)-7.93 (d)7.50 (dd)
H-78.95 (dd)7.93 (d)-9.08 (dd)
H-8-9.28 (s)8.70 (d)-

Data compiled from various sources, including reference[2][3][4].

Table 2: Typical Proton-Proton Coupling Constants (J, Hz) for Naphthyridine Cores

CouplingRange (Hz)
³J(H2,H3)4.0 - 5.0
³J(H3,H4)8.0 - 9.0
⁴J(H2,H4)1.5 - 2.0
⁵J(H2,H5)~0.9
³J(H5,H6)5.5 - 6.5
³J(H6,H7)5.0 - 6.0
³J(H7,H8)8.0 - 9.0

Data compiled from various sources, including reference[4][11].

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Benzo[b][2][12]naphthyridone in DMSO-d₆

CarbonChemical Shift (ppm)
C-2151.78
C-3115.83
C-4141.61
C-4a118.43
C-5177.13
C-6136.30
C-6a118.48
C-7122.43
C-8134.72
C-9126.62
C-9a155.28
C-10a123.43

Data from reference[1].

Experimental Protocols & Visualizations

Workflow for Resolving Ambiguous Naphthyridinone Spectra

workflow start Ambiguous 1D NMR Spectrum solvent Change Solvent (e.g., CDCl3 to C6D6) start->solvent cosy Acquire 1H-1H COSY start->cosy solvent->cosy hsqc Acquire 1H-13C HSQC cosy->hsqc Identify Spin Systems noesy Acquire 1H-1H NOESY (for isomerism) cosy->noesy hmbc Acquire 1H-13C HMBC hsqc->hmbc Assign Protons & Carbons hmbc->noesy n15hmbc Acquire 1H-15N HMBC (for isomerism/tautomerism) hmbc->n15hmbc structure Propose Structure hmbc->structure Establish Connectivity noesy->structure Determine Stereochemistry/ Regiochemistry n15hmbc->structure Confirm N Positions

Caption: A general workflow for the elucidation of naphthyridinone structures from ambiguous 1D NMR spectra.

Key 2D NMR Experiments for Naphthyridinone Analysis

nmr_experiments cluster_cosy 1H-1H COSY cluster_hsqc 1H-13C HSQC cluster_hmbc 1H-13C HMBC cluster_noesy 1H-1H NOESY cosy_node Reveals 1H-1H scalar couplings (through-bond connectivity) hsqc_node Correlates 1H with directly attached 13C (one-bond C-H correlation) hmbc_node Correlates 1H with 13C over 2-3 bonds (long-range C-H correlation) noesy_node Detects through-space proximity of 1H (useful for stereochemistry)

Caption: Key 2D NMR experiments and their primary applications in naphthyridinone structure elucidation.

Detailed Methodologies

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, revealing the spin systems within the molecule.

  • Pulse Program: A standard COSY-45 or COSY-90 pulse sequence is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 2-8 per increment.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

  • Interpretation: Cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are scalar coupled.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is recommended.

  • Acquisition Parameters:

    • ¹H Spectral Width: Cover the entire proton chemical shift range.

    • ¹³C Spectral Width: Cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans (F2): 4-16 per increment.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply appropriate window functions (e.g., sine-bell in F2, squared sine-bell in F1) and perform Fourier transformation.

  • Interpretation: Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates of the proton and carbon chemical shifts.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To establish long-range connectivity between protons and carbons (typically over 2-3 bonds).

  • Pulse Program: A standard gradient-selected HMBC is used.

  • Acquisition Parameters:

    • Spectral Widths: Similar to HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 8-32 per increment.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of couplings, typically 8-10 Hz.

  • Processing: Similar to other 2D experiments.

  • Interpretation: Cross-peaks indicate long-range coupling between a proton and a carbon. This is crucial for identifying quaternary carbons and connecting different spin systems.

4. ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To determine the connectivity between protons and nitrogen atoms, which is key for isomer and tautomer identification in naphthyridinones.

  • Pulse Program: A gradient-selected ¹H-¹⁵N HMBC sequence.

  • Acquisition Parameters:

    • ¹H Spectral Width: Full proton range.

    • ¹⁵N Spectral Width: A wider range may be needed depending on the electronic environment of the nitrogens (e.g., -50 to -350 ppm relative to liquid NH₃).

    • Number of Increments (F1): 128-256.

    • Number of Scans (F2): Can be significantly higher (e.g., 32-128) due to the low natural abundance and gyromagnetic ratio of ¹⁵N.

    • Long-Range Coupling Constant (ⁿJ(NH)): Typically set to 5-10 Hz.

  • Processing: Similar to ¹H-¹³C HMBC.

  • Interpretation: Cross-peaks reveal which protons are 2-3 bonds away from a nitrogen atom, providing definitive structural information.[6][8]

References

Technical Support Center: Scaling Up the Synthesis of 5H-Benzo[c]naphthyridin-6-one

Technical Support Center: Scaling Up the Synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5H-Benzo[c][1]naphthyridin-6-one.

I. Synthetic Overview

The synthesis of 5H-Benzo[c][1]naphthyridin-6-one can be achieved through a multi-step process. A common approach involves the initial formation of a substituted isoquinoline, followed by a condensation reaction and subsequent intramolecular cyclization. A plausible synthetic route is outlined below:

Step 1: Synthesis of 1-methoxyisoquinolin-3-amine

This precursor can be prepared from o-cyanobenzyl cyanide through a series of reactions including cyclization and amination.

Step 2: Condensation with Ethyl Acetoacetate

1-methoxyisoquinolin-3-amine is reacted with ethyl acetoacetate to form an enamine intermediate.

Step 3: Thermal Cyclization

The enamine intermediate undergoes thermal cyclization in a high-boiling solvent, such as Dowtherm A, to yield the desired 5H-Benzo[c][1]naphthyridin-6-one.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of 5H-Benzo[c][1]naphthyridin-6-one synthesis.

FAQs - General

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: The primary safety concerns include:

      • Thermal Runaway: The cyclization step is often exothermic and carried out at high temperatures. Careful monitoring and control of the reaction temperature are crucial to prevent a thermal runaway.

      • Handling of Reagents: Proper personal protective equipment (PPE) should be used when handling all reagents, particularly in larger quantities.

      • Solvent Handling: High-boiling solvents like Dowtherm A require careful handling at elevated temperatures to avoid autoignition and inhalation of vapors.

  • Q2: Are there any specific recommendations for reactor selection for the cyclization step at a larger scale?

    • A2: For the high-temperature cyclization, a glass-lined or stainless steel reactor with good heat transfer capabilities is recommended. The reactor should be equipped with a robust temperature control system, including a heating jacket and a cooling loop for emergency quenching. A reflux condenser is also essential to manage solvent vapors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Condensation Step (Step 2) Incomplete reaction; Side reactions.- Ensure anhydrous conditions as moisture can hydrolyze the enamine intermediate.- Optimize the reaction temperature and time based on small-scale experiments.- Consider using a Dean-Stark trap to remove water formed during the reaction.
Low Yield in Cyclization Step (Step 3) Insufficient temperature for cyclization; Thermal degradation of the product.- Confirm that the reaction temperature is consistently maintained at the optimal level for cyclization.- Prolonged reaction times at high temperatures can lead to degradation. Optimize the reaction time.- Ensure efficient stirring to maintain uniform temperature throughout the reactor.
Product Purity Issues Presence of starting materials; Formation of byproducts.- Monitor the reaction progress using techniques like HPLC or TLC to ensure complete consumption of starting materials.- Inadequate temperature control during cyclization can lead to the formation of isomers or degradation products. - Recrystallization from a suitable solvent system (e.g., DMF/ethanol) can improve purity. Column chromatography may be necessary for challenging separations.
Difficult Product Isolation Product oiling out during crystallization; Fine precipitate that is difficult to filter.- For "oiling out," try adding the anti-solvent more slowly or at a lower temperature.- To improve filterability, consider aging the slurry at a lower temperature to allow for crystal growth.- Using a filter press or centrifuge can be more effective for large-scale filtration of fine particles.
Inconsistent Results Between Batches Variations in raw material quality; Differences in reaction conditions (e.g., heating/cooling rates).- Implement stringent quality control for all starting materials.- Standardize all process parameters, including reagent addition rates, stirring speeds, and temperature profiles.- Ensure proper cleaning of the reactor between batches to avoid cross-contamination.

III. Data Presentation: Lab-Scale vs. Pilot-Scale

The following tables provide a hypothetical comparison of key parameters between a laboratory-scale and a pilot-scale synthesis of 5H-Benzo[c][1]naphthyridin-6-one.

Table 1: Reaction Parameters and Yields

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Step 2: Condensation
Reaction Time4 hours6 hours
Yield85%80%
Step 3: Cyclization
Reaction Temperature250 °C250 °C
Reaction Time2 hours3 hours
Yield75%68%
Overall Yield 64%54%

Table 2: Product Purity Profile

ImpurityLab-Scale (HPLC Area %)Pilot-Scale (HPLC Area %)
Starting Enamine0.2%0.8%
Isomeric Byproduct0.5%1.5%
Unidentified Impurities< 0.3%1.2%
Final Purity 99.0% 96.5%

IV. Experimental Protocols

Step 2: Condensation of 1-methoxyisoquinolin-3-amine with Ethyl Acetoacetate

  • To a stirred solution of 1-methoxyisoquinolin-3-amine (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

  • Heat the mixture to reflux and collect the water formed using a Dean-Stark apparatus.

  • Monitor the reaction by TLC or HPLC until the starting amine is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine is used in the next step without further purification.

Step 3: Thermal Cyclization to 5H-Benzo[c][1]naphthyridin-6-one

  • Add the crude enamine from Step 2 to Dowtherm A in a reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser.

  • Heat the mixture to 250 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Slowly add a suitable anti-solvent (e.g., heptane) to precipitate the product.

  • Filter the solid, wash with the anti-solvent, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to afford pure 5H-Benzo[c][1]naphthyridin-6-one.

V. Visualizations

experimental_workflowcluster_step1Step 1: Precursor Synthesiscluster_step2Step 2: Condensationcluster_step3Step 3: Cyclization & Purificationstarto-Cyanobenzyl Cyanideprecursor1-methoxyisoquinolin-3-aminestart->precursorCyclization & AminationcondensationCondensation Reaction(Toluene, Reflux)precursor->condensationreagent1Ethyl Acetoacetatereagent1->condensationenamineEnamine Intermediatecondensation->enaminecyclizationThermal Cyclization(Dowtherm A, 250°C)enamine->cyclizationprecipitationPrecipitationcyclization->precipitationfiltrationFiltration & Washingprecipitation->filtrationrecrystallizationRecrystallizationfiltration->recrystallizationfinal_product5H-Benzo[c][1,8]naphthyridin-6-onerecrystallization->final_product

Caption: Overall experimental workflow for the synthesis of 5H-Benzo[c][1]naphthyridin-6-one.

troubleshooting_low_yieldcluster_causesPotential Causescluster_solutionsTroubleshooting ActionsstartLow Yield in Cyclization SteptempIncorrect Temperature?start->temptimeIncorrect Reaction Time?start->timemixingPoor Mixing?start->mixingcheck_tempVerify & Calibrate Temperature Probetemp->check_tempYesdegradationAnalyze for Degradation Productstemp->degradationIf too highoptimize_timePerform Time-Course Studytime->optimize_timeYescheck_stirringEnsure Adequate Stirrer Speed& Impeller Designmixing->check_stirringYes

Caption: Troubleshooting logic for addressing low yield in the cyclization step.

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 5H-Benzo(c)(1,8)naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer compound 5H-Benzo(c)(1,8)naphthyridin-6-one with alternative cancer therapeutics. It includes a detailed analysis of its mechanisms of action, supported by quantitative experimental data and detailed protocols for key validation assays.

Introduction and Mechanism of Action

This compound is a synthetic compound belonging to the naphthyridine class of heterocyclic molecules, which are recognized for a wide range of biological activities, including anticancer effects.[1][2] Emerging research has identified this specific scaffold as a potent inhibitor of multiple key targets in cancer progression. Unlike agents with a single mode of action, this compound demonstrates a multi-targeted profile, primarily inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora Kinase A.[3][4]

  • PARP-1 Inhibition: PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[5] By inhibiting PARP, SSBs accumulate and collapse replication forks, leading to cytotoxic double-strand breaks (DSBs).[5] This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[5][6]

  • Aurora Kinase Inhibition: Aurora kinases are essential serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Their inhibition disrupts cell division, leading to apoptosis and cell death.[4]

This dual-inhibitory action makes this compound a compelling candidate for further preclinical and clinical investigation.

Comparative Analysis: Performance Against Alternatives

The efficacy of this compound is best understood when compared to established inhibitors of its primary targets.

Comparison with PARP Inhibitors

PARP inhibitors are an established class of targeted therapies, with several agents approved for cancers involving BRCA mutations, such as ovarian, breast, and prostate cancer.[7][8] The table below compares the in-vitro potency of this compound with clinically approved PARP inhibitors.

Table 1: Comparison of PARP-1 Inhibitory Activity

Compound Target IC50 (µM) Status
This compound PARP-1 0.311 [3] Preclinical
Olaparib PARP-1/2 0.005 (PARP-1) FDA Approved
Rucaparib PARP-1/2/3 0.0018 (PARP-1) FDA Approved
Niraparib PARP-1/2 0.0038 (PARP-1) FDA Approved

| Talazoparib | PARP-1/2 | 0.0015 (PARP-1) | FDA Approved |

Data for approved inhibitors are compiled from publicly available databases and may vary based on assay conditions.

Comparison with Aurora Kinase Inhibitors

Several Aurora kinase inhibitors have been investigated in clinical trials. The inhibitory concentration of this compound against Aurora Kinase A is compared with other investigational agents below.

Table 2: Comparison of Aurora Kinase A Inhibitory Activity

Compound Target IC50 (µM) Status
This compound Aurora Kinase A 5.5 [3] Preclinical
Alisertib (MLN8237) Aurora Kinase A 0.02 Clinical Trials
Tozasertib (MK-0457) Pan-Aurora 0.03 Clinical Trials

| Danusertib (PHA-739358) | Pan-Aurora | 0.13 | Clinical Trials |

Data for investigational inhibitors are compiled from published literature and may vary based on assay conditions.

Signaling Pathway Visualizations

Understanding the mechanism of action requires visualizing the complex signaling pathways involved.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention cluster_Replication Cell Replication cluster_Cell_Fate Cell Fate cluster_HR_Proficient Normal / HR-Proficient Cells cluster_HR_Deficient Cancer / HR-Deficient (e.g., BRCA-mutant) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 Activates SSB_Accum SSB Accumulation BER Base Excision Repair (BER) PARP1->BER Recruits Repair Proteins BER->DNA_Damage Repairs SSB PARPi This compound (PARP Inhibitor) PARPi->PARP1 Inhibits DSB Double-Strand Break (DSB) SSB_Accum->DSB Replication Fork Collapse HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair HR_Defect HR Defect DSB->HR_Defect Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Defect->Apoptosis

Caption: PARP inhibition by this compound leads to synthetic lethality in HR-deficient cancer cells.

Aurora_Kinase_Pathway Mechanism of Aurora Kinase Inhibition cluster_CellCycle Normal Mitosis cluster_Inhibition Therapeutic Intervention cluster_Outcome Result of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora Kinase A AuroraA->Prophase Regulates Centrosome Separation & Spindle Assembly Spindle_Defects Spindle Defects AuroraB Aurora Kinase B AuroraB->Metaphase Ensures Chromosome Bipolar Attachment AuroraB->Cytokinesis Regulates Abscission Segregation_Errors Chromosome Segregation Errors AurKi This compound (Aurora Kinase Inhibitor) AurKi->AuroraA Inhibits Mitotic_Arrest Mitotic Arrest Spindle_Defects->Mitotic_Arrest Segregation_Errors->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase A disrupts mitosis, leading to cell cycle arrest and apoptosis.

Experimental Protocols and Workflow

Validation of anticancer activity requires a systematic approach, progressing from enzymatic assays to cell-based and in-vivo models.

Experimental Workflow

Experimental_Workflow Drug Discovery & Validation Workflow cluster_MoA A In-Vitro Enzymatic Assays (PARP-1, Aurora A) B Cell-Based Proliferation Assays (e.g., MTT on Cancer Lines) A->B Confirm Potency C Mechanism of Action Studies (Cellular) B->C Elucidate Mechanism D In-Vivo Xenograft Models C->D Evaluate Efficacy C1 Cell Cycle Analysis (Flow Cytometry) C->C1 C2 Apoptosis Assay (Annexin V) C->C2 C3 Target Engagement (Western Blot for p-H3) C->C3

Caption: A typical workflow for validating the anticancer activity of a novel compound.

Protocol: PARP-1 Inhibition Assay (HTRF®)

This protocol outlines a cell-free enzymatic assay to quantify PARP-1 inhibition.

  • Objective: To determine the IC50 value of this compound against recombinant human PARP-1.

  • Materials:

    • Recombinant human PARP-1 enzyme.

    • HTRF® PARP Assay Buffer.

    • NAD+ substrate.

    • Biotinylated-NAD+.

    • DNA (activated).

    • Streptavidin-XL665 and Anti-mono-ADP-ribose-Eu3+ Cryptate detection reagents.

    • 384-well low-volume microplate (white).

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 2 µL of the compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add 4 µL of the PARP-1 enzyme/DNA mix to each well.

    • Initiate the reaction by adding 4 µL of the NAD+/Biotin-NAD+ substrate mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding the detection reagents (Streptavidin-XL665 and Anti-mono-ADP-ribose-Eu3+ Cryptate) in EDTA-containing buffer.

    • Incubate for 60 minutes at room temperature to allow signal development.

    • Read the plate on an HTRF®-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • Plot the HTRF® ratio against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol: Cell Proliferation Assay (MTT)

This protocol measures the cytotoxic effect of the compound on cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of the compound in a panel of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-435, MIAPaCa-2).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test compound serially diluted in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%). Include a vehicle-only control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Calculate the GI50 value using a non-linear regression fit.

References

Structure-Activity Relationship of 5H-Benzo[c]naphthyridin-6-one Analogs: A Comparative Guide

Structure-Activity Relationship of 5H-Benzo[c][1][2]naphthyridin-6-one Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The 5H-Benzo[c][1][2]naphthyridin-6-one scaffold has emerged as a promising privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against key cancer targets, including Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1). This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by available experimental data and detailed methodologies.

Data Presentation

The following tables summarize the biological activity of the parent 5H-Benzo[c][1][2]naphthyridin-6-one compound and highlight the general SAR trends observed in a key study investigating analogs as Aurora kinase inhibitors.[1][3]

Table 1: Biological Activity of the Parent Compound

CompoundTargetAssayIC50 (µM)Reference
5H-Benzo[c][1][2]naphthyridin-6-oneAurora Kinase ABiochemical5.5[3]
5H-Benzo[c][1][2]naphthyridin-6-onePARP-1Biochemical0.311[3]

Table 2: Structure-Activity Relationship (SAR) Summary of Analogs as Aurora Kinase Inhibitors

A pivotal study by Karra et al. (2013) explored the SAR of this scaffold as Aurora kinase inhibitors, leading to the identification of potent pan-Aurora inhibitors with significant antiproliferative effects in the MIA PaCa-2 pancreatic cancer cell line.[1] While the specific IC50 values for the full series of analogs could not be retrieved, the publication outlines key SAR findings.

R-Group PositionStructural ModificationEffect on Activity
C1-Position Introduction of various substituentsA subsequent SAR campaign focusing on this position led to the development of a potent and selective pan-Aurora inhibitor.[1]
General Scaffold 5H-Benzo[c][1][2]naphthyridin-6-one coreThe core scaffold demonstrated a binding mode within the ATP binding site of Aurora kinase A, providing a basis for structure-guided optimization.[1]

The optimized compound from this study demonstrated potent target modulation and antiproliferative effects and inhibited the phosphorylation of histone H3 (pHH3) in mouse bone marrow upon oral administration, which is consistent with the inhibition of Aurora kinase B activity.[1]

Experimental Protocols

Aurora Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Aurora kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of a microplate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of the respective Aurora kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

  • Measure the fluorescence of each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Antiproliferative Assay (MIA PaCa-2 Cell Line)

This protocol outlines a standard procedure for assessing the antiproliferative activity of compounds on the human pancreatic cancer cell line MIA PaCa-2.

Materials:

  • MIA PaCa-2 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader.

Procedure:

  • Seed MIA PaCa-2 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cell plates and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) in the CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence of each well using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Mandatory Visualizations

Aurora_Kinase_Signaling_PathwayAurora Kinase Signaling Pathway in Mitosiscluster_G2G2 Phasecluster_MM Phase (Mitosis)G2G2ProphaseProphaseG2->ProphaseMitotic EntryMetaphaseMetaphaseProphase->MetaphaseAnaphaseAnaphaseMetaphase->AnaphaseCytokinesisCytokinesisAnaphase->CytokinesisAurora_AAurora ACentrosome_SeparationCentrosome Separation& Spindle AssemblyAurora_A->Centrosome_Separation RegulatesSpindle_CheckpointSpindle AssemblyCheckpointAurora_A->Spindle_Checkpoint RegulatesAurora_BAurora BChromosome_AlignmentChromosome AlignmentAurora_B->Chromosome_Alignment RegulatesAurora_B->Spindle_Checkpoint RegulatesCytokinesis_NodeCytokinesisAurora_B->Cytokinesis_Node RegulatesInhibitor5H-Benzo(c)(1,8)naphthyridin-6-oneAnalogsInhibitor->Aurora_AInhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

Experimental_WorkflowGeneral Experimental Workflow for SAR Studiescluster_synthesisChemical Synthesiscluster_screeningBiological Screeningcluster_analysisData AnalysisSynthesisSynthesis ofThis compoundAnalogsBiochemical_AssayBiochemical Assay(Aurora Kinase Inhibition)Synthesis->Biochemical_AssayCell_Based_AssayCell-Based Assay(Antiproliferative Activity)Synthesis->Cell_Based_AssayIC50_DeterminationIC50/GI50DeterminationBiochemical_Assay->IC50_DeterminationCell_Based_Assay->IC50_DeterminationSAR_AnalysisStructure-ActivityRelationship AnalysisIC50_Determination->SAR_Analysis

Caption: Workflow for SAR study of this compound analogs.

A Comparative Guide to Aurora Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Comprising three members in humans—Aurora A, Aurora B, and Aurora C—they orchestrate key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Their overexpression in a wide variety of human tumors has made them attractive targets for anticancer drug development.[2][3]

This guide provides a comparative analysis of prominent Aurora kinase inhibitors, detailing their selectivity, potency, and cellular effects. It includes experimental data, standardized protocols for inhibitor evaluation, and visualizations of the underlying biological pathways and research workflows.

Distinct Mechanisms of Aurora A and Aurora B Inhibition

While both Aurora A and B are key mitotic regulators, their inhibition leads to different cellular fates, a critical consideration in inhibitor selection and development.

  • Aurora A Inhibition: Primarily disrupts mitotic spindle assembly, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint, causing a transient arrest in the G2/M phase of the cell cycle, which can ultimately lead to apoptosis.[1][2]

  • Aurora B Inhibition: As part of the chromosomal passenger complex (CPC), Aurora B is essential for proper chromosome alignment and cytokinesis. Its inhibition overrides the mitotic spindle checkpoint, resulting in cytokinesis failure, endoreduplication, and the formation of polyploid cells, which subsequently undergo cell death.[1][2]

Comparative Analysis of Aurora Kinase Inhibitors

The landscape of Aurora kinase inhibitors includes compounds with varying selectivity, from highly specific Aurora A or B inhibitors to pan-Aurora inhibitors that target all three isoforms. The choice of inhibitor often depends on the specific cancer type and the desired therapeutic mechanism. For instance, pan-inhibitors or those with secondary targets like FLT3 have shown greater promise in hematologic malignancies compared to solid tumors.[1][2]

Inhibitor Name(s)Target SelectivityIC50 Values (nM)Key Cellular Phenotype / NotesClinical Phase
Alisertib (MLN8237)Aurora A selectiveAurA: 1.2AurB: 396.5[1]Induces G2/M arrest and formation of monopolar spindles.[1][2] Has shown activity against neuroblastoma and acute lymphoblastic leukemia in preclinical models.[1]Phase III[4]
AZD1152 (Barasertib)Aurora B selectiveAurB: (Potent inhibitor)Causes cytokinesis failure and endoreduplication, leading to polyploidy.[1] Has a secondary target of FLT3, making it effective in certain AML models.[1]Discontinued
Danusertib (PHA-739358)Pan-AuroraAurA: 13AurB: 79AurC: 61[1][5]Dominant Aurora B inhibition phenotype.[6] Also inhibits other kinases like ABL, RET, and TRK-A.[1]Phase II
Tozasertib (VX-680, MK-0457)Pan-AuroraAurA: 0.6AurB: 18AurC: 4.6[5]One of the first Aurora kinase inhibitors to enter clinical trials.[7]Discontinued
AMG 900 Pan-AuroraAurA: 5AurB: 4AurC: 1[1]Potent, orally bioavailable inhibitor with a phenotype consistent with Aurora B inhibition.[1] Effective against cell lines resistant to other Aurora inhibitors.[1]Phase I
PF-03814735 Pan-AuroraAurA: 5AurB: 0.8[1]Orally bioavailable inhibitor that also targets other kinases like FLT3 and JAK2.[1]Phase I
ENMD-2076 Aurora A / MultikinaseAurA: (Potent inhibitor)Orally active inhibitor that also targets VEGFR, FLT3, and c-KIT, exhibiting both anti-proliferative and anti-angiogenic effects.[6]Phase II
LY3295668 (AK-01)Aurora A selectiveAurA: 0.8[5]Potent and highly specific oral inhibitor showing significant tumor growth inhibition in SCLC xenograft models.[5]Phase I/II

Visualizing Pathways and Protocols

Understanding the biological context and the experimental process is key to inhibitor research. The following diagrams illustrate the Aurora kinase signaling pathway and a standard workflow for inhibitor evaluation.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Inhibitor Action Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly Alignment Chromosome Alignment Segregation Chromosome Segregation Cytokinesis Cytokinesis AurA_Inhibitor Aurora A Inhibitor AurA Aurora A AurA_Inhibitor->AurA blocks AurB_Inhibitor Aurora B Inhibitor AurA->Centrosome AurA->Spindle AurB Aurora B (in CPC) AurB->Alignment AurB->Segregation AurB->Cytokinesis AurB_Initor AurB_Initor AurB_Initor->AurB blocks

Caption: Roles of Aurora A and B in mitosis and points of inhibition.

Experimental_Workflow N1 Step 1: Biochemical Assay N1_desc In vitro kinase assay to determine IC50 against purified AurA, AurB, AurC. N1->N1_desc N2 Step 2: Cellular Assays N1_desc->N2 N2a Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) N2->N2a Efficacy N2b Biomarker Analysis (Western Blot for p-Histone H3) N2->N2b Target Engagement N2c Phenotypic Analysis (Flow cytometry for ploidy, microscopy for spindle defects) N2->N2c Mechanism N3 Step 3: In Vivo Models N2a->N3 N2b->N3 N2c->N3 N3_desc Tumor xenograft studies in mice to assess efficacy and tolerability. N3->N3_desc

Caption: Standard workflow for evaluating Aurora kinase inhibitors.

Experimental Protocols

The following are representative protocols for key experiments used to characterize Aurora kinase inhibitors.

In Vitro Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific Aurora kinase isoform by 50% (IC50).

Materials:

  • Recombinant human Aurora A, B, or C kinase.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP (Adenosine Triphosphate), often radiolabeled ([γ-33P]ATP).

  • Substrate peptide (e.g., Kemptide).

  • Test inhibitor compound at various concentrations.

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay).

Methodology:

  • Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in kinase buffer.

  • In a 96-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding phosphoric acid).

  • Quantify kinase activity:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the remaining radioactivity on the substrate using a scintillation counter.

    • Luminescence method (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction. Measure the resulting luminescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Biomarker Analysis (Western Blot for p-Histone H3)

This assay confirms that the inhibitor engages its target within the cell by measuring the phosphorylation of a known downstream substrate. Phosphorylation of Histone H3 at Serine 10 is a well-established biomarker for Aurora B activity.[1]

Objective: To assess the inhibition of Aurora B in treated cells.

Materials:

  • Cancer cell line (e.g., HCT-116, HeLa).

  • Cell culture medium and supplements.

  • Test inhibitor compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the Aurora kinase inhibitor for a defined period (e.g., 24 hours).

  • Harvest the cells and lyse them on ice using lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system. A dose-dependent decrease in the p-Histone H3 signal indicates successful target engagement by the inhibitor.

Cell Ploidy Analysis (Flow Cytometry)

This assay measures the DNA content of cells to identify the phenotypic consequences of inhibitor treatment, such as G2/M arrest or polyploidy.

Objective: To determine the effect of the inhibitor on cell cycle progression and chromosome number.

Materials:

  • Cancer cell line.

  • Test inhibitor compound.

  • Phosphate-buffered saline (PBS).

  • Ethanol (70%, ice-cold) for fixation.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Methodology:

  • Seed and treat cells with the inhibitor as described for the Western blot protocol.

  • Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Analyze the resulting DNA content histograms:

    • An accumulation of cells with 4N DNA content suggests G2/M arrest (typical for Aurora A inhibitors).

    • The appearance of cells with >4N DNA content (e.g., 8N, 16N) indicates endoreduplication and polyploidy (a hallmark of Aurora B inhibition).[1]

References

A Comparative Guide to the Cross-Reactivity Profile of 5H-Benzo(c)(1,8)naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5H-Benzo(c)(1,8)naphthyridin-6-one, a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and Aurora kinase A. The following sections detail its inhibitory activity in comparison to other established PARP and Aurora kinase inhibitors, provide comprehensive experimental protocols for assessing enzymatic activity, and visualize key signaling pathways and experimental workflows.

Introduction

This compound has emerged as a molecule of interest due to its dual inhibitory action on two important classes of cancer targets: the DNA damage repair enzyme PARP-1 and the mitotic regulator Aurora kinase A.[1] Understanding its selectivity and off-target effects is crucial for its development as a potential therapeutic agent. This guide aims to provide a clear, data-driven comparison of its cross-reactivity profile against other inhibitors targeting the same pathways.

Data Presentation: Inhibitor Activity Comparison

The following tables summarize the inhibitory activity (IC50) of this compound and a selection of alternative PARP and Aurora kinase inhibitors. This data allows for a direct comparison of their potency and selectivity.

Table 1: Comparison with PARP Inhibitors

CompoundTargetIC50 (µM)
This compound PARP-1 0.311 [1]
OlaparibPARP-10.005
RucaparibPARP-10.0018
TalazoparibPARP-10.001
NiraparibPARP-10.0038
VeliparibPARP-10.0052

Table 2: Comparison with Aurora Kinase Inhibitors

CompoundTargetIC50 (µM)
This compound Aurora A 5.5 [1]
Alisertib (MLN8237)Aurora A0.0012
Danusertib (PHA-739358)Aurora A0.013
AMG 900Aurora A0.005
PF-03814735Aurora A0.005
Barasertib (AZD1152)Aurora B0.00037
Tozasertib (VX-680)Aurora A0.0006

Note: The IC50 values are sourced from various publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Cross-Reactivity on Other Targets

This compound has also been shown to have a low micromolar affinity for human adenosine receptors A1 and A2A, with Ki values of 4.6 µM and 4.8 µM, respectively.[1] A comprehensive kinase panel screen for this compound is not publicly available at this time, limiting a broader cross-reactivity analysis.

Experimental Protocols

Detailed methodologies for key in vitro enzyme inhibition assays are provided below. These protocols are representative of the techniques used to determine the IC50 values presented in the tables.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, a reaction catalyzed by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compound (this compound or alternatives) dissolved in DMSO

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in PARP Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • To the histone-coated wells, add the PARP Assay Buffer.

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PARP-1 enzyme to all wells except the negative control.

  • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 30 minutes).

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by non-linear regression analysis.

In Vitro Aurora Kinase A Inhibition Assay (Luminescence-based)

This assay measures the phosphorylation of a substrate by Aurora kinase A, with the amount of ADP produced being quantified via a coupled luciferase reaction.

Materials:

  • Recombinant human Aurora kinase A enzyme

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound (this compound or alternatives) dissolved in DMSO

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Assay Buffer. Maintain a constant final DMSO concentration.

  • In the wells of a white 96-well plate, add the Kinase Assay Buffer.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a mixture of the kinase substrate and ATP to all wells.

  • Initiate the reaction by adding the Aurora kinase A enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway, a key target of this compound.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR PAR Polymer (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA damage response.

Experimental Workflow

This diagram outlines the general workflow for determining the IC50 of an inhibitor in a kinase activity assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of inhibitor Assay_Plate Add reagents and inhibitor to 96-well plate Compound_Prep->Assay_Plate Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Assay_Plate Incubation Incubate at controlled temperature Assay_Plate->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Signal_Read Measure signal (Luminescence/Fluorescence) Detection_Reagent->Signal_Read Data_Normalization Normalize data to controls Signal_Read->Data_Normalization IC50_Calc Calculate IC50 using non-linear regression Data_Normalization->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Analysis of 5H-Benzo(c)(1,8)naphthyridin-6-one: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-cancer agent 5H-Benzo(c)(1,8)naphthyridin-6-one against established alternatives, supported by available experimental data.

Introduction

This compound is a synthetic compound that has garnered interest in oncological research due to its inhibitory activity against two key cellular targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and Aurora kinase A. These enzymes play crucial roles in DNA repair and cell cycle regulation, respectively, making them attractive targets for cancer therapy. This guide provides a comparative overview of the available in vitro and in vivo efficacy data for this compound and its analogs, benchmarked against established inhibitors of the same pathways: Olaparib (a PARP inhibitor) and Alisertib (an Aurora kinase A inhibitor).

In Vitro Efficacy

The in vitro efficacy of an anti-cancer compound is typically assessed through enzymatic assays to determine its direct inhibitory effect on its molecular target and through cellular assays to measure its ability to kill cancer cells (cytotoxicity).

Enzymatic Inhibition

This compound has demonstrated direct inhibitory activity against both PARP-1 and Aurora kinase A in biochemical assays.

CompoundTargetIC50 (µM)
This compound PARP-1 0.311
Aurora kinase A 5.5
OlaparibPARP-10.005
PARP-20.001
AlisertibAurora kinase A0.0012
Aurora kinase B0.3965

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Cellular Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)
Analog of this compound MIAPaCa-2PancreaticAntiproliferative effects noted[1]
OlaparibMDA-MB-436 (BRCA1 mutant)BreastData not specified
HCC1937 (BRCA1 mutant)BreastData not specified
Hs578T (BRCA proficient)BreastData not specified
MDA-MB-231 (BRCA proficient)BreastData not specified
T47D (BRCA proficient)BreastData not specified
AlisertibHCT-116Colon0.02 - 0.04
Various Lymphoma Cell LinesLymphoma0.015 - 0.469

In Vivo Efficacy

In vivo studies, typically conducted in animal models such as mice with tumor xenografts, are critical for evaluating the therapeutic potential of a drug candidate in a living organism.

Tumor Growth Inhibition

Specific in vivo tumor growth inhibition data for this compound is currently limited. However, a study on a potent and selective pan-Aurora kinase inhibitor analog of 5H-benzo[c][2][3]naphthyridin-6-one demonstrated target modulation in vivo by inhibiting the phosphorylation of histone H3 in mouse bone marrow upon oral administration[1]. This indicates that the compound is bioavailable and can engage its target in a living system.

For comparison, the in vivo efficacy of Olaparib and Alisertib in xenograft models is summarized below.

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
Analog of this compound Mouse modelNot applicableOral administrationInhibited phosphorylation of histone H3[1]
OlaparibBRCA2-mutated ovarian cancerOvarianNot specifiedSignificant tumor growth inhibition
AlisertibHCT-116Colon30 mg/kg, oral, daily94.7%
AlisertibLymphoma modelsLymphomaNot specifiedTumor regressions observed

Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the PARP-1 and Aurora kinase A signaling pathways and the points of inhibition.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_chain Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_chain->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair 5H_Benzo_Inhibition This compound Olaparib 5H_Benzo_Inhibition->PARP1 inhibits

PARP-1 Signaling Pathway Inhibition

Aurora_Kinase_A_Pathway cluster_1 Mitotic Progression G2_Phase G2 Phase Aurora_A Aurora Kinase A G2_Phase->Aurora_A activates Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitosis Proper Mitosis Spindle_Assembly->Mitosis 5H_Benzo_Inhibition_A This compound Alisertib 5H_Benzo_Inhibition_A->Aurora_A inhibits

Aurora Kinase A Pathway Inhibition

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Olaparib, Alisertib) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound & Vehicle Control Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Experimental Workflow
In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living animal model.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Toxicity Assessment: The general health and body weight of the mice are monitored as indicators of treatment-related toxicity.

Xenograft_Study_Workflow Start Start Implant_Cells Subcutaneous Implantation of Cancer Cells into Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Reach Palpable Size Implant_Cells->Tumor_Growth Randomize_Groups Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize_Groups Administer_Treatment Administer Test Compound or Vehicle Randomize_Groups->Administer_Treatment Monitor_Tumors Measure Tumor Volume & Body Weight Regularly Administer_Treatment->Monitor_Tumors Analyze_Data Calculate Tumor Growth Inhibition (TGI) Monitor_Tumors->Analyze_Data End End Analyze_Data->End

In Vivo Xenograft Study Workflow

Conclusion

This compound demonstrates promising in vitro enzymatic inhibitory activity against PARP-1 and Aurora kinase A. However, a comprehensive evaluation of its efficacy is hampered by the limited availability of public data on its in vitro cytotoxicity across a range of cancer cell lines and its in vivo anti-tumor activity in xenograft models. While an analog has shown antiproliferative effects and target engagement in vivo, further studies on the parent compound are necessary to fully elucidate its therapeutic potential.

In comparison, established inhibitors like Olaparib and Alisertib have extensive preclinical data demonstrating potent in vitro and in vivo efficacy, which has led to their clinical development and use. Future research should focus on generating robust preclinical data for this compound to allow for a more direct and quantitative comparison with these and other targeted therapies.

References

Confirming Cellular Target Engagement of 5H-Benzo(c)(1,8)naphthyridin-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to confirm the cellular target engagement of 5H-Benzo(c)(1,8)naphthyridin-6-one, a compound identified as a dual inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1) and Aurora Kinase A.[1][2] Effective validation of target engagement in a cellular context is a critical step in the drug discovery pipeline to establish a compound's mechanism of action and inform on its potential therapeutic efficacy.[3][4]

Overview of this compound Targets

This compound has been shown to inhibit two key cellular enzymes:

  • Poly (ADP-ribose) Polymerase-1 (PARP-1): A crucial enzyme involved in DNA damage repair, transcriptional regulation, and cell death.[5] Inhibition of PARP-1 is a clinically validated strategy in oncology.

  • Aurora Kinase A: A serine/threonine kinase that plays a vital role in mitotic spindle formation and cell cycle regulation.[2][5]

The compound exhibits an IC50 of 0.311 μM for PARP-1 and 5.5 μM for Aurora Kinase A.[1] Given its dual activity, it is imperative to employ methods that can independently and quantitatively assess its engagement with each target within the complex cellular environment.

Comparative Analysis of Target Engagement Methodologies

Several distinct methodologies can be employed to confirm the interaction of this compound with its intracellular targets. The choice of method will depend on the specific research question, available resources, and desired throughput.

Data Presentation: Quantitative Comparison of Target Engagement Assays
Methodology Principle Output Advantages Limitations Target Applicability Alternative Probes/Inhibitors
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Change in protein thermal stability (melting curve shift).Label-free, applicable to native proteins in intact cells and tissues.[6][8]Not suitable for all proteins, particularly those that do not show a clear melting behavior.[7]PARP-1, Aurora Kinase AOlaparib (PARP inhibitor), Alisertib (Aurora Kinase A inhibitor)
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. Compound competition displaces the tracer, reducing BRET signal.[9][10]Intracellular IC50 values.Quantitative, high-throughput, real-time measurements in live cells.[9]Requires genetic modification of the target protein.PARP-1, Aurora Kinase ASpecific fluorescent tracers for PARP-1 and Aurora Kinase A
Photoaffinity-Based Protein Profiling (AfBPP) A photoreactive probe based on the inhibitor covalently labels the target protein upon UV irradiation, allowing for subsequent identification and quantification.[5][8]Identification and quantification of target and off-target proteins.Can identify novel off-targets and provides direct evidence of binding.[5][8]Requires synthesis of a specific chemical probe.PARP-1, Aurora Kinase APARPYnD (PARP photoaffinity probe)[5]
Immunoblotting for Downstream Substrates Measures the change in the phosphorylation status or activity of a known downstream substrate of the target enzyme.[2]Change in substrate modification (e.g., phosphorylation).Provides functional confirmation of target inhibition.Indirect measure of target engagement; pathway complexity can confound results.[3]PARP-1 (PARylation), Aurora Kinase A (Histone H3 phosphorylation)Histone H3 (pHH3) antibody (for Aurora Kinase B, a related kinase)[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (PARP-1 or Aurora Kinase A) remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Create a stable cell line expressing the target protein (PARP-1 or Aurora Kinase A) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells and add the specific NanoBRET™ tracer and varying concentrations of this compound.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.

Photoaffinity-Based Protein Profiling (AfBPP)
  • Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne or biotin).

  • Cellular Labeling: Treat intact cells with the probe, followed by UV irradiation to induce covalent cross-linking to target proteins.

  • Lysis and Enrichment: Lyse the cells and enrich the labeled proteins using the reporter tag (e.g., click chemistry for an alkyne tag or streptavidin beads for a biotin tag).

  • Protein Identification: Identify and quantify the enriched proteins by mass spectrometry. Competition experiments with the parent compound can confirm target specificity.

Immunoblotting for Downstream Substrates
  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and prepare protein extracts.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-Histone H3 for Aurora Kinase activity) or for poly-ADP-ribose (PAR) to assess PARP-1 activity.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate modification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PARP1_and_Aurora_A_Signaling Signaling Pathways of PARP-1 and Aurora Kinase A cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PARylation PARP1->PAR catalyzes DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits G2_M_Phase G2/M Phase Aurora_A Aurora Kinase A G2_M_Phase->Aurora_A activates Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly promotes Cell_Division Cell Division Spindle_Assembly->Cell_Division Inhibitor 5H-Benzo(c)(1,8) naphthyridin-6-one Inhibitor->PARP1 Inhibitor->Aurora_A

Caption: Dual inhibition of PARP-1 and Aurora Kinase A by this compound.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with This compound B 2. Heat cells at varying temperatures A->B C 3. Lyse cells and separate soluble proteins B->C D 4. Quantify soluble target protein (Western/MS) C->D E 5. Plot melting curves to determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow NanoBRET™ Target Engagement Workflow A 1. Engineer cells to express NanoLuc-tagged target B 2. Add NanoBRET tracer and This compound A->B C 3. Measure BRET signal B->C D 4. Determine intracellular IC50 C->D

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

This guide provides a framework for designing and executing experiments to robustly confirm the cellular target engagement of this compound. By employing a combination of these orthogonal approaches, researchers can gain a comprehensive understanding of the compound's mechanism of action, a crucial step for its further development as a potential therapeutic agent.

References

A Head-to-Head Comparison of Naphthyridinone Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Naphthyridinone scaffolds are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These scaffolds serve as privileged structures in the design of novel therapeutic agents, particularly in oncology and infectious diseases. This guide provides a head-to-head comparison of different naphthyridinone scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Naphthyridinone Scaffolds as Kinase Inhibitors in Oncology

Naphthyridinone derivatives have emerged as potent inhibitors of various kinases implicated in cancer progression, such as AXL and MET. The structural modifications on the naphthyridinone core significantly influence their potency, selectivity, and pharmacokinetic properties.

AXL Kinase Inhibitors

AXL, a receptor tyrosine kinase, is a key player in tumor proliferation, metastasis, and drug resistance, making it an attractive target for cancer therapy. A recent study focused on the optimization of a 1,6-naphthyridinone series to develop selective type II AXL inhibitors with potent antitumor efficacy.

CompoundAXL IC50 (nM)MET IC50 (nM)Selectivity (MET/AXL)4T1 Cell Proliferation IC50 (nM)4T1 Cell Migration IC50 (nM)4T1 Cell Invasion IC50 (nM)
Lead Compound ------
25c 1.137734315.612.310.1

Data summarized from a study on 1,6-naphthyridinone derivatives as selective AXL inhibitors.[1]

The optimization of a dual MET/AXL targeted lead structure led to the discovery of compound 25c , a potent and selective type II AXL inhibitor.[1] Compound 25c exhibited an excellent AXL inhibitory activity with an IC50 of 1.1 nM and a remarkable 343-fold selectivity over the highly homologous MET kinase.[1] In cellular assays, compound 25c significantly inhibited the proliferation of AXL-driven 4T1 breast cancer cells and dose-dependently suppressed their migration and invasion, key processes in metastasis.[1] Furthermore, this compound induced apoptosis in these cells.[1] In vivo studies using a BaF3/TEL-AXL xenograft model demonstrated noticeable antitumor efficacy of compound 25c at well-tolerated doses.[1]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K Activates Metastasis Metastasis AXL->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Naphthyridinone 1,6-Naphthyridinone Inhibitor (e.g., 25c) Naphthyridinone->AXL Inhibits

AXL signaling pathway and inhibition by 1,6-naphthyridinones.
Experimental Protocols: AXL Kinase Inhibition

This assay is designed to measure the kinase activity of AXL for screening and profiling of inhibitors.

  • Preparation of Reagents : Thaw the 5x Kinase assay buffer, ATP, and AXL substrate. If required, add DTT to the 5x Kinase assay buffer.

  • Master Mixture Preparation : Prepare a master mixture containing 5x Kinase assay buffer, ATP, and AXL substrate.

  • Reaction Initiation : Add the purified recombinant AXL enzyme to the master mixture.

  • Inhibitor Addition : Add the test compounds (naphthyridinone derivatives) at various concentrations.

  • Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 40 minutes).

  • Detection : Use a suitable detection reagent, such as ADP-Glo® Kinase Assay, to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis : Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

These assays evaluate the effect of naphthyridinone derivatives on the migratory and invasive potential of cancer cells.

  • Cell Culture : Culture the desired cancer cell line (e.g., 4T1) to 70-80% confluency.

  • Transwell Setup : Use transwell inserts with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding : Seed the cells in serum-free medium in the upper chamber of the transwell insert.

  • Chemoattractant : Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

  • Compound Treatment : Add the naphthyridinone derivatives at different concentrations to both the upper and lower chambers.

  • Incubation : Incubate the plates for a suitable duration (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Staining and Quantification : Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with a stain like crystal violet. Count the stained cells under a microscope.

This model is used to assess the antitumor efficacy of the lead compounds in a living organism.

  • Cell Line : Use a suitable cell line that expresses the target kinase, for example, BaF3 cells engineered to express a TEL-AXL fusion protein.

  • Animal Model : Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation : Subcutaneously inject the cancer cells into the flanks of the mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size.

  • Treatment : Administer the test compound (e.g., compound 25c) or vehicle control to the mice via a suitable route (e.g., oral gavage) at predetermined doses and schedules.

  • Monitoring : Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Naphthyridinone Scaffolds as Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Naphthyridinone derivatives, particularly those based on the 1,8-naphthyridinone scaffold, have shown promising antibacterial activity.

A study focused on the synthesis of novel 1,8-naphthyridinone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds and evaluated their antibacterial activity.

CompoundTarget OrganismIn Vitro MIC (μg/mL)In Vivo ED50 (mg/kg)
13a1 Staphylococcus aureus0.06-
Escherichia coli0.12-
13b1 Staphylococcus aureus0.0312.5
Escherichia coli0.0615.8
Pseudomonas aeruginosa0.2521.27
Gemifloxacin Staphylococcus aureus0.0318.2
Escherichia coli0.0620.1
Pseudomonas aeruginosa1110.6
Ciprofloxacin Staphylococcus aureus0.2525.3
Escherichia coli0.0312.7
Pseudomonas aeruginosa0.5130.2

Data summarized from a study on naphthyridone derivatives with antibacterial activity.[2]

The synthesized compounds demonstrated considerable in vitro antibacterial activity.[2] Notably, compound 13b1 was found to be more effective in vivo than the parent drug gemifloxacin against several bacterial strains.[2] Against the clinically important Gram-negative pathogen Pseudomonas aeruginosa, compound 13b1 was 5.2-6.1 times more potent than gemifloxacin and ciprofloxacin.[2]

Antibacterial_Testing_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Synthesis Synthesize Naphthyridinone Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC Infection_Model Establish Mouse Infection Model MIC->Infection_Model Select Promising Compounds Treatment Administer Compounds Infection_Model->Treatment Efficacy Evaluate Efficacy (ED50) Treatment->Efficacy

Workflow for antibacterial evaluation of naphthyridinone scaffolds.
Experimental Protocols: Antibacterial Activity

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Bacterial Strains : Use a panel of clinically relevant bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).

  • Inoculum Preparation : Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution : Prepare serial dilutions of the naphthyridinone derivatives in a 96-well microtiter plate.

  • Inoculation : Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This model evaluates the efficacy of antibacterial agents in treating a systemic infection in mice.

  • Animal Model : Use a suitable mouse strain (e.g., BALB/c mice).

  • Infection : Induce a systemic infection by intraperitoneally injecting a lethal dose of the bacterial pathogen.

  • Treatment : Administer the test compounds at various doses via a suitable route (e.g., subcutaneous or oral) at specific time points post-infection.

  • Observation : Monitor the survival of the mice over a period of time (e.g., 7 days).

  • ED50 Calculation : The effective dose 50 (ED50) is the dose of the compound that protects 50% of the infected mice from death.

Other Emerging Naphthyridinone Scaffolds

Research into naphthyridinone scaffolds is expanding into other therapeutic areas, with various isomers and derivatives being explored.

  • 1,6-Naphthyridin-2(1H)-ones : This subfamily includes a vast number of compounds with diverse substitution patterns and has been extensively reviewed for its synthetic methodologies and biomedical applications.[3]

  • 2,7-Naphthyridin-1(2H)-ones : Derivatives of this scaffold have been investigated as inhibitors of c-Kit and VEGFR-2 kinases, highlighting their potential in targeting multiple pathways in cancer.

  • 1,8-Naphthyridinone Derivatives : Beyond their antibacterial properties, some derivatives have been explored as potential DNA-gyrase inhibitors.[4]

While direct head-to-head comparative data for these emerging scaffolds is still being established in the public domain, the diversity of their biological activities underscores the immense potential of the naphthyridinone core in drug discovery.

Conclusion

The naphthyridinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. As demonstrated in this guide, strategic modifications to the core structure can lead to potent and selective inhibitors for a range of biological targets. The comparative data presented for AXL kinase inhibitors and antibacterial agents highlight the significant impact of substituent patterns on the efficacy of these compounds. The detailed experimental protocols provide a foundation for researchers to further explore and optimize their own naphthyridinone-based drug candidates. Future research will undoubtedly uncover new therapeutic applications for this remarkable class of molecules.

References

Navigating the Synthesis of 5H-Benzo[c]naphthyridin-6-one: A Comparative Guide to Published Methods

Navigating the Synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one: A Comparative Guide to Published Methods

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes to novel heterocyclic compounds is paramount. This guide provides a comparative analysis of published methods for the synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one, a heterocyclic scaffold of interest in medicinal chemistry, particularly as a core structure for kinase inhibitors.

This technical guide delves into the available synthetic protocols, presenting a side-by-side comparison of their methodologies, reported yields, and reaction conditions. The aim is to provide an objective resource for researchers evaluating synthetic strategies for this promising molecule.

Introduction to 5H-Benzo[c][1][2]naphthyridin-6-one

5H-Benzo[c][1][2]naphthyridin-6-one is a polycyclic aromatic compound containing a fused benzene, pyridine, and pyridinone ring system. Its rigid, planar structure and the presence of nitrogen heteroatoms make it an attractive scaffold for designing molecules that can interact with biological targets. Notably, derivatives of this compound have been investigated as potent inhibitors of Aurora kinases, a family of enzymes that play a crucial role in cell division and are significant targets in cancer therapy. The efficient and reproducible synthesis of the core 5H-Benzo[c][1][2]naphthyridin-6-one structure is therefore a critical starting point for further drug discovery and development efforts.

Comparative Analysis of Synthetic Routes

Currently, a limited number of distinct synthetic routes for 5H-Benzo[c][1][2]naphthyridin-6-one have been detailed in the scientific literature. This guide focuses on a key method and discusses the challenges in identifying viable alternatives.

Method 1: Acid-Catalyzed Cyclization of an Enaminone Precursor

A foundational method for the synthesis of the benzo[c][1][2]naphthyridinone core was reported by Leslie W. Deady in 1984. This approach involves the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by an acid-catalyzed cyclization. A key finding of this work is that the choice of acid catalyst dictates the regiochemical outcome of the cyclization, leading to different isomers.

Experimental Protocol:

The synthesis proceeds in two main stages:

  • Formation of the Enaminone Intermediate: 1-Methoxyisoquinolin-3-amine is reacted with ethyl acetoacetate. This condensation reaction forms an enaminone intermediate.

  • Acid-Catalyzed Cyclization: The enaminone intermediate is then treated with a hot acid to induce intramolecular cyclization. The specific isomer of the final product is dependent on the acid used:

    • Use of Hot Acetic Acid: Heating the enaminone intermediate in acetic acid results in the formation of one specific isomer of the benzo[c][1][2]naphthyridinone.

    • Use of Hot Polyphosphoric Acid (Knorr Conditions): Employing hot polyphosphoric acid as the catalyst leads to the formation of a different regioisomer.

Data Presentation:

ParameterMethod 1 (Deady, 1984)
Starting Materials 1-Methoxyisoquinolin-3-amine, Ethyl acetoacetate
Key Reagents Acetic Acid or Polyphosphoric Acid
Reaction Conditions Heating
Reported Yield Not explicitly found in the available abstract.
Reported Purity Not explicitly found in the available abstract.

Logical Workflow for Method 1:

cluster_step1Step 1: Enaminone Formationcluster_step2Step 2: Isomer-Specific CyclizationA1-Methoxyisoquinolin-3-amineCEnaminone IntermediateA->CCondensationBEthyl AcetoacetateB->CCondensationFBenzo[c][1,8]naphthyridinone(Isomer 1)C->FCyclizationGBenzo[c][1,8]naphthyridinone(Isomer 2)C->GCyclization (Knorr)DHot Acetic AcidEHot Polyphosphoric Acid

Caption: Synthetic workflow for the acid-catalyzed synthesis of benzo[c][1][2]naphthyridinone isomers.

Challenges in Reproducibility and Comparison

A significant challenge in providing a comprehensive comparative guide is the limited availability of detailed, reproducible experimental data for the synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one. While the work by Deady provides a foundational route, access to the full experimental details, including specific reaction times, temperatures, purification methods, and characterization data leading to unambiguous identification of the 5H-Benzo[c][1][2]naphthyridin-6-one isomer, is crucial for replication.

Furthermore, the search for distinct alternative synthetic strategies with complete, published protocols has proven challenging. While patents often describe the synthesis of related derivatives, they may lack the detailed scientific rigor required for straightforward academic reproduction. Review articles in this area tend to cover broader classes of benzonaphthyridinones, with specific protocols for the title compound being scarce.

Conclusion

The synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one, a valuable scaffold for medicinal chemistry, is primarily documented through an acid-catalyzed cyclization of an enaminone precursor. The reproducibility of this method is contingent on the specific reaction conditions, particularly the choice of acid catalyst, which dictates the final isomeric product. For researchers aiming to synthesize this specific molecule, careful attention to the regiochemical outcome of the cyclization is essential.

The current body of literature highlights a need for the development and detailed publication of alternative, robust, and scalable synthetic routes to 5H-Benzo[c][1][2]naphthyridin-6-one. Such contributions would be invaluable to the medicinal chemistry community by facilitating broader access to this important heterocyclic core for the development of novel therapeutics. Researchers are encouraged to consult the primary literature for the most detailed available procedures and to conduct thorough analytical characterization to confirm the identity of their synthesized products.

Safety Operating Guide

Personal protective equipment for handling 5H-Benzo(c)(1,8)naphthyridin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5H-Benzo(c)(1,8)naphthyridin-6-one. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound53439-81-9C12H8N2O196.20 g/mol

Hazard Summary:

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate risks.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Acute Aquatic Hazard (Category 3)H402: Harmful to aquatic life

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be used to create a barrier between the handler and the chemical.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards. In addition, a face shield is required to protect against potential splashes.

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-retardant lab coat must be worn at all times in the laboratory. Ensure the lab coat is fully buttoned.

    • Full Body Protection: For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing, such as an apron or coveralls made of a chemically resistant material.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood.

    • Don all required PPE as outlined above.

  • Handling:

    • Carefully weigh the required amount of this compound in the fume hood.

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep all containers with the chemical tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

  • Waste Collection: All solid and liquid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe Ensure all safety measures are in place handling Chemical Handling in Fume Hood ppe->handling Proceed with experiment decon Decontamination handling->decon After handling is complete waste Waste Disposal decon->waste Segregate and label waste post_ppe Doff PPE waste->post_ppe After waste is secured wash Wash Hands post_ppe->wash Final safety step

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.